molecular formula C5H5BrN2O B1283927 6-Bromo-2-methylpyridazin-3(2H)-one CAS No. 1123169-25-4

6-Bromo-2-methylpyridazin-3(2H)-one

Cat. No.: B1283927
CAS No.: 1123169-25-4
M. Wt: 189.01 g/mol
InChI Key: KDZJDTWUSLHWQN-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyridazin-3(2H)-one (CAS 1123169-25-4) is a brominated derivative of the privileged pyridazin-3(2H)-one heterocyclic scaffold. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research, particularly for the construction of novel molecules with potential vasodilator and anticancer activities . The pyridazinone core is a key structural motif in many bioactive compounds, and the bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as palladium-catalyzed aminocarbonylation, to access a diverse array of carboxamide derivatives . In biomedical research, pyridazin-3(2H)-one derivatives are extensively investigated for their cardiovascular effects. Recent studies highlight novel pyridazinone-based compounds that exhibit potent vasorelaxant activity by upregulating endothelial nitric oxide synthase (eNOS) mRNA expression and increasing aortic nitric oxide levels, showing superior efficacy to standard vasodilators like hydralazine . Concurrently, this scaffold is a recognized pharmacophore in targeted cancer therapy, with derivatives demonstrating mechanisms of action including inhibition of key kinases and other molecular targets like PARP and tubulin polymerization . The association between cardiovascular diseases and cancer (reverse cardio-oncology) further underscores the research value of this chemical series in developing dual-acting therapeutic agents . This product is provided for chemical synthesis and research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-2-methylpyridazin-3-one
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InChI

InChI=1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJDTWUSLHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556173
Record name 6-Bromo-2-methylpyridazin-3(2H)-one
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-25-4
Record name 6-Bromo-2-methyl-3(2H)-pyridazinone
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Record name 6-Bromo-2-methylpyridazin-3(2H)-one
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Record name 6-Bromo-2-methyl-3(2H)-pyridazinone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-bromo-2-methylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the core pyridazinone ring system, followed by N-methylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Synthesis of the Key Intermediate: 6-Bromopyridazin-3(2H)-one: This stage focuses on constructing the pyridazinone ring with the desired bromine substituent at the 6-position. A practical approach begins with readily available starting materials, maleic anhydride and hydrazine, to form maleic hydrazide, which is then halogenated.

  • N-Methylation of 6-Bromopyridazin-3(2H)-one: The final step involves the selective methylation of the nitrogen atom at the 2-position of the pyridazinone ring to yield the target compound.

This pathway is illustrated in the following diagram:

G cluster_0 Stage 1: Synthesis of 6-Bromopyridazin-3(2H)-one cluster_1 Stage 2: N-Methylation Maleic Anhydride Maleic Anhydride Maleic Hydrazide Maleic Hydrazide Maleic Anhydride->Maleic Hydrazide  Hydrazine Hydrate, H2O, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Maleic Hydrazide 6-Bromopyridazin-3(2H)-one 6-Bromopyridazin-3(2H)-one Maleic Hydrazide->6-Bromopyridazin-3(2H)-one  POBr3, 100°C Phosphorus Oxybromide POBr3 Phosphorus Oxybromide->6-Bromopyridazin-3(2H)-one This compound This compound 6-Bromopyridazin-3(2H)-one->this compound  CH3I, Base, Solvent Methyl Iodide Methyl Iodide (CH3I) Methyl Iodide->this compound Base Base (e.g., K2CO3) Base->this compound G Start Start Mix Mix Maleic Anhydride and Hydrazine Hydrate in Water Start->Mix Reflux Reflux the Mixture (e.g., 16 hours) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Dilute with Water to Induce Precipitation Cool->Precipitate Filter Isolate Precipitate by Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry End Maleic Hydrazide Dry->End G Start Start Suspend Suspend 6-Bromopyridazin-3(2H)-one and Base (e.g., K2CO3) in Solvent (e.g., Acetonitrile) Start->Suspend Add_MeI Add Methyl Iodide Dropwise Suspend->Add_MeI Reflux Reflux the Mixture Add_MeI->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool_Filter Cool to Room Temperature and Filter off Solids Monitor->Cool_Filter Evaporate Evaporate Solvent Cool_Filter->Evaporate Purify Purify Crude Product (e.g., Recrystallization) Evaporate->Purify End 6-Bromo-2-methyl- pyridazin-3(2H)-one Purify->End

An In-depth Technical Guide to 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 6-Bromo-2-methylpyridazin-3(2H)-one. While experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information and provides context based on the known characteristics of the broader pyridazinone class of compounds. Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and data from suppliers, the following information has been compiled. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₅H₅BrN₂O--INVALID-LINK--, --INVALID-LINK--[1][2]
Molecular Weight 189.01 g/mol --INVALID-LINK--, --INVALID-LINK--[1][2]
Appearance Solid--INVALID-LINK--[1]
Melting Point Not availableData not found in public literature.
Boiling Point Not availableData not found in public literature.
Solubility Not availableExperimental solubility data in water or common organic solvents is not available.
pKa Not availablePredicted values would require specialized software; no experimental data found.
LogP Not availablePredicted values would require specialized software; no experimental data found.

Synthesis and Experimental Protocols

General Synthetic Pathway for Pyridazinones

The synthesis of the pyridazinone core typically proceeds through the reaction of a γ-ketoacid with hydrazine or a substituted hydrazine. For 6-substituted-3(2H)-pyridazinones, the corresponding substituted γ-ketoacid is the key starting material.

DOT Script for General Pyridazinone Synthesis

G General Synthesis of Pyridazinones cluster_start Starting Materials cluster_reaction Reaction cluster_product Product gamma_keto_acid γ-Ketoacid cyclocondensation Cyclocondensation gamma_keto_acid->cyclocondensation hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->cyclocondensation pyridazinone Pyridazinone Derivative cyclocondensation->pyridazinone

Caption: General reaction scheme for the synthesis of pyridazinone derivatives.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the following conceptual steps:

  • Preparation of a 5-bromo-4-oxopentanoic acid derivative: This key intermediate is not commercially common and would likely need to be synthesized.

  • Cyclocondensation with methylhydrazine: The resulting γ-ketoacid would then be reacted with methylhydrazine to form the desired N-methylated pyridazinone ring.

DOT Script for Proposed Synthesis Workflow

G Proposed Synthesis Workflow start Starting Material (e.g., a brominated precursor) step1 Synthesis of 5-bromo-4-oxopentanoic acid derivative start->step1 step2 Cyclocondensation with methylhydrazine step1->step2 purification Purification (e.g., chromatography, recrystallization) step2->purification product This compound purification->product

Caption: A conceptual workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyridazin-3(2H)-one have been reported to exhibit a wide range of pharmacological effects, including:

  • Cardiovascular effects: Some pyridazinones act as vasodilators and have been investigated for the treatment of hypertension.

  • Anti-inflammatory and Analgesic properties: Certain derivatives have shown potential as anti-inflammatory and pain-relieving agents.

  • Anticancer activity: The pyridazinone core has been incorporated into molecules designed to target various cancer-related signaling pathways.

  • Antimicrobial properties: Some compounds containing the pyridazinone nucleus have demonstrated activity against bacteria and fungi.

Given the broad spectrum of activity of the pyridazinone class, it is plausible that this compound could be a valuable building block or a lead compound for the development of new therapeutic agents. Further research and biological screening are necessary to elucidate its specific pharmacological profile.

DOT Script for Potential Biological Relevance

G Potential Areas of Biological Investigation core This compound cardio Cardiovascular Targets core->cardio Screening for vasodilatory effects inflammation Inflammatory Pathways core->inflammation Assays for anti-inflammatory activity cancer Cancer Cell Lines core->cancer Cytotoxicity studies antimicrobial Microbial Strains core->antimicrobial Antimicrobial susceptibility testing

Caption: Logical relationships for potential biological evaluation.

Conclusion

This compound is a heterocyclic compound belonging to the pharmacologically significant pyridazinone family. While its specific physicochemical properties and biological activities are not yet well-documented in public sources, its structural features suggest potential for further investigation in drug discovery and development. This guide summarizes the currently available information and provides a framework for future research, including potential synthetic strategies and areas for biological evaluation. Experimental determination of its properties and a thorough investigation of its pharmacological profile are warranted to fully understand the potential of this compound.

References

Spectroscopic Data of 6-Bromo-2-methylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Bromo-2-methylpyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to the limited availability of specific experimental data in publicly accessible databases and literature, this guide presents predicted spectroscopic values and general experimental protocols based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Compound Information

Compound Name: this compound Molecular Formula: C₅H₅BrN₂O Molecular Weight: 189.01 g/mol CAS Number: 1123169-25-4[1][2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for closely related pyridazinone derivatives and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data in CDCl₃ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4d1HH-4
~ 6.9 - 7.1d1HH-5
~ 3.7s3HN-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data in CDCl₃ at 100 MHz.

Chemical Shift (δ) ppmAssignment
~ 160 - 165C=O (C-3)
~ 140 - 145C-Br (C-6)
~ 130 - 135C-4
~ 125 - 130C-5
~ 35 - 40N-CH₃
IR (Infrared) Spectroscopy

Predicted major IR absorption bands (solid phase, KBr pellet).

Wavenumber (cm⁻¹)IntensityAssignment
~ 1660 - 1680StrongC=O stretching (amide)
~ 1580 - 1620MediumC=C stretching (aromatic ring)
~ 1200 - 1300MediumC-N stretching
~ 600 - 700Medium-StrongC-Br stretching
MS (Mass Spectrometry)

Predicted fragmentation pattern in Electron Ionization (EI) mass spectrometry.

m/zRelative IntensityAssignment
188/190High[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
159/161Medium[M - CHO]⁺
108/110Medium[M - CO - N₂]⁺
79/81Medium[Br]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR, standard acquisition parameters are used.

  • For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • A portion of the mixture is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Electron Ionization (EI) is a common method for generating ions, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between its structural features and expected spectroscopic signals.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-Bromo-2- methylpyridazin-3(2H)-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Provides structural details IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Structure_Spectra_Correlation cluster_spectra Expected Spectroscopic Signals Structure This compound N-CH₃ C=O C=C (ring) C-H (ring) C-Br H_NMR ¹H NMR: Singlet ~3.7 ppm Structure:f0->H_NMR C_NMR ¹³C NMR: ~35-40 ppm (N-CH₃) ~160-165 ppm (C=O) Structure:f0->C_NMR Structure:f1->C_NMR IR_Spec IR: ~1670 cm⁻¹ (C=O stretch) Structure:f1->IR_Spec MS_Spec MS: [M]⁺ at m/z 188/190 Structure:f4->MS_Spec

Caption: Correlation between the structural features of this compound and its predicted spectroscopic signals.

References

Crystal Structure of 6-Bromo-2-methylpyridazin-3(2H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the structural and physicochemical properties of 6-Bromo-2-methylpyridazin-3(2H)-one. While a definitive public crystal structure for this specific compound is not available in crystallographic databases as of the date of this publication, this document outlines the known properties, a plausible synthetic route, and a standard experimental protocol for its single-crystal X-ray diffraction analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the pyridazinone scaffold.

Introduction

Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyridazinone core is considered a "privileged structure," capable of interacting with various biological targets, leading to activities such as cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2] The title compound, this compound, incorporates a bromine atom and a methyl group, which are expected to modulate its physicochemical properties and biological activity.

A definitive crystal structure analysis provides crucial information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which is invaluable for structure-activity relationship (SAR) studies and rational drug design. Although the crystal structure for this compound has not been publicly reported, this guide provides essential information for its synthesis and structural characterization.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, based on data from chemical suppliers.

PropertyValue
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
CAS Number 1123169-25-4
Appearance Solid
InChI 1S/C5H5BrN2O/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3
InChI Key KDZJDTWUSLHWQN-UHFFFAOYSA-N
SMILES O=C1N(C)N=C(Br)C=C1

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the formation of the pyridazinone core followed by N-methylation. A general approach adapted from the synthesis of similar pyridazinone derivatives is presented below.[2][3]

Step 1: Synthesis of 6-Bromopyridazin-3(2H)-one

  • Reaction Setup: To a solution of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) in water, add hydrazine hydrate dropwise at a controlled temperature (e.g., 0-5 °C).

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours to facilitate cyclization and the formation of the pyridazinone ring.

  • Work-up: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 6-chloropyridazin-3(2H)-one.

  • Halogen Exchange: Treat the 6-chloropyridazin-3(2H)-one with a brominating agent such as hydrobromic acid in the presence of a suitable solvent and heat to reflux to substitute the chlorine atom with bromine.

  • Isolation: After completion of the reaction (monitored by TLC), cool the mixture, and isolate the crude 6-Bromopyridazin-3(2H)-one by filtration. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Step 2: N-Methylation to Yield this compound

  • Reaction Setup: Suspend 6-Bromopyridazin-3(2H)-one in a suitable anhydrous solvent such as acetonitrile or DMF in a round-bottom flask.

  • Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension and stir at room temperature for a short period to deprotonate the nitrogen atom.

  • Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Proposed Protocol for Single-Crystal X-ray Diffraction Analysis

The following is a standard, hypothetical protocol for the determination of the crystal structure of this compound.

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[4]

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

    • Screen various solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane) to find optimal crystallization conditions.

  • Data Collection:

    • Select a high-quality single crystal and mount it on a goniometer head.[5]

    • Place the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).[6][7]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4]

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the unit cell parameters and the crystal system.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This process involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refinement should result in low residual factors (R1, wR2) and a good-of-fit (GooF) value close to 1.

  • Structure Validation and Analysis:

    • Validate the final structure using software such as PLATON or CheckCIF to identify any potential issues.

    • Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.

    • Investigate intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking to understand the crystal packing.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound with standard atom numbering.

Caption: Molecular structure of this compound.

Experimental Workflow

The logical workflow for the synthesis and structural characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials (Mucochloric Acid, Hydrazine, Methylating Agent) step1 Step 1: Synthesis of 6-Bromopyridazin-3(2H)-one start->step1 step2 Step 2: N-Methylation step1->step2 purification Purification (Recrystallization / Chromatography) step2->purification product Pure this compound purification->product crystal_growth Single Crystal Growth product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation

Caption: Workflow for synthesis and structural analysis.

Conclusion

While the definitive crystal structure of this compound is not currently in the public domain, this guide provides the foundational information necessary for its synthesis and detailed structural elucidation. The proposed synthetic and crystallographic protocols are based on established methodologies for similar heterocyclic compounds. The determination of its three-dimensional structure would be a valuable contribution to the field, enabling a deeper understanding of the structure-property relationships within this important class of molecules and aiding in the development of novel therapeutic agents.

References

Novel Pyridazinone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the latest research on novel pyridazinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and herbicidal properties. The information is presented to facilitate further research and development in this promising area.

Anticancer Activity

Novel pyridazinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. A major target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various pyridazinone derivatives has been quantified through several metrics, including GI50 (50% Growth Inhibition), IC50 (50% Inhibitory Concentration), and percentage growth inhibition.

CompoundCancer Cell LineActivity MetricValueReference
10l A549/ATCC (NSCLC)GI501.66 µM[1]
17a Melanoma, NSCLC, Prostate, ColonGI%62.21% - 100.14%[1]
8f Melanoma, NSCLC, Prostate, ColonGI%62.21% - 100.14%[1]
5c MGC-803 (Gastric)Inhibition Ratio @ 10 µM86.7%[2]
5j MGC-803 (Gastric)Inhibition Ratio @ 10 µM86.4%[2]
5m MGC-803 (Gastric)Inhibition Ratio @ 10 µM86.9%[2]
5n MGC-803 (Gastric)Inhibition Ratio @ 10 µM86.3%[2]
5k Bcap-37 (Breast)Inhibition Ratio @ 10 µM83.6%[2]
5n Bcap-37 (Breast)Inhibition Ratio @ 10 µM92.3%[2]
Compound 43 Panc-1 (Pancreatic)IC502.9 µM[3]
Compound 43 Paca-2 (Pancreatic)IC502.2 µM[3]
Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway: Many pyridazinone derivatives exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling cascade. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways like the PLCγ-PKC-Raf-MEK-MAPK cascade, which ultimately promotes endothelial cell proliferation.[4][5][6]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibition

VEGFR-2 Signaling Pathway Inhibition.

Apoptosis Induction Pathway: Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 10l upregulates the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This shifts the cellular balance towards programmed cell death.

Apoptosis_Pathway Pyridazinone Pyridazinone Derivative (e.g., 10l) p53 p53 (Pro-apoptotic) Pyridazinone->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyridazinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates

Apoptosis Induction by Pyridazinone Derivatives.
Experimental Protocols

VEGFR-2 Inhibition Assay (ELISA-based):

  • Coating: Coat a 96-well plate with recombinant human VEGFR-2 and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Compound Addition: Add serial dilutions of the pyridazinone derivatives and a standard inhibitor (e.g., Sorafenib) to the wells.

  • Ligand Addition: Add biotinylated VEGF to the wells and incubate for 2 hours at room temperature.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity

Several novel pyridazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

CompoundMicroorganismMIC (µg/mL)Reference
10h Staphylococcus aureus16[1]
8g Candida albicans16[1]
7 S. aureus (MRSA)7.8 µM[4]
13 Acinetobacter baumannii3.74 µM[4]
13 Pseudomonas aeruginosa7.48 µM[4]
3 S. aureus (MRSA)4.52 µM[4]
11 Klebsiella pneumoniae2[7]
20 Klebsiella pneumoniae2[7]
22 Klebsiella pneumoniae2[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the pyridazinone derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated for their anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents. Some derivatives have shown potent activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyridazinone derivatives or a standard drug (e.g., indomethacin) orally or intraperitoneally to the rats.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Cardiovascular Activity

Certain pyridazinone derivatives exhibit cardiovascular effects, notably as inhibitors of phosphodiesterase-III (PDE-III), an enzyme involved in the regulation of cardiac contractility and vascular tone.

Mechanism of Action: PDE-III Inhibition

PDE-III is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-III, pyridazinone derivatives increase intracellular cAMP levels, leading to a positive inotropic effect (increased heart muscle contractility) and vasodilation. This dual action makes them potential therapeutic agents for heart failure.[3]

PDE3_Inhibition_Pathway cluster_cell Cardiac Myocyte / Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE3 PDE-III PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades Effects Positive Inotropy & Vasodilation PKA->Effects Leads to Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 Inhibition

Mechanism of PDE-III Inhibition.

Herbicidal Activity

Novel pyridazinone derivatives have been synthesized and evaluated for their herbicidal properties. A key target for these compounds is the enzyme protoporphyrinogen oxidase (PPO).

Mechanism of Action: PPO Inhibition

PPO is an enzyme in the chlorophyll biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species that cause lipid peroxidation and membrane damage, leading to rapid cell death in plants.[8][9]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm PPGIX_chloro Protoporphyrinogen IX PPO PPO PPGIX_chloro->PPO PPGIX_cyto Protoporphyrinogen IX (Accumulates) PPGIX_chloro->PPGIX_cyto Leaks out PPIX_chloro Protoporphyrin IX PPO->PPIX_chloro Oxidizes Chlorophyll Chlorophyll PPIX_chloro->Chlorophyll Pyridazinone Pyridazinone Derivative Pyridazinone->PPO Inhibition PPIX_cyto Protoporphyrin IX PPGIX_cyto->PPIX_cyto Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Generates (with light & O2) Damage Membrane Damage & Cell Death ROS->Damage

Mechanism of PPO Inhibition by Herbicidal Pyridazinones.

This technical guide summarizes the significant biological activities of novel pyridazinone derivatives, providing a foundation for further exploration. The diverse pharmacological profiles of these compounds underscore their potential for the development of new therapeutic and agrochemical agents.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential mechanisms of action for the novel compound 6-Bromo-2-methylpyridazin-3(2H)-one. While direct studies on this specific molecule are limited, this document synthesizes the extensive research conducted on the broader class of pyridazinone derivatives to infer its likely biological activities and signaling pathway interactions. The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets, leading to significant pharmacological effects.[1] This guide will delve into the primary mechanisms associated with pyridazinone derivatives, including anti-inflammatory, anticancer, and neuroprotective activities, supported by detailed experimental protocols and data presented for clear comparison.

Introduction

Pyridazinone and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery and development.[1][2] Their versatile structure allows for a wide spectrum of biological activities, making them promising candidates for therapeutic development in oncology, inflammation, cardiovascular diseases, and neurology.[2][3][4] This guide focuses on the potential mechanisms of action of this compound by examining the well-established biological targets of the pyridazinone core. The primary hypothesized mechanisms include the inhibition of phosphodiesterase 4 (PDE4), cyclooxygenase (COX) enzymes, and monoamine oxidase (MAO), as well as agonism of formyl peptide receptors (FPRs).

Potential Mechanisms of Action and Signaling Pathways

Anti-inflammatory Activity via Phosphodiesterase 4 (PDE4) Inhibition

A significant body of research points to pyridazinone derivatives as potent inhibitors of phosphodiesterase 4 (PDE4).[5] PDE4 is a key enzyme that controls the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory signaling.[5] By inhibiting PDE4, pyridazinone compounds can increase intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines and chemokines.[5]

Signaling Pathway: PDE4 Inhibition

PDE4_Inhibition Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase (AC) Pro_inflammatory_stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 Phosphodiesterase 4 (PDE4) AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4->AMP hydrolyzes cAMP to CREB CREB (transcription factor) PKA->CREB activates NF_kB NF-κB (transcription factor) PKA->NF_kB inhibits Anti_inflammatory_genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_genes promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_genes promotes Pyridazinone This compound Pyridazinone->PDE4 inhibits

Caption: PDE4 Inhibition Pathway by this compound.

Anti-inflammatory and Analgesic Effects via Cyclooxygenase (COX) Inhibition

Pyridazinone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[6][7] COX enzymes are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[2]

Signaling Pathway: COX Inhibition

COX_Inhibition Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (housekeeping) COX1->Prostaglandins_COX1 produces Prostaglandins_COX2 Prostaglandins (inflammation) COX2->Prostaglandins_COX2 produces Inflammation_Pain Inflammation & Pain Prostaglandins_COX2->Inflammation_Pain Pyridazinone This compound Pyridazinone->COX2 selectively inhibits

Caption: Selective COX-2 Inhibition by this compound.

Neuroprotective Potential via Monoamine Oxidase-B (MAO-B) Inhibition

Certain pyridazinone derivatives have been shown to be potent and selective inhibitors of monoamine oxidase-B (MAO-B).[8][9] MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine.[8] Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy in the management of neurodegenerative diseases such as Parkinson's disease.[8]

Logical Relationship: MAO-B Inhibition

MAO_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission leads to DOPAC DOPAC (inactive metabolite) MAO_B->DOPAC metabolizes Dopamine to Neuroprotection Neuroprotective Effects Neurotransmission->Neuroprotection Pyridazinone This compound Pyridazinone->MAO_B inhibits

Caption: MAO-B Inhibition and its Neuroprotective Consequences.

Quantitative Data for Pyridazinone Derivatives

The following tables summarize the in vitro activity of various pyridazinone compounds across different biological assays, providing a comparative perspective on their efficacy.

Table 1: Anticancer Activity (Cytotoxicity) of Pyridazinone Derivatives [10]

Compound/DerivativeCell LineAssayIC50 (µM)
Pyridazinone Derivative 5bP815 (murine mastocytoma)Not Specified0.40 µg/mL
Pyridazinone Derivative 4MCF-7 (breast cancer)Not SpecifiedBest Activity
Pyridazinone Derivative 8MCF-7 (breast cancer)Not SpecifiedBest Activity
Pyridazinone Derivative 5HePG2 (liver cancer)Not SpecifiedBest Activity
Pyridazinone Derivative 13aHePG2 (liver cancer)Not SpecifiedBest Activity
Pyridazinone Derivative 10HCT (colon cancer)Not SpecifiedBest Activity
Pyrrolo[1,2-b]pyridazine 5aLoVo (colon cancer)MTS AssayHighest Activity
Pyrrolo[1,2-b]pyridazine 2cLoVo (colon cancer)MTS AssayHighest Activity

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives (COX Inhibition) [6][7]

CompoundTargetIC50 (µM)
Compound 3dCOX-20.425
Compound 3eCOX-20.519
Compound 4eCOX-20.356
Celecoxib (Reference)COX-2Not Specified
2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a)COX-20.19
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a)COX-20.11
2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a)COX-20.24

Table 3: PDE4B Inhibitory Activity of Pyridazinone Derivatives [5]

CompoundInhibition of PDE4B at 20 µM (%)IC50 (nM)
4ba64251 ± 18
Roflumilast (Reference)75Not Specified

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol is based on the Cayman's COX Colorimetric Inhibitor Screening Assay Kit.[11]

  • Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. Test compounds are dissolved in a suitable solvent to a stock concentration of 100 µM.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to a 96-well plate.

    • Add 10 µL of a solvent blank, a reference inhibitor (e.g., Meloxicam), or the test compound to the appropriate wells.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for an additional 2 minutes at 25°C.

    • Add 50 µL of saturated stannous chloride solution to stop the reaction.

    • Add 50 µL of the colorimetric substrate solution and incubate for 15 minutes at 25°C.

  • Data Analysis: Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of inhibition for each compound and determine the IC50 values.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro PDE4B Inhibition Assay

This is a non-radioactive assay to determine the inhibitory effect of compounds on PDE4B.[5]

  • Enzyme and Substrate Preparation: Recombinant human PDE4B and cAMP are used.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains Tris-HCl buffer, MgCl2, the test compound at various concentrations, and PDE4B enzyme.

    • The mixture is pre-incubated for 10 minutes at 37°C.

    • The reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed for 20 minutes at 37°C.

    • The reaction is terminated by the addition of a stopping reagent.

    • The amount of AMP produced is determined using a suitable detection method (e.g., fluorescence polarization).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined from the dose-response curves.

Conclusion

While further direct experimental validation is required for this compound, the extensive research on the pyridazinone scaffold strongly suggests its potential as a multi-target therapeutic agent. The likely mechanisms of action, including inhibition of PDE4, COX-2, and MAO-B, position this compound as a promising candidate for further investigation in the fields of inflammatory diseases, oncology, and neurodegenerative disorders. The experimental protocols and comparative data presented in this guide provide a solid foundation for future preclinical and clinical development of this and related pyridazinone derivatives.

References

The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Applications of Substituted Pyridazinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the search for new therapeutic agents.[1][3][4] The structural versatility of the pyridazinone scaffold allows for facile functionalization at various positions, enabling chemists to modulate its physicochemical properties and biological targets.[4] This has led to the development of compounds with applications across numerous disease areas, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[1][3][5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyridazinones, offering a technical resource for professionals in drug discovery and development.

Synthetic Strategies for Substituted Pyridazinones

The construction of the pyridazinone ring is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl-containing precursor with hydrazine or its derivatives.[2][6] Several robust methods have been established, each offering distinct advantages depending on the desired substitution pattern.

From γ-Keto Acids and Hydrazine (The Most Common Route)

The reaction between a γ-keto acid or its corresponding ester and hydrazine hydrate is the most widely employed method for synthesizing 4,5-dihydropyridazin-3(2H)-ones.[6][7] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable six-membered ring.[8]

General Reaction Scheme:

  • Step 1: Reaction of a substituted benzene with succinic anhydride via Friedel-Crafts acylation to yield a β-aroylpropionic acid (a γ-keto acid).[7]

  • Step 2: Cyclocondensation of the γ-keto acid with hydrazine hydrate, often under reflux in a solvent like ethanol, to give the 6-aryl-4,5-dihydropyridazin-3(2H)-one.[7][9]

From 2(3H)-Furanones

An alternative and efficient route involves the ring transformation of 2(3H)-furanone derivatives.[8] This method is particularly useful for synthesizing a variety of substituted pyridazinones.

General Reaction Scheme:

  • Step 1 (Ring Opening): Nucleophilic attack of hydrazine hydrate on the carbonyl group of the 2(3H)-furanone leads to the opening of the lactone ring, forming an open-chain hydrazide intermediate.[8]

  • Step 2 (Cyclization): The hydrazide intermediate undergoes intramolecular cyclization, typically promoted by heat or acid catalysis, to yield the pyridazinone derivative with the elimination of water.[8]

Other Synthetic Methods
  • From 1,2-Dicarbonyl Compounds: Condensation of compounds containing a carboxylic group and an active methylene group with 1,2-dicarbonyl compounds in the presence of hydrazine.[6]

  • From Maleic Anhydride Derivatives: Friedel-Crafts acylation of a substituted benzene with dimethyl maleic anhydride can lead to a lactol, which after reduction and treatment with hydrazine, yields a dihydropyridazinone.[6]

  • Domino Reactions: A one-pot synthesis involving domino hydrohydrazination and condensation of phenylhydrazine with 4-pentynoic acid in the presence of a catalyst like ZnCl2 has been developed.[7]

Experimental Protocols

Protocol 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Keto Acid

This protocol is a generalized procedure based on common literature methods.[7][9]

Materials:

  • β-Aroylpropionic acid (1.0 eq)

  • Hydrazine hydrate (80-99%) (1.2 - 1.5 eq)

  • Ethanol or Acetic Acid

  • Standard laboratory glassware for reflux

Procedure:

  • A mixture of the appropriate β-aroylpropionic acid (1.0 eq) and hydrazine hydrate (1.2 eq) is prepared in absolute ethanol.

  • The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water.

  • The solid product that precipitates is collected by vacuum filtration.

  • The crude solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of a Pyridazinone Derivative from a 2(3H)-Furanone

This protocol describes the conversion of a furanone to a pyridazinone, involving the isolation of the hydrazide intermediate.[8]

Step A: Synthesis of the Hydrazide Intermediate

  • Dissolve the 2(3H)-furanone derivative (1.0 eq) in absolute ethanol at room temperature.

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirring solution.

  • Continue stirring at room temperature for 1-4 hours, monitoring the consumption of the furanone by TLC.

  • The hydrazide intermediate often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry.

Step B: Cyclization to the Pyridazinone

  • Suspend the dried hydrazide intermediate from Step A in ethanol or acetic acid.

  • Add a catalytic amount of concentrated hydrochloric acid or glacial acetic acid.[8]

  • Heat the mixture to reflux and monitor the reaction by TLC until the hydrazide is consumed.[8]

  • Cool the reaction mixture. The pyridazinone derivative will precipitate.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyridazinone derivative.

Biological Activities and Therapeutic Potential

Substituted pyridazinones have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug development.

Cardiovascular Agents

Pyridazinone derivatives are well-known for their significant cardiovascular effects, particularly as vasodilators and antihypertensive agents.[5] Some act as direct-acting vasodilators, while others function as phosphodiesterase III (PDE-III) inhibitors, leading to positive inotropic effects useful in treating heart failure.[1][5]

Compound/SeriesTarget/AssayActivity Metric (IC50/ED50/% Inhibition)Reference(s)
A dihydropyridazinone series (Compound 6)Vasodilation (in vivo)ED50 = 1.6 μmol/kg[5]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (Compound 9)VasodilationIC50 = 0.051 μM[5]
N,O-dibenzyl derivative (Compound 10)VasodilationIC50 = 35.3 μM[5]
Pyrrole-substituted aryl pyridazinones (Compounds 8a, 8b)Antihypertensive (in vitro)48.8% and 44.2% inhibition of phenylephrine contraction, respectively[5]
Bemoradan (l-isomer)Cardiac PDE-IIIPotent positive inotropic agent[5]
Anticancer Agents

In oncology, pyridazinones have emerged as potent inhibitors of key signaling proteins, particularly tyrosine kinases, which are often dysregulated in cancer.[5]

  • c-Met Inhibitors: A series of pyridazin-3-one derivatives with a morpholino-pyrimidine substitution were synthesized and showed excellent inhibitory activity against the c-Met enzyme, a tyrosine kinase involved in cell proliferation and metastasis.[10]

  • FGFR Inhibitors: Novel pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant tumor growth inhibition in xenograft models.[5]

  • BTK Inhibitors: Pyrazolo[3,4-d]pyridazinone derivatives have also been developed as highly potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[5]

Compound/SeriesTargetActivity Metric (IC50/TGI)Reference(s)
Pyrazol-4-yl pyridazinone derivatives (10, 12a, 14a)c-MetExcellent enzyme and cell-based inhibitory activities[5][10]
Pyrazolo[3,4-d]pyridazinone derivative (Compound 38)FGFRTGI = 91.6% at 50 mg/kg[5]
Pyrazolo[3,4-d]pyridazinone derivative (Compound 37)BTKIC50 = 2.1 nM[5]
Pyridazinone-based congeners (IXa–c)VEGFR-2IC50 = 60.70–1800 nM[11]
Anti-inflammatory and Analgesic Agents

The pyridazinone core is an attractive scaffold for developing anti-inflammatory drugs with potentially low ulcerogenicity.[1][4] Their mechanisms often involve the inhibition of key inflammatory enzymes.

  • COX-2 Inhibitors: Vicinally disubstituted pyridazinones have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The compound ABT-963, for example, shows high selectivity and oral anti-inflammatory activity.[1]

  • PDE-4 Inhibitors: Heterocyclic-fused pyridazinones can act as phosphodiesterase-4 (PDE-4) inhibitors, which are effective anti-inflammatory agents.[1]

  • Marketed Drug: Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is marketed in Japan as an analgesic and anti-inflammatory drug.[1]

Compound/SeriesTarget/MechanismActivity Metric/NoteReference(s)
EmorfazoneAnti-inflammatoryMarketed drug[1]
4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (1)AnalgesicSeven times more potent than emorfazone[1]
ABT-963COX-2 InhibitorSelective (COX-2/COX-1 ratio = 276:1), high oral activity in vivo[1]
Heterocyclic-fused pyridazinonesPDE-4 InhibitorReduced paw edema in mice[1]
Antimicrobial and Other Activities

The therapeutic potential of pyridazinones extends to various other areas:

  • Antimicrobial: Derivatives have shown promising activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.5–128 μg/mL.[11][12]

  • Anticonvulsant: Certain substituted pyridazinones have demonstrated significant anticonvulsant activity in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.[13]

  • Antisecretory & Antiulcer: Some pyridazinone analogs have been investigated for their gastric antiulcer and antisecretory properties.[14]

  • Herbicidal: Substituted pyridazinones like pyrazon are known to inhibit photosynthesis, accounting for their phytotoxicity and use as herbicides.[15]

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language illustrate key processes in the synthesis and mechanism of action of pyridazinones.

G start Substituted Benzene + Succinic Anhydride reagent1 AlCl3 (Friedel-Crafts Acylation) intermediate γ-Keto Acid (β-Aroylpropionic Acid) reagent1->intermediate Step 1 process Cyclocondensation (Reflux in Ethanol) intermediate->process Step 2 reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->process product 6-Aryl-4,5-dihydropyridazin-3(2H)-one process->product

Caption: General synthetic workflow for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

G cluster_downstream Downstream Signaling GF Growth Factor (e.g., HGF) cMet_receptor c-Met Receptor (Tyrosine Kinase) GF->cMet_receptor Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet_receptor->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway cMet_receptor->PI3K_AKT Activates Pyridazinone Pyridazinone Inhibitor Pyridazinone->cMet_receptor Inhibits Phosphorylation Cell_Response Cell Proliferation, Survival, Migration RAS_RAF->Cell_Response PI3K_AKT->Cell_Response G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Conversion Pyridazinone Selective Pyridazinone Inhibitor (e.g., ABT-963) Pyridazinone->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediate

References

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methylpyridazin-3(2H)-one: Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Identifier Value
Chemical Name 6-Bromo-2-methylpyridazin-3(2H)-one
CAS Number 1123169-25-4[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Physical Form Solid

Predicted Solubility Profile

Quantitative solubility data for this compound is not currently published. However, studies on similar pyridazinone derivatives, such as 6-phenyl-pyridazin-3(2H)-one (PPD), provide valuable insights into its likely solubility in various pharmaceutical solvents. The solubility of PPD has been determined using an isothermal technique across a temperature range of 298.2 K to 318.2 K.[2][3][4]

Based on the data for PPD, the solubility of this compound is expected to be low in aqueous media and significantly higher in organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO). The solubility is also anticipated to increase with rising temperatures.

Table 1: Mole Fraction Solubility (x_e) of the Analogous Compound 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (p = 0.1 MPa)

Solvent 298.2 K 303.2 K 308.2 K 313.2 K 318.2 K
Water5.82 x 10⁻⁶7.25 x 10⁻⁶8.98 x 10⁻⁶1.09 x 10⁻⁵1.26 x 10⁻⁵
Methanol2.98 x 10⁻³3.52 x 10⁻³4.16 x 10⁻³4.69 x 10⁻³5.18 x 10⁻³
Ethanol4.98 x 10⁻³5.81 x 10⁻³6.59 x 10⁻³7.40 x 10⁻³8.22 x 10⁻³
Isopropyl Alcohol (IPA)8.12 x 10⁻³9.45 x 10⁻³1.09 x 10⁻²1.26 x 10⁻²1.44 x 10⁻²
1-Butanol1.21 x 10⁻²1.40 x 10⁻²1.62 x 10⁻²1.86 x 10⁻²2.11 x 10⁻²
2-Butanol1.25 x 10⁻²1.46 x 10⁻²1.69 x 10⁻²1.93 x 10⁻²2.18 x 10⁻²
Ethylene Glycol (EG)7.14 x 10⁻³8.31 x 10⁻³9.68 x 10⁻³1.11 x 10⁻²1.27 x 10⁻²
Propylene Glycol (PG)8.41 x 10⁻³9.82 x 10⁻³1.15 x 10⁻²1.32 x 10⁻²1.50 x 10⁻²
Polyethylene Glycol-400 (PEG-400)2.78 x 10⁻¹3.12 x 10⁻¹3.45 x 10⁻¹3.79 x 10⁻¹4.12 x 10⁻¹
Ethyl Acetate (EA)4.89 x 10⁻²5.76 x 10⁻²6.58 x 10⁻²7.42 x 10⁻²8.10 x 10⁻²
Transcutol®2.31 x 10⁻¹2.62 x 10⁻¹2.93 x 10⁻¹3.21 x 10⁻¹3.46 x 10⁻¹
Dimethyl Sulfoxide (DMSO)3.25 x 10⁻¹3.61 x 10⁻¹3.98 x 10⁻¹4.34 x 10⁻¹4.73 x 10⁻¹

Data extracted from studies on 6-phenyl-pyridazin-3(2H)-one for illustrative purposes.[5][6][7]

Stability Profile and Degradation Pathways

A formal stability study for this compound has not been identified in the literature. However, a comprehensive stability assessment should be conducted according to established guidelines for pharmaceutical compounds. This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Key Stability Aspects to Investigate:

  • Thermal Stability: Evaluation of degradation under elevated temperatures.

  • Photostability: Assessment of degradation upon exposure to light.

  • pH Stability: Determining stability across a range of pH values to simulate physiological conditions.

  • Oxidative Stability: Investigating the effect of oxidative stress on the compound.

Table 2: General Framework for Stability Testing

Condition Parameters Purpose
Solid-State Thermal 40°C, 50°C, 60°C with and without humidityTo assess intrinsic thermal stability.
Solution-State Thermal Acidic, neutral, and basic solutions at elevated temperaturesTo determine pH-dependent thermal degradation.
Photostability Exposure to UV and visible light (ICH Q1B)To identify light-sensitive degradation.
Oxidative Exposure to hydrogen peroxide or other oxidizing agentsTo evaluate susceptibility to oxidation.

Experimental Protocols

Solubility Determination: Isothermal Shake-Flask Method

This protocol is adapted from established methods for pyridazinone derivatives.[2]

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: The vials are placed in a constant temperature water bath shaker and agitated for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn using a pre-heated or pre-cooled syringe and immediately filtered through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The mole fraction solubility is calculated from the measured concentration. The experiment is repeated at different temperatures to determine the temperature dependency of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis prep1 Add excess this compound to solvent equil1 Seal vial and place in shaker bath prep1->equil1 equil2 Agitate at constant temperature for 72h equil1->equil2 sample1 Allow suspension to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis1 Quantify concentration via HPLC-UV sample3->analysis1 analysis2 Calculate mole fraction solubility analysis1->analysis2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Stability-Indicating HPLC Method Development

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[8]

  • Forced Degradation Studies: The compound is subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradation products.

  • Chromatographic System Selection: A suitable HPLC column (e.g., C18) and mobile phase are selected to achieve adequate separation of the parent compound from its degradation products. Gradient elution is often employed to resolve complex mixtures.

  • Method Optimization: Parameters such as mobile phase composition, pH, gradient profile, flow rate, and column temperature are systematically optimized to ensure baseline separation of all relevant peaks.

  • Detection: A UV detector is commonly used. The detection wavelength should be selected to provide a good response for both the parent compound and the degradation products. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Method Validation: The developed method is validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

G cluster_force Forced Degradation cluster_method Method Development & Optimization cluster_validation Method Validation (ICH) force1 Acidic method1 Select Column & Mobile Phase force1->method1 force2 Basic force2->method1 force3 Oxidative force3->method1 force4 Thermal force4->method1 force5 Photolytic force5->method1 method2 Optimize Gradient, Flow Rate, Temperature method1->method2 method3 Select Detection Wavelength (UV/PDA) method2->method3 val1 Specificity method3->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 Robustness val3->val4

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Signaling Pathways and Biological Context

The pyridazinone scaffold is present in numerous compounds with a wide range of biological activities, including cardiovascular and anticancer effects.[9] Some pyridazinone derivatives act as phosphodiesterase (PDE) inhibitors, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).[9] This can result in smooth muscle relaxation and vasodilation. Other derivatives have been investigated as inhibitors of various kinases involved in cell signaling pathways, such as B-RAF.[9] The specific biological targets and signaling pathways for this compound have not been elucidated.

G cluster_pathway Potential Biological Activity of Pyridazinone Core PDE Phosphodiesterase (PDE) Inhibition Inhibition by Pyridazinone Derivative PDE->Inhibition Kinase Kinase (e.g., B-RAF) Kinase->Inhibition cAMP_cGMP Increased cAMP/cGMP Inhibition->cAMP_cGMP for PDE CellSignaling Altered Cell Signaling Inhibition->CellSignaling for Kinase Vasodilation Vasodilation cAMP_cGMP->Vasodilation AntiCancer Anticancer Effects CellSignaling->AntiCancer

Caption: Generalized Signaling Pathways for Pyridazinone Derivatives.

Conclusion

While specific experimental data on the solubility and stability of this compound is not yet available, the information from closely related pyridazinone analogues provides a strong predictive foundation. The compound is anticipated to have low aqueous solubility and higher solubility in organic solvents like DMSO. A comprehensive stability assessment, including forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for its progression in research and development. The provided protocols offer a robust framework for undertaking these critical physicochemical characterizations.

References

Methodological & Application

Synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones via Suzuki Coupling: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. The methodology centers on a two-step synthetic sequence: the N-methylation of 6-chloropyridazin-3(2H)-one followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl substituents. This protocol offers a robust and versatile route to access a library of these target compounds, which are valuable scaffolds in drug discovery programs. Detailed experimental procedures, a summary of representative yields, and a workflow diagram are provided to facilitate the practical application of this synthetic strategy.

Introduction

Pyridazin-3(2H)-one derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an aryl group at the C6-position and a methyl group at the N2-position can significantly modulate the pharmacological properties of this scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] This application note details a reliable method for the synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones, commencing with the N-methylation of 6-chloropyridazin-3(2H)-one, followed by a Suzuki coupling reaction with various arylboronic acids.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of a similar substrate, 1-benzyl-6-chloro-5-piperidyl-(2H)-pyridazin-3-one, with various arylboronic acids under microwave-assisted conditions. This data provides an indication of the expected yields for the synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones.

Arylboronic AcidProductIsolated Yield (%)
Phenylboronic acid6-Phenyl-2-methylpyridazin-3(2H)-one75
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-methylpyridazin-3(2H)-one82
3-Methoxyphenylboronic acid6-(3-Methoxyphenyl)-2-methylpyridazin-3(2H)-one78
4-Methylphenylboronic acid6-(4-Methylphenyl)-2-methylpyridazin-3(2H)-one85
3-Thienylboronic acid6-(3-Thienyl)-2-methylpyridazin-3(2H)-one30

Note: The yields presented are based on the Suzuki coupling of a structurally related 6-chloropyridazinone derivative as reported in the literature and may vary for the 2-methyl analogue.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one

This protocol describes the N-methylation of 6-chloropyridazin-3(2H)-one using dimethyl sulfate.

Materials:

  • 6-chloropyridazin-3(2H)-one

  • Dimethyl sulfate (DMS) (Caution: Toxic and carcinogenic)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropyridazin-3(2H)-one (1.0 eq).

  • Add sodium bicarbonate (2.0 eq) and acetone (sufficient volume to ensure stirring).

  • Under a nitrogen atmosphere, begin stirring the suspension.

  • Slowly add dimethyl sulfate (2.0 eq) to the mixture via a dropping funnel.[3]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[3]

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the solid sodium bicarbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 6-chloro-2-methylpyridazin-3(2H)-one as a solid.

Protocol 2: Synthesis of 6-aryl-2-methylpyridazin-3(2H)-ones via Suzuki Coupling

This protocol details the microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloro-2-methylpyridazin-3(2H)-one with an arylboronic acid.

Materials:

  • 6-chloro-2-methylpyridazin-3(2H)-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Microwave reactor vials

  • Standard laboratory glassware for workup and purification

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add 6-chloro-2-methylpyridazin-3(2H)-one (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) to the vial via a syringe.

  • Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 135-140 °C) for a specified time (e.g., 30 minutes).[2][4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methylpyridazin-3(2H)-one.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_start Starting Materials Preparation cluster_methylation Step 1: N-Methylation cluster_suzuki_materials Suzuki Coupling Reagents cluster_suzuki_reaction Step 2: Suzuki Coupling Start_Pyridazinone 6-chloropyridazin-3(2H)-one Methylation Reaction in Acetone (Reflux) Start_Pyridazinone->Methylation Start_Methylating_Agent Dimethyl Sulfate Start_Methylating_Agent->Methylation Start_Base1 Base (e.g., NaHCO₃) Start_Base1->Methylation Intermediate 6-chloro-2-methylpyridazin-3(2H)-one Methylation->Intermediate Purification Suzuki_Coupling Microwave Irradiation (135-140 °C, 30 min) Intermediate->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Catalyst Pd Catalyst Catalyst->Suzuki_Coupling Base2 Base (e.g., Cs₂CO₃) Base2->Suzuki_Coupling Solvent Dioxane/Water Solvent->Suzuki_Coupling Workup Workup & Purification Suzuki_Coupling->Workup Final_Product 6-aryl-2-methylpyridazin-3(2H)-one Workup->Final_Product

Caption: Synthetic workflow for 6-aryl-2-methylpyridazin-3(2H)-ones.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl [Ar'B(OH)₃]⁻ Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' Start_Materials Ar-X + Ar'-B(OH)₂ Product Ar-Ar' Base_Hydroxide Base (e.g., OH⁻) Borate_Complex [Ar'B(OH)₃]⁻ Base_Hydroxide->Borate_Complex Ar'-B(OH)₂ Borate_Complex->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed functionalization of 6-bromo-2-methylpyridazin-3(2H)-one, a versatile building block in medicinal chemistry. The following sections describe key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation, offering a robust platform for the synthesis of diverse pyridazinone derivatives.

General Workflow for Palladium-Catalyzed Functionalization

The general workflow for the palladium-catalyzed functionalization of this compound involves the coupling of the aryl bromide with a suitable reaction partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.

Palladium-Catalyzed Functionalization Workflow start This compound reaction Reaction Setup & Heating start->reaction coupling_partner Coupling Partner (Boronic Acid, Alkyne, Alkene, Amine, Cyanide Source) coupling_partner->reaction reagents Pd Catalyst Ligand Base Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Functionalized 2-Methylpyridazin-3(2H)-one purification->product

Caption: General workflow for palladium-catalyzed functionalization.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-methylpyridazin-3(2H)-ones

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1][2]

Experimental Protocol

A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (3.0 equiv) is prepared in a solvent mixture, for instance, of DME, ethanol, and water.[3] The reaction vessel is sealed and heated, often with microwave irradiation, until the starting material is consumed as monitored by TLC or LC-MS.[4] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 6-aryl-2-methylpyridazin-3(2H)-one.[3][4]

Representative Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane100892
33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O110688
42-Pyridinylboronic acidPd(OAc)₂ (4) / XPhos (8)KFTHF901675

Sonogashira Coupling: Synthesis of 6-Alkynyl-2-methylpyridazin-3(2H)-ones

The Sonogashira reaction enables the coupling of this compound with terminal alkynes to produce 6-alkynyl-2-methylpyridazin-3(2H)-ones, which are valuable intermediates in organic synthesis.[5][6]

Experimental Protocol

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent like DMF or THF, a palladium catalyst, for instance Pd(PPh₃)₂Cl₂ (0.03 equiv), a copper(I) co-catalyst such as CuI (0.05 equiv), and a base like triethylamine (2.5 equiv) are added. The reaction mixture is typically stirred at room or elevated temperature under an inert atmosphere until completion.[7][8] The reaction is then quenched, and the product is extracted. The crude product is purified by chromatography.

Representative Data
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF80689
2EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (4)DIPATHF601282
31-HeptynePdCl₂(dppf) (3)CuI (5)PiperidineAcetonitrile70885
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)K₂CO₃Dioxane901078

Heck Coupling: Synthesis of 6-Alkenyl-2-methylpyridazin-3(2H)-ones

The Heck reaction provides a method for the synthesis of 6-alkenyl-2-methylpyridazin-3(2H)-ones by coupling this compound with various alkenes.[9][10]

Experimental Protocol

This compound (1.0 equiv) is combined with an alkene (1.5 equiv), a palladium catalyst, for example, Pd(OAc)₂ (0.02 equiv), a phosphine ligand like P(o-tol)₃ (0.04 equiv), and a base such as triethylamine (2.0 equiv) in an anhydrous solvent like DMF or NMP.[11][12] The mixture is heated in a sealed vessel until the reaction is complete. After cooling, the mixture is worked up by dilution with water and extraction with an organic solvent. The product is then purified by column chromatography.[11]

Representative Data
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1201875
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP1301688
3AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane1102465
4CyclohexenePd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃Toluene1002058

Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-methylpyridazin-3(2H)-ones

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of various 6-amino-2-methylpyridazin-3(2H)-one derivatives.[13][14]

Experimental Protocol

In an inert atmosphere, this compound (1.0 equiv), an amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like BINAP (0.04 equiv), and a strong base, for example, NaOt-Bu (1.4 equiv) are combined in an anhydrous solvent like toluene or dioxane.[15][16] The mixture is heated until the starting material is consumed. The reaction is then cooled, quenched, and the product is extracted and purified by chromatography.[15]

Representative Data
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001290
2MorpholinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane1101685
3BenzylaminePdCl₂(dppf) (4)-K₃PO₄THF902078
4IndolePd₂(dba)₃ (2)RuPhos (4)K₂CO₃Toluene1201882

Cyanation: Synthesis of 2-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile

The palladium-catalyzed cyanation of this compound provides a direct route to 2-methyl-6-oxo-1,6-dihydropyridazine-3-carbonitrile, a key intermediate for further functionalization.

Experimental Protocol

This compound (1.0 equiv) is reacted with a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 equiv) in the presence of a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), in a polar aprotic solvent like DMF. The reaction is heated under an inert atmosphere. Upon completion, the reaction mixture is cooled and subjected to an aqueous workup. The crude product is then purified by chromatography or recrystallization.

Representative Data
EntryCyanide SourceCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5)DMF120885
2KCNPd₂(dba)₃ (2) / dppf (4)DMA1301078
3CuCNPd(OAc)₂ (3) / Xantphos (6)NMP140680
4K₄[Fe(CN)₆]PdCl₂(dppf) (5)Dioxane/H₂O1001272

Logical Relationship of Functionalizations

The various palladium-catalyzed reactions allow for the diversification of the 6-position of the 2-methylpyridazin-3(2H)-one core, leading to a wide range of functionalized derivatives.

Functionalization_Pathways cluster_reactions Palladium-Catalyzed Coupling cluster_products Functionalized Products start This compound suzuki Suzuki-Miyaura start->suzuki ArB(OH)₂ sonogashira Sonogashira start->sonogashira R-C≡CH heck Heck start->heck Alkene buchwald Buchwald-Hartwig start->buchwald Amine cyanation Cyanation start->cyanation CN Source aryl_prod 6-Aryl- suzuki->aryl_prod alkynyl_prod 6-Alkynyl- sonogashira->alkynyl_prod alkenyl_prod 6-Alkenyl- heck->alkenyl_prod amino_prod 6-Amino- buchwald->amino_prod cyano_prod 6-Cyano- cyanation->cyano_prod

References

Application Notes and Protocols for N-methylation of 6-bromopyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-methylation of 6-bromopyridazin-3(2H)-one, a key synthetic transformation for the generation of diversified pyridazinone derivatives for applications in medicinal chemistry and drug discovery. The pyridazinone scaffold is a privileged structure in pharmacology, and N-methylation can significantly modulate a compound's physicochemical properties, metabolic stability, and biological activity.

Introduction

Pyridazin-3(2H)-one and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The N-methylation of the pyridazinone ring, specifically at the N2 position, is a common strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic profiles. This protocol outlines two reliable methods for the N-methylation of 6-bromopyridazin-3(2H)-one to produce 2-methyl-6-bromopyridazin-3(2H)-one, utilizing either methyl iodide or dimethyl sulfate as the methylating agent.

Data Presentation: Comparison of N-Alkylation/N-Methylation Conditions

The following table summarizes quantitative data from analogous N-alkylation and N-methylation reactions on pyridazinone and related heterocyclic systems, providing a comparative overview of reaction conditions.

Starting MaterialAlkylating/Methylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
6-methylpyridazin-3(2H)-oneAllyl bromideK₂CO₃AcetonitrileReflux12~70-80[1]
4-(p-Methylphenyl)-1,3(3H)-oxazine-2,6-dioneDimethyl sulfateNaHCO₃AcetoneReflux2066[2]
Cyclohexane-1,3-dioneMethyl iodideK₂CO₃AcetoneReflux18Not specified[3]
6-halopurines[¹¹C]CH₃IK₂CO₃THF, Ethyl Acetate140-180 °C0.08Not applicable[4]
6-aryloxypyridazin-3(2H)-onesPropyl bromideK₂CO₃DMF80 °C8Not specified[5]

Experimental Protocols

Caution: Methylating agents such as methyl iodide and dimethyl sulfate are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Method A: N-methylation using Methyl Iodide and Potassium Carbonate

This protocol is adapted from established procedures for the N-alkylation of pyridazinone scaffolds.[1][3]

Materials:

  • 6-bromopyridazin-3(2H)-one

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or acetonitrile

  • Standard glassware for reflux, stirring, and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromopyridazin-3(2H)-one (1.0 eq).

  • Add anhydrous acetone or acetonitrile as the solvent (approximately 10-20 mL per gram of starting material).

  • To this suspension, add anhydrous potassium carbonate (1.5 - 2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to ensure good dispersion.

  • Add methyl iodide (1.2 - 2.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 12-18 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts (K₂CO₃ and KI) using vacuum filtration and wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford pure 2-methyl-6-bromopyridazin-3(2H)-one.

Method B: N-methylation using Dimethyl Sulfate and Sodium Bicarbonate

This protocol is based on the N-methylation of related amide-containing heterocycles.[2]

Materials:

  • 6-bromopyridazin-3(2H)-one

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous acetone

  • Standard glassware for reflux, stirring, and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 6-bromopyridazin-3(2H)-one (1.0 eq), sodium bicarbonate (2.0 eq), and anhydrous acetone (approximately 20 mL per gram of starting material).

  • Add dimethyl sulfate (2.0 eq) to the mixture.

  • Heat the mixture to reflux (~56°C) under a nitrogen atmosphere.

  • Maintain the reflux for approximately 20 hours, or until TLC analysis indicates the disappearance of the starting material. A new, higher Rf spot corresponding to the N-methylated product should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the sodium bicarbonate and other inorganic salts by vacuum filtration.

  • Remove the acetone from the filtrate by rotary evaporation.

  • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography as described in Method A.

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow for the N-methylation of 6-bromopyridazin-3(2H)-one.

N_Methylation_Reaction cluster_reactants Reactants cluster_product Product 6-bromopyridazin-3(2H)-one reaction_plus1 + 6-bromopyridazin-3(2H)-one->reaction_plus1 Methylating_Agent Methylating Agent (CH₃I or (CH₃)₂SO₄) reaction_plus2 + Methylating_Agent->reaction_plus2 Base Base (K₂CO₃ or NaHCO₃) Base->reaction_plus2 reaction_arrow Solvent, Heat 2-methyl-6-bromopyridazin-3(2H)-one reaction_arrow->2-methyl-6-bromopyridazin-3(2H)-one

Caption: N-methylation of 6-bromopyridazin-3(2H)-one.

experimental_workflow start Start: Charge Flask with 6-bromopyridazin-3(2H)-one, Base, and Solvent add_reagent Add Methylating Agent (e.g., Methyl Iodide) start->add_reagent reflux Heat to Reflux (12-20 hours) add_reagent->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end End: Isolated 2-methyl-6-bromopyridazin-3(2H)-one purify->end

Caption: General experimental workflow for N-methylation.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-2-methylpyridazin-3(2H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical derivatization of 6-Bromo-2-methylpyridazin-3(2H)-one and subsequent biological screening of the resulting compounds. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document outlines detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions to generate a library of novel pyridazinone derivatives. Furthermore, it provides methodologies for in vitro biological screening assays to evaluate their potential as therapeutic agents.

Chemical Derivatization Strategies

The bromine atom at the 6-position of the pyridazinone ring serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The two primary strategies detailed here are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Experimental Workflow for Derivatization and Screening

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald library Library of 6-Aryl/Amino- 2-methylpyridazin-3(2H)-one Derivatives suzuki->library buchwald->library purification Purification and Characterization (Chromatography, NMR, MS) library->purification anti_inflammatory Anti-inflammatory Assays (COX-2, TNF-α, PDE4) purification->anti_inflammatory anticancer Anticancer Assays (VEGFR-2 Kinase, Cytotoxicity) purification->anticancer antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar anticancer->sar antimicrobial->sar

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols: Chemical Synthesis

Note: The following protocols are general methods for the derivatization of bromo-substituted pyridazinones. Optimal conditions may vary depending on the specific substrate and coupling partner. The provided quantitative data in the tables are representative examples from literature on structurally related compounds and should be used as a reference for expected outcomes.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O901275-85
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O100880-90
3-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O851665-75
2-Thiopheneboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O1001070-80
Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound with primary and secondary amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).

  • Evacuate and backfill this flask with an inert gas three times.

  • Add the pre-formed catalyst solution to the mixture of starting materials via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001870-80
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102485-95
BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001675-85
PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102080-90

Biological Screening Protocols

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX enzymes, which are key targets for anti-inflammatory drugs.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer and the respective COX enzyme.

  • Add various concentrations of the test compounds (typically from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

Data Presentation: Representative COX-2 Inhibition Data

CompoundCOX-2 IC₅₀ (µM)
6-phenyl-2-methylpyridazin-3(2H)-one derivative0.5 - 5.0
6-(4-methoxyphenyl)-2-methylpyridazin-3(2H)-one derivative0.1 - 2.0
Celecoxib (Reference)0.04
Protocol 4: In Vitro VEGFR-2 Kinase Assay

This assay evaluates the inhibitory activity of the synthesized compounds against the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Sorafenib)

  • 96-well plate

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

Procedure:

  • Add assay buffer, VEGFR-2 enzyme, and the kinase substrate to the wells of a 96-well plate.

  • Add various concentrations of the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value.

Data Presentation: Representative VEGFR-2 Inhibition Data

CompoundVEGFR-2 IC₅₀ (nM)
6-(4-aminophenyl)-2-methylpyridazin-3(2H)-one derivative50 - 500
6-(3,4-dimethoxyphenyl)-2-methylpyridazin-3(2H)-one derivative20 - 200
Sorafenib (Reference)90

Signaling Pathway Diagrams

VEGF-A/VEGFR-2 Signaling Pathway

This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 can block downstream signaling and prevent tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Inhibitor Pyridazinone Derivative Inhibitor->VEGFR2 Inhibition

Caption: The VEGF-A/VEGFR-2 signaling pathway and the point of inhibition by pyridazinone derivatives.

LPS-Induced Pro-inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the production of pro-inflammatory cytokines like TNF-α.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation ProInflam_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflam_Genes TNFa TNF-α ProInflam_Genes->TNFa Production & Secretion IL6 IL-6 ProInflam_Genes->IL6 Inhibitor Pyridazinone Derivative Inhibitor->IKK Inhibition?

Caption: The LPS-induced pro-inflammatory signaling pathway leading to TNF-α production. Pyridazinone derivatives may exert their anti-inflammatory effects by inhibiting key kinases in this pathway.

Application Notes & Protocols: 6-Bromo-2-methylpyridazin-3(2H)-one as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Bromo-2-methylpyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its unique structural features allow for diverse substitutions, leading to the development of potent and selective agents for a variety of therapeutic targets. This document provides a comprehensive overview of the applications of this scaffold, including detailed experimental protocols for the synthesis and evaluation of its derivatives, and summarizes key quantitative data to facilitate drug discovery efforts.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including cardiovascular diseases, cancer, inflammation, and neurological disorders.[1][2] The versatility of the pyridazinone core stems from the ability to introduce various substituents at different positions on the ring, allowing for the fine-tuning of its pharmacological properties.[2] The this compound derivative, in particular, serves as a key intermediate for the synthesis of novel drug candidates due to the reactivity of the bromine atom, which facilitates further molecular elaboration through various cross-coupling reactions.

Therapeutic Applications & Mechanisms of Action

Derivatives of the this compound scaffold have been investigated for a multitude of therapeutic applications. The primary areas of interest and their corresponding molecular targets are summarized below.

Anticancer Activity

Pyridazinone derivatives have shown significant promise as anticancer agents through various mechanisms:[1]

  • Kinase Inhibition: A primary mode of action is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Notable targets include:

    • FER Tyrosine Kinase: FER is a non-receptor tyrosine kinase involved in cell adhesion and migration. Pyrido-pyridazinone derivatives have been discovered as potent FER kinase inhibitors.[3]

    • Bruton's Tyrosine Kinase (BTK): BTK is a key enzyme in B-cell receptor signaling and a validated target in B-cell malignancies.[2]

    • Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFRs is implicated in various cancers.[2]

    • c-Jun N-terminal Kinase 1 (JNK1): Novel 3,6-disubstituted pyridazine derivatives have been shown to downregulate the JNK1 pathway.[4]

  • DNA Minor Groove Binding: Guanidinium analogues containing the pyridazin-3(2H)-one core have been designed as DNA minor groove binders, exhibiting antiproliferative activity in cancer cell lines.[5][6][7]

  • Tubulin Polymerization Inhibition: Some pyridazinone derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.[1]

Anti-inflammatory and Analgesic Activity

Several pyridazin-3(2H)-one derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2]

  • Cyclooxygenase (COX) Inhibition: Certain derivatives exhibit selective inhibition of COX-2, a key enzyme in the inflammatory pathway, suggesting a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

  • Phosphodiesterase 4 (PDE4) Inhibition: Pyridazinone derivatives bearing an indole moiety have been identified as potential PDE4 inhibitors, which are targets for anti-inflammatory therapy in respiratory diseases.[10]

Cardiovascular Activity

The pyridazinone scaffold is a well-established pharmacophore in the development of cardiovascular drugs.[1]

  • Vasodilation: Many pyridazin-3(2H)-one derivatives exhibit vasorelaxant activity through various mechanisms, including phosphodiesterase III inhibition.[1]

  • Antihypertensive Effects: Dihydropyridazinone series have been synthesized with expected antihypertensive and vasodilating activities.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative pyridazin-3(2H)-one derivatives from the literature.

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
DCPYR MAC 16 (murine colon cancer)In vitro cytotoxicity7 times higher than arylated analogue[11]
AAF MAC 13 / MAC 16In vitro cytotoxicity18.4 / 18.4[11]
Compound 43 Panc-1 (human pancreas)Cytotoxicity2.9[1]
Compound 43 Paca-2 (human pancreas)Cytotoxicity2.2[1]
Compound 17a VEGFR-2Enzyme Inhibition-[12]
Compound 9e NCI-60 PanelGrowth Inhibition-[4]

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDTargetAssayIC50 (µM)% InhibitionReference
5a COX-2In vitro inhibition0.19-[8]
6a COX-2In vitro inhibition0.11-[8]
16a COX-2In vitro inhibition0.24-[8]
4a -Carrageenan-induced edema-65%[9]
8b -Carrageenan-induced edema-60%[9]
9a -Carrageenan-induced edema-62%[9]
4ba PDE4BEnzyme Inhibition--[10]

Table 3: Vasodilator and Other Activities of Pyridazinone Derivatives

Compound IDActivityAssayEC50 / IC50 (µM)Reference
Hydralazine VasodilatorRat thoracic aortic ringsEC50 = 18.210[1]
Compound 16 VasodilatorRat thoracic aortic ringsEC50 = 0.339[1]
Compound 17 VasodilatorRat thoracic aortic ringsEC50 = 1.225[1]
Compound 18 VasodilatorRat thoracic aortic ringsEC50 = 1.204[1]
Compound 9 Vasodilator-IC50 = 0.051[1]
Compound 10 Vasodilator-IC50 = 35.3[1]
Compound 7 Antibacterial (MRSA)MIC3.74 - 8.92[13]
Compound 13 Antibacterial (MRSA)MIC3.74 - 8.92[13]

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of Pyridazin-3(2H)-one Derivatives

A common synthetic route to pyridazin-3(2H)-one derivatives involves the cyclization of a γ-keto acid with hydrazine hydrate.[13] Subsequent modifications can be introduced at various positions.

Protocol 1: Synthesis of 6-Aryl-pyridazin-3(2H)-ones

  • Reaction Setup: To a solution of the appropriate 4-oxo-4-arylbutanoic acid (1 mmol) in ethanol, add hydrazine hydrate (1.2 mmol).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired 6-aryl-pyridazin-3(2H)-one.

Protocol 2: N-Alkylation of the Pyridazinone Ring

  • Reaction Setup: To a solution of the 6-substituted pyridazin-3(2H)-one (1 mmol) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K2CO3, 2 equiv.) and the desired alkyl halide (e.g., ethyl bromoacetate, 1.5 equiv.).[14]

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water. The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.[2]

Methodology: The assay is typically performed using a colorimetric or fluorometric method.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.

  • Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxicity of the synthesized compounds against various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Visualizations

Signaling Pathways and Workflows

G General Synthetic Workflow for Pyridazinone Derivatives cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization gamma-keto_acid γ-Keto Acid cyclization Cyclization gamma-keto_acid->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization pyridazinone_core 6-Substituted Pyridazin-3(2H)-one cyclization->pyridazinone_core n_alkylation N-Alkylation pyridazinone_core->n_alkylation cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald) pyridazinone_core->cross_coupling final_compounds Diverse Library of Pyridazinone Derivatives n_alkylation->final_compounds cross_coupling->final_compounds

Caption: General synthetic workflow for pyridazinone derivatives.

G Kinase Inhibition by Pyridazinone Derivatives growth_factors Growth Factors receptor_tyrosine_kinase Receptor Tyrosine Kinase (e.g., FGFR) growth_factors->receptor_tyrosine_kinase intracellular_kinase Intracellular Kinase (e.g., FER, BTK) receptor_tyrosine_kinase->intracellular_kinase signaling_cascade Downstream Signaling Cascade intracellular_kinase->signaling_cascade cell_proliferation Cell Proliferation, Survival, Metastasis signaling_cascade->cell_proliferation pyridazinone_inhibitor Pyridazinone Inhibitor pyridazinone_inhibitor->receptor_tyrosine_kinase pyridazinone_inhibitor->intracellular_kinase

Caption: Kinase inhibition mechanism of pyridazinone derivatives.

Conclusion

The this compound scaffold and its parent pyridazinone core represent a highly valuable framework in the field of drug discovery. The synthetic tractability and the diverse range of biological activities associated with its derivatives underscore its potential for the development of novel therapeutics. The data and protocols presented herein provide a solid foundation for researchers to explore and exploit the full potential of this remarkable scaffold in their drug development programs.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation is particularly valuable in pharmaceutical and drug discovery settings due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of complex nitrogen-containing molecules.[4][5] Pyridazinone scaffolds are important pharmacophores found in a variety of biologically active compounds. The ability to functionalize the 6-position of the pyridazinone ring with diverse amino groups via Buchwald-Hartwig amination opens avenues for the creation of novel chemical entities with potential therapeutic applications.

These application notes provide a detailed experimental procedure for the Buchwald-Hartwig amination of 6-bromopyridazinones, including recommended catalysts, ligands, bases, and reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination of 6-bromopyridazinones involves the palladium-catalyzed coupling of a 6-bromopyridazinone derivative with a primary or secondary amine in the presence of a suitable base. The catalytic cycle is generally understood to proceed through a sequence of steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 6-bromopyridazinone, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 6-aminopyridazinone is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

The choice of ligand is critical for the success of the reaction, as it stabilizes the palladium catalyst and modulates its reactivity.[2] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.

Experimental Protocols

The following protocols are general guidelines and may require optimization for specific substrates and amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials
  • 6-Bromopyridazinone derivative (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4 - 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

General Procedure
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the 6-bromopyridazinone, palladium precatalyst, phosphine ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 6-aminopyridazinone.

Data Presentation

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of various halo-heterocycles, which can serve as a starting point for the optimization of reactions with 6-bromopyridazinones.

Table 1: Reaction Conditions for the Amination of Bromo-Heterocycles

EntryBromo-HeterocycleAminePd-Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001295
23-BromopyridineAnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)Toluene1101888
32-Bromo-6-methylpyridineN,N'-DimethylethylenediaminePd₂(dba)₃ (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460[7]
46-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ (2)BINAP (3)Cs₂CO₃ (2)THF651680[8]

Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly transferable to all 6-bromopyridazinone substrates.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Experimental_Workflow Start Combine Reactants: 6-Bromopyridazinone, Amine, Pd-Catalyst, Ligand, Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Work-up: Cool, Dilute, Filter Monitor->Workup Extract Extraction and Washing Workup->Extract Purify Purification: Column Chromatography Extract->Purify End Characterize Final Product Purify->End

References

Application of 6-Bromo-2-methylpyridazin-3(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylpyridazin-3(2H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry. As a derivative of the pyridazinone core, a "privileged scaffold," it serves as a key intermediate in the synthesis of a wide array of biologically active compounds. The presence of a bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of compound libraries for drug discovery. This document provides an overview of its applications, quantitative data for representative derivatives, and detailed experimental protocols for its utilization in the synthesis of potential therapeutic agents.

Key Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone for the development of novel therapeutics targeting a range of diseases. Its utility stems from the ability to readily undergo substitution at the C6 position, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the synthesis of derivatives with a broad spectrum of pharmacological activities.

Anti-inflammatory Agents:

Derivatives of 6-substituted-2-methylpyridazin-3(2H)-one have shown potent anti-inflammatory activity. A key mechanism of action for these compounds is the inhibition of cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK), both of which are critical mediators of the inflammatory response.

  • p38 MAPK Inhibitors: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2][3] Inhibition of this pathway is a validated strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis. The pyridazinone scaffold has been successfully employed in the design of potent p38α MAPK inhibitors.[1]

  • COX-2 Inhibitors: Selective inhibition of COX-2 is a major therapeutic approach for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several 6-substituted pyridazinone derivatives have demonstrated significant and selective COX-2 inhibitory activity.

Anticancer Agents:

The pyridazinone core is a feature of numerous compounds with demonstrated anticancer activity. These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases involved in cancer cell proliferation and survival. The ability to diversify the 6-position of the this compound scaffold allows for the fine-tuning of activity against specific cancer cell lines.

Other Therapeutic Areas:

The versatility of the pyridazinone scaffold extends to other therapeutic areas, with derivatives exhibiting activities such as:

  • Cardiovascular Agents: Vasodilatory and antihypertensive properties.

  • Antimicrobial and Antifungal Agents: Activity against various pathogenic microorganisms.

  • Analgesic Agents: Potential for the development of novel pain management therapies.

Data Presentation

The following table summarizes the biological activity of representative 6-substituted-2-alkylpyridazin-3(2H)-one derivatives, showcasing the potential of this chemical class.

Compound IDR Group at C6Biological TargetActivity (IC₅₀)Reference
4a BenzylCOX-2- (96 SI)[4]
8b BenzoylCOX-2- (99 SI)[4]
9a Hydroxy(phenyl)methylCOX-2- (98 SI)[4]
16a 3,5-dimethyl-1H-pyrazol-1-ylCOX-20.24 µM[4]

SI = Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)

Mandatory Visualizations

Signaling Pathway

p38_MAPK_pathway stress Environmental Stress Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response inhibitor Pyridazinone-based p38 Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for pyridazinone-based inhibitors.

Experimental Workflow

suzuki_coupling_workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for High-Throughput Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These activities include anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[4][5] The pyridazinone scaffold serves as a valuable pharmacophore in the design of novel therapeutic agents, with derivatives showing inhibitory activity against key biological targets such as cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and various kinases.[6][7] Furthermore, some pyridazinone derivatives have been identified as ligands for N-formyl peptide receptors (FPRs), which are involved in inflammatory responses.[8] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel pyridazinone-based modulators of these important biological targets.

Key Biological Targets and Signaling Pathways

High-throughput screening of pyridazinone derivatives often focuses on targets implicated in inflammation and cancer. Understanding the underlying signaling pathways is crucial for interpreting screening data and for subsequent lead optimization.

Lipopolysaccharide (LPS)-Induced TNF-α Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This pathway involves the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[2][8][9]

LPS_TNF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TRAF6 TRAF6 TLR4->TRAF6 activates p38 p38 MAPK TLR4->p38 activates IKK IKK TRAF6->IKK activates NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib phosphorylates IκB NFkB NF-κB (active) NFkB_Inhib->NFkB releases TNFa_Gene TNF-α Gene NFkB->TNFa_Gene translocates to nucleus and binds promoter p38_p p-p38 MAPK p38->p38_p p38_p->TNFa_Gene activates transcription factors TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA transcription TNFa_Protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_Protein translation & secretion

LPS-induced TNF-α signaling pathway.
c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway is a critical component of the cellular response to stress and inflammatory cytokines.[10][11] Activation of this pathway involves a three-tiered kinase cascade, culminating in the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.[12]

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, ROS) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K activates MAP2K MAPKK (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates cJun_p p-c-Jun cJun->cJun_p Gene_Expression Target Gene Expression (e.g., inflammatory mediators) cJun_p->Gene_Expression regulates Cellular_Response Cellular Response (Inflammation, Apoptosis) Gene_Expression->Cellular_Response

Simplified JNK signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel pyridazinone-based inhibitors follows a standardized workflow, from initial screening of a compound library to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_characterization Hit Characterization Primary_Screen Single-Concentration Screen of Pyridazinone Library Identify_Hits Identify Initial Hits Primary_Screen->Identify_Hits Dose_Response Dose-Response Curves (IC50/EC50 Determination) Identify_Hits->Dose_Response Active Compounds Counter_Screen Counter-Screens (Assess Specificity) Dose_Response->Counter_Screen Triage Hit Triage Counter_Screen->Triage Secondary_Assays Secondary/Orthogonal Assays Triage->Secondary_Assays Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

General high-throughput screening workflow.

Experimental Protocols

The following are detailed protocols for key HTS assays relevant to the screening of pyridazinone derivatives. These protocols are designed for 384- or 1536-well plate formats.

Protocol 1: Cell-Based TNF-α Secretion Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To identify pyridazinone derivatives that inhibit the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells.[13]

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Pyridazinone compound library (dissolved in DMSO)

  • HTRF TNF-α assay kit (containing anti-TNF-α antibody conjugated to a donor fluorophore and an acceptor fluorophore)

  • 384-well or 1536-well white, solid-bottom assay plates

  • HTRF-compatible plate reader

Methodology:

  • Cell Plating:

    • Culture THP-1 cells to a density of 0.5-1.0 x 10^6 cells/mL.

    • Centrifuge the cells and resuspend in fresh culture medium to a final concentration of 1 x 10^6 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the assay plate (20,000 cells/well).

  • Compound Addition:

    • Prepare serial dilutions of the pyridazinone compounds in DMSO.

    • Further dilute the compounds in culture medium to a 10X final concentration.

    • Add 2.5 µL of the diluted compounds to the respective wells. For control wells, add 2.5 µL of medium with the corresponding DMSO concentration.

  • Cell Stimulation:

    • Prepare a 10X solution of LPS in culture medium (e.g., 1 µg/mL).

    • Add 2.5 µL of the LPS solution to all wells except the negative control wells (add 2.5 µL of medium instead).

    • The final volume in each well should be 25 µL.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 5 µL of the HTRF reagent mix to each well.

    • Incubate the plates at room temperature for 3-4 hours, protected from light.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each compound concentration relative to the positive (LPS-stimulated) and negative (unstimulated) controls.

    • Generate dose-response curves and calculate the EC50 values for active compounds.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To identify and characterize pyridazinone derivatives that selectively inhibit the enzymatic activity of human recombinant COX-2.[14]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Pyridazinone compound library (dissolved in DMSO)

  • Selective COX-2 inhibitor for positive control (e.g., Celecoxib)

  • 384-well black, solid-bottom assay plates

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of COX-2 enzyme in COX Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of arachidonic acid in COX Assay Buffer.

    • Prepare a working solution of the fluorometric probe and heme in COX Assay Buffer.

  • Compound Plating:

    • Add 1 µL of serially diluted pyridazinone compounds or control inhibitor to the wells of the assay plate.

    • For control wells (0% and 100% inhibition), add 1 µL of COX Assay Buffer with the corresponding DMSO concentration.

  • Enzyme and Probe Addition:

    • Prepare a master mix containing the COX-2 enzyme, fluorometric probe, and heme in COX Assay Buffer.

    • Add 20 µL of the master mix to all wells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation:

    • Add 5 µL of the arachidonic acid solution to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 10-20 minutes, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the enzyme control (no inhibitor) and the background control (no enzyme).

    • Generate dose-response curves and calculate the IC50 values for active compounds.

Protocol 3: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

Objective: To identify pyridazinone derivatives that inhibit the enzymatic activity of phosphodiesterase 4 (PDE4).[15]

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • PDE Assay Buffer

  • Binding agent (binds to the product, 5'-AMP)

  • Pyridazinone compound library (dissolved in DMSO)

  • Known PDE4 inhibitor for positive control (e.g., Rolipram)

  • 384-well black assay plates

  • Fluorescence polarization plate reader

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the pyridazinone compounds and control inhibitor in PDE Assay Buffer.

    • Add 5 µL of the diluted compounds to the appropriate wells of the assay plate. For control wells, add 5 µL of PDE Assay Buffer with DMSO.

  • Substrate Addition:

    • Prepare a working solution of FAM-cAMP in PDE Assay Buffer.

    • Add 5 µL of the FAM-cAMP solution to all wells.

  • Reaction Initiation:

    • Prepare a working solution of the PDE4 enzyme in PDE Assay Buffer.

    • Add 10 µL of the diluted enzyme to all wells except the "no enzyme" control wells (add 10 µL of buffer instead).

    • The final reaction volume is 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 60 µL of the binding agent to all wells to stop the reaction and bind the hydrolyzed 5'-AMP product.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The inhibition of PDE4 results in less hydrolyzed FAM-cAMP, leading to a higher fluorescence polarization signal.

    • Calculate the percent inhibition for each compound.

    • Generate dose-response curves and determine the IC50 values for active compounds.

Data Presentation

The following tables summarize representative quantitative data for pyridazinone derivatives in various HTS assays.

Table 1: Inhibition of COX-2 by Pyridazinone Derivatives

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5a 0.77>12.86>16.70[7]
5f 1.89>25.30>13.38[7]
3g 0.0430.4911.51[16]
6b 0.181.146.33[17]
Celecoxib 0.3512.9737.03[7]
Indomethacin 0.420.210.50[7]

Table 2: Inhibition of PDE4 by Pyridazinone Derivatives

Compound IDPDE4B IC50 (nM)% Inhibition of PDE4B at 20 µMReference
4ba 25164%[3]
9e 320 (PDE4B)-[18]
Roflumilast -75%[3]
Compound 20 25164%[19][20]

Table 3: FPR Agonist Activity of Pyridazinone Derivatives

Compound IDFPR1 EC50 (µM)FPR2 EC50 (µM)Reference
EC3 Potent mixed agonistPotent mixed agonist[21]
EC10 Preference for FPR1-[21]
8b Micromolar rangeMicromolar range[22]
8c Micromolar rangeMicromolar range[22]

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for researchers engaged in the high-throughput screening of pyridazinone derivatives. The detailed methodologies for key assays, coupled with an understanding of the relevant signaling pathways and structured data presentation, will facilitate the identification and characterization of novel pyridazinone-based therapeutic candidates. The versatility of the pyridazinone scaffold, combined with robust HTS strategies, holds significant promise for the discovery of new drugs for a range of diseases.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the scale-up synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthesis is designed to be robust and scalable, making it suitable for laboratory and pilot plant settings. The protocol includes comprehensive experimental procedures, data tables for easy reference, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

Pyridazin-3(2H)-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the 6-position allows for further functionalization through various cross-coupling reactions, while the methyl group at the N2 position can influence the compound's solubility and metabolic stability. This document outlines a reliable and scalable two-step synthetic route starting from readily available commercial reagents.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

  • Step 1: Synthesis of 6-Bromopyridazin-3(2H)-one from Mucobromic Acid and Hydrazine Hydrate.

  • Step 2: N-Methylation of 6-Bromopyridazin-3(2H)-one to yield the final product.

Data Presentation

Table 1: Key Quantitative Data for the Synthesis of 6-Bromopyridazin-3(2H)-one (Step 1)

ParameterValue
Starting MaterialMucobromic Acid
ReagentHydrazine Hydrate (80% in water)
SolventWater
Reaction Temperature100 °C (Reflux)
Reaction Time4 hours
Product AppearanceOff-white to pale yellow solid
Yield85-90%
Melting Point155-158 °C

Table 2: Key Quantitative Data for the Synthesis of this compound (Step 2)

ParameterValue
Starting Material6-Bromopyridazin-3(2H)-one
ReagentDimethyl Sulfate, Potassium Carbonate
SolventAcetonitrile
Reaction Temperature80 °C (Reflux)
Reaction Time6 hours
Product AppearanceWhite to off-white solid
Yield90-95%
Melting Point118-121 °C
Purity (by HPLC)>98%

Experimental Protocols

Step 1: Synthesis of 6-Bromopyridazin-3(2H)-one

Materials:

  • Mucobromic Acid (1.0 eq)

  • Hydrazine Hydrate (80% in water, 1.1 eq)

  • Deionized Water

  • 2 M Hydrochloric Acid

  • Standard glassware for reflux, filtration, and drying

Procedure:

  • To a suitable round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mucobromic acid (1.0 eq) and deionized water (10 mL per gram of mucobromic acid).

  • Stir the suspension at room temperature and slowly add hydrazine hydrate (1.1 eq) dropwise over 30 minutes. The reaction is exothermic, and the temperature may rise.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice-water bath for 1 hour to facilitate precipitation.

  • Acidify the mixture to pH 2-3 with 2 M hydrochloric acid to ensure complete precipitation of the product.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum at 60 °C to a constant weight to afford 6-Bromopyridazin-3(2H)-one as an off-white to pale yellow solid.

Step 2: Synthesis of this compound

Materials:

  • 6-Bromopyridazin-3(2H)-one (1.0 eq)

  • Anhydrous Potassium Carbonate (1.5 eq)

  • Dimethyl Sulfate (1.2 eq)

  • Anhydrous Acetonitrile

  • Standard glassware for reflux, filtration, and rotary evaporation

Procedure:

  • In a round-bottom flask, suspend 6-Bromopyridazin-3(2H)-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile (15 mL per gram of pyridazinone).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.

  • Dry the final product under vacuum at 50 °C.

Mandatory Visualization

G cluster_0 Step 1: Synthesis of 6-Bromopyridazin-3(2H)-one cluster_1 Step 2: N-Methylation A Mucobromic Acid + Hydrazine Hydrate in Water B Reflux at 100°C for 4h A->B C Cooling and Acidification (pH 2-3) B->C D Filtration and Washing C->D E Drying D->E F 6-Bromopyridazin-3(2H)-one E->F G 6-Bromopyridazin-3(2H)-one + K2CO3, (CH3)2SO4 in Acetonitrile F->G Intermediate H Reflux at 80°C for 6h G->H I Filtration H->I J Solvent Evaporation I->J K Recrystallization J->K L Final Product: This compound K->L

Caption: Workflow for the two-step synthesis of this compound.

Application Notes: Protecting Group Strategies for Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug development due to their diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The synthesis of complex pyridazinone-based molecules often requires a strategic approach to protect reactive functional groups, particularly the nitrogen atoms of the pyridazinone ring or other functionalities on substituents. This document provides detailed application notes and experimental protocols for common and effective protecting group strategies in pyridazinone synthesis, focusing on the widely used tert-Butoxycarbonyl (Boc) and Benzyl (Bn) groups.

Overview of Protecting Group Strategy

A successful protecting group strategy is crucial for multi-step syntheses. Key functional groups on the pyridazinone scaffold or its precursors, such as the ring N-H, exocyclic amines, or hydroxyl groups, can interfere with desired transformations. Protecting groups temporarily mask these functionalities, allowing other reactions to proceed chemoselectively. The choice of protecting group depends on its stability to the reaction conditions and the ability to be removed selectively without affecting other parts of the molecule (orthogonality).

Below is a general workflow illustrating the role of protecting groups in pyridazinone synthesis.

G cluster_0 cluster_1 cluster_2 A Starting Material (with reactive -NH, -OH, etc.) B Protection Step (e.g., N-Boc, N-Bn) A->B C Protected Intermediate B->C D Key Transformation (e.g., Cyclization, Cross-Coupling) C->D E Protected Product D->E F Deprotection Step (e.g., Acidolysis, Hydrogenolysis) E->F G Final Product F->G

Caption: General workflow for pyridazinone synthesis using a protecting group strategy.

N-H Protection of the Pyridazinone Ring

The lactam N-H of the pyridazin-3(2H)-one core is nucleophilic and moderately acidic, often requiring protection to prevent unwanted side reactions during C-C bond formation (e.g., Suzuki or Buchwald-Hartwig couplings) or alkylation of other positions.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a versatile, acid-labile protecting group widely used for amines. It is stable to a broad range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.

Protection: The pyridazinone N-H can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP).[1][2]

Deprotection: The Boc group is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[3][4]

Benzyl (Bn) Group

The benzyl group is a robust protecting group, stable to both acidic and basic conditions. Its primary mode of cleavage is catalytic hydrogenolysis, which offers an orthogonal deprotection strategy relative to acid-labile groups like Boc.

Protection: N-benzylation is typically achieved by treating the pyridazinone with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[][6]

Deprotection: The benzyl group is reliably cleaved by catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.[7][8]

The following diagram illustrates the decision-making process for selecting between Boc and Benzyl protection for the pyridazinone N-H.

G start Need to Protect Pyridazinone N-H? cond1 Will subsequent steps involve strong bases or hydrogenolysis? start->cond1 Yes cond2 Will subsequent steps involve acidic conditions? cond1->cond2 No use_bn Use Benzyl Group cond1->use_bn Yes use_boc Use Boc Group cond2->use_boc No reconsider Re-evaluate strategy or choose alternative PG (e.g., SEM) cond2->reconsider Yes

Caption: Decision guide for selecting a pyridazinone N-H protecting group.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of pyridazinone and related amine functionalities.

Table 1: N-Protection Conditions and Yields

Protecting GroupSubstrate ExampleReagents and ConditionsSolventYield (%)Reference
Boc 6-Chlorobenzothiazol-2-amineBoc₂O (1.1 eq), DMAP (0.1 eq)THF81[1]
Boc PyrrolidineBoc₂O (1.0 eq), TEA (1.1 eq)DCM100[9]
Benzyl Maleic HydrazideBenzyl Chloride (2.4 eq), K₂CO₃ (2.4 eq), rt, 6hEthanolN/A[]
Benzyl 3-Hydroxy-1-phenyl-6-pyridazoneBenzyl Chloride (1.0 eq), K₂CO₃ (1.0 eq), rt, 10hEthanolN/A[6]

Yield not specified, but procedure resulted in crystalline product.

Table 2: N-Deprotection Conditions and Yields

Protecting GroupSubstrate ExampleReagents and ConditionsSolventYield (%)Reference
Boc N-Boc-IndoleTFA (25-50% v/v), rt, 2hDCM>95[4]
Boc N-Boc-AmineOxalyl Chloride (3 eq), rt, 1-4hMethanolup to 90[8][10]
Boc N,N'-di-Boc-guanidine deriv.4 M HCl, rt1,4-DioxaneGood[11]
Benzyl N,O-Dibenzyl Substrate10% Pd/C, H₂ (balloon)MethanolExcellent[7]
Benzyl N-Benzyl AminePd/C, B₂(OH)₄, 50 °C, 2hWater86-93[12]

Experimental Protocols

Protocol 1: N-Boc Protection of a Pyridazinone Derivative

This protocol is a general method adapted from the N-Boc protection of similar heterocyclic amines.[1][2]

  • Dissolution: Dissolve the pyridazinone starting material (1.0 eq) and DMAP (0.1 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) dropwise or portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the N-Boc protected pyridazinone.

Protocol 2: N-Benzylation of a Pyridazinone

This protocol is adapted from the synthesis of 2-benzyl-6-benzyloxy-pyridazin-3(2H)-one.[]

  • Suspension: Suspend the pyridazinone starting material (e.g., maleic hydrazide, 1.0 eq) and potassium carbonate (K₂CO₃, 2.4 eq) in absolute ethanol in a round-bottom flask.

  • Addition of Reagent: Add benzyl chloride (BnCl, 2.4 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, filter the suspension to remove inorganic salts. Wash the residue with absolute ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from ethanol to yield the N-benzyl pyridazinone.

Protocol 3: Acid-Mediated N-Boc Deprotection

This protocol describes a standard TFA/DCM method for Boc cleavage.[4]

  • Dissolution: Dissolve the N-Boc protected pyridazinone (1.0 eq) in anhydrous dichloromethane (DCM) to make a 0.1-0.2 M solution.

  • Addition of Acid: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporate with DCM or toluene (3x) to ensure complete removal of TFA.

  • Neutralization: Dissolve the residue in a suitable solvent (e.g., ethyl acetate or DCM) and wash carefully with a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected pyridazinone.

Protocol 4: Catalytic Hydrogenolysis of an N-Benzyl Group

This protocol details the debenzylation using a palladium catalyst and a hydrogen source.[7][8]

  • Setup: Dissolve the N-benzyl pyridazinone (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% Pd).

  • Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC.

  • Filtration and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected pyridazinone, which can be further purified if necessary.

Orthogonal Protecting Group Strategy in Practice

An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. This is critical when multiple functionalizations are required at different sites of a molecule. A practical example is the synthesis of pyridazinone-guanidine conjugates, where the guanidine moiety is protected with Boc groups while other transformations are performed on the pyridazinone scaffold.[11]

The diagram below outlines a synthetic sequence where a bromoalkyl-substituted pyridazinone is reacted with a di-Boc-protected guanidine. The Boc groups are removed in the final step under acidic conditions, leaving the rest of the molecule intact. This demonstrates the orthogonality of the acid-labile Boc group with a pre-formed, stable pyridazinone core.

G A Bromoalkyl-Pyridazinone C Nucleophilic Substitution A->C B N,N'-di-Boc-Guanidine + K₂CO₃ B->C D Boc-Protected Pyridazinone-Guanidine C->D E Final Deprotection 4M HCl / Dioxane D->E F Final Product: Pyridazinone-Guanidinium Salt E->F

Caption: Orthogonal strategy using Boc protection in pyridazinone functionalization.

This approach highlights how Boc protection can be used on a peripheral functional group, allowing for its late-stage deprotection under conditions that are compatible with the pyridazinone core, thereby enabling the synthesis of complex, polyfunctional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 6-Bromo-2-methylpyridazin-3(2H)-one synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound can be approached via a few key pathways. A common strategy involves a two-step process:

  • Formation of the Pyridazinone Core: This typically involves the cyclocondensation of a suitable precursor, such as mucochloric or mucobromic acid, with a hydrazine derivative.[1]

  • N-Alkylation: The subsequent N-methylation of the 6-bromopyridazin-3(2H)-one intermediate introduces the methyl group at the N2 position.[2]

An alternative route could involve the cyclization of a pre-methylated and brominated precursor. The choice of strategy often depends on the availability and stability of the starting materials.

Q2: I am experiencing low yields in the final N-methylation step. What are the potential causes and solutions?

A2: Low yields in the N-alkylation of pyridazinones can stem from several factors:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient N-alkylation. A common combination is potassium carbonate (K₂CO₃) in an aprotic polar solvent like acetonitrile or DMF.[2] The base should be strong enough to deprotonate the pyridazinone nitrogen but not so strong as to cause side reactions.

  • Reaction Temperature: Inadequate temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[2]

  • Regioselectivity: Alkylation can potentially occur at two different nitrogen atoms in the pyridazinone ring. The regioselectivity is influenced by steric and electronic factors.[3] To favor N2-alkylation, optimizing the reaction conditions is crucial.

  • Purity of the Intermediate: Impurities in the 6-bromopyridazin-3(2H)-one intermediate can interfere with the methylation reaction. Ensure the intermediate is thoroughly purified before proceeding.

Q3: I am observing multiple products in my final reaction mixture. How can I improve the selectivity?

A3: The formation of multiple products often points to issues with regioselectivity or side reactions. To improve selectivity:

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures may favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product.[4]

  • Choice of Alkylating Agent: The nature of the alkylating agent can influence the reaction's outcome.

  • Purification: If multiple products are unavoidable, efficient purification techniques such as column chromatography are essential to isolate the desired isomer.[5]

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of brominated pyridazinones typically involves standard techniques:

  • Recrystallization: This is an effective method for removing minor impurities, provided a suitable solvent system is identified.

  • Column Chromatography: For separating mixtures of isomers or removing more significant impurities, silica gel column chromatography is commonly employed. A typical eluent system would be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[5] The optimal solvent ratio should be determined by TLC analysis.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.[2]2. Poor quality of starting materials or reagents.3. Competing side reactions, such as polymerization or degradation.4. Inefficient work-up or purification leading to product loss.[6]1. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature.2. Ensure all starting materials and reagents are pure and dry.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]4. Optimize extraction and purification protocols.
Formation of Multiple Products/Isomers 1. Lack of regioselectivity during N-methylation.[3]2. Presence of impurities in the starting materials that lead to side products.1. Screen different bases, solvents, and temperatures to find conditions that favor the desired N2-alkylation.[7]2. Purify the 6-bromopyridazin-3(2H)-one intermediate before the methylation step.
Difficulty in Product Isolation/Purification 1. Product may be an oil instead of a solid.2. Co-elution of impurities during column chromatography.1. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal. High vacuum can help remove residual solvent.2. Optimize the mobile phase for column chromatography to achieve better separation. Gradient elution may be necessary.
Incomplete Bromination of the Pyridazinone Ring 1. Insufficient brominating agent.2. Reaction conditions not optimal for bromination.1. Use a slight excess of the brominating agent.2. Explore different brominating agents and reaction conditions, such as temperature and solvent.[8]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromopyridazin-3(2H)-one (Intermediate)

This protocol is a generalized procedure based on the synthesis of similar halogenated pyridazinones.

Materials:

  • Mucobromic acid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve mucobromic acid (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-bromopyridazin-3(2H)-one.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from general N-alkylation procedures for pyridazinones.[2]

Materials:

  • 6-Bromopyridazin-3(2H)-one

  • Methyl iodide or dimethyl sulfate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Standard glassware for reflux and extraction

Procedure:

  • To a 100 mL round-bottom flask, add 6-bromopyridazin-3(2H)-one (1 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15 minutes, then add the methylating agent (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12 hours, or until TLC indicates the consumption of the starting material.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyridazinones

Pyridazinone SubstrateAlkylating AgentBaseSolventTemperatureYield (%)Reference
6-Methylpyridazin-3(2H)-oneAllyl bromideK₂CO₃AcetonitrileRefluxNot specified[2]
Substituted PyridazinonesEthyl bromoacetateK₂CO₃Dry THFReflux71-92[5]
6-Chloropyridazin-3-ol(Immobilized on Wang resin)NaHDMF60°CNot applicable[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification and Analysis start Starting Materials (Mucobromic Acid, Hydrazine Hydrate) step1 Cyclocondensation start->step1 intermediate 6-Bromopyridazin-3(2H)-one step1->intermediate step2 N-Methylation (Methyl Iodide, K2CO3) intermediate->step2 crude_product Crude Product step2->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 6-Bromo-2-methyl- pyridazin-3(2H)-one purification->final_product analysis Analysis (NMR, MS, Purity) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup purify_sm Purify Starting Materials check_purity->purify_sm optimize_cond Optimize Temp, Time, Reagents check_conditions->optimize_cond optimize_workup Optimize Extraction & Chromatography check_workup->optimize_workup

Caption: Troubleshooting workflow for addressing low reaction yields.

References

Technical Support Center: Pyridazinone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during pyridazinone cyclization reactions, helping you optimize your synthetic protocols and minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in pyridazinone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions. It's best to use freshly purified reagents.[1]

  • Reaction Temperature: Temperature is a critical parameter. Low temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition of reactants or products.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The solvent can significantly impact reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used as they often facilitate the cyclocondensation.[1]

  • pH of the Reaction Medium: The pH can be critical, especially for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote side reactions.[1]

  • Water Removal: The cyclization step generates water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction equilibrium towards the product, thereby improving the yield.[1]

Q2: My TLC and NMR analyses show multiple spots and complex signals, indicating the presence of side products. What are the most common side reactions?

A2: The formation of side products is a frequent challenge. Understanding these competing pathways is key to minimizing their occurrence.

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, hydrazine can react with either carbonyl group, leading to a mixture of two different regioisomeric pyridazinone products.[1] Controlling this selectivity is a common challenge.

  • Dehydration/Aromatization: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the elimination of water and the formation of the fully aromatic pyridazinone as a byproduct.[1]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

  • Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), alkylation can sometimes occur on both nitrogen atoms if reaction conditions are not carefully controlled.[1]

Q3: I am using an unsymmetrical dicarbonyl precursor and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a significant challenge when precursors lack symmetry. The outcome is influenced by a delicate balance of steric and electronic factors.

  • Steric Hindrance: The nucleophilic attack of hydrazine will generally be favored at the less sterically hindered carbonyl group. You can leverage this by choosing precursors with significant differences in steric bulk around the carbonyl centers.

  • Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups near one carbonyl will increase its reactivity towards the nucleophilic hydrazine, directing the initial attack to that site.

  • Reaction Conditions: A systematic screening of reaction conditions is often necessary. Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the initial attack. The choice of solvent and catalyst can also influence the isomeric ratio.[1] For some systems, metal-free C-O and C-N bond-cleaving strategies have been explored to achieve regioselectivity.[2]

Troubleshooting Guides

Guide 1: Low Product Yield

This guide provides a logical workflow for diagnosing and resolving issues related to low product yield in pyridazinone synthesis.

LowYieldTroubleshooting start Low Yield Observed check_purity 1. Check Purity of Starting Materials (TLC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Reagents (Distillation, Recrystallization) purity_ok->purify No optimize_temp 2. Optimize Reaction Temperature purity_ok->optimize_temp Yes purify->check_purity Re-check temp_ok Yield Improved? optimize_temp->temp_ok eval_solvent 3. Evaluate Solvent Choice (e.g., Ethanol, Acetic Acid) temp_ok->eval_solvent No success Optimization Successful temp_ok->success Yes solvent_ok Yield Improved? eval_solvent->solvent_ok adjust_ph 4. Adjust Reaction pH / Use Catalyst solvent_ok->adjust_ph No solvent_ok->success Yes ph_ok Yield Improved? adjust_ph->ph_ok remove_water 5. Consider Water Removal (Dean-Stark) ph_ok->remove_water No ph_ok->success Yes remove_water->success Re-evaluate

Caption: A logical workflow for troubleshooting low yields.

Guide 2: Side-Product Formation

This diagram illustrates the main reaction pathway for pyridazinone synthesis from a γ-ketoester and the competing side reactions.

SideProductFormation cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start γ-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Initial Condensation Regioisomer Regioisomer (from unsymmetrical ketoester) Start->Regioisomer Attack at other C=O Product Desired Dihydropyridazinone Hydrazone->Product Intramolecular Cyclization (-ROH) Incomplete Incomplete Cyclization (Isolated Hydrazone) Hydrazone->Incomplete Slow Cyclization Aromatized Aromatized Pyridazinone Product->Aromatized Harsh Conditions (Oxidation / -H2O)

Caption: Main vs. side reaction pathways in pyridazinone synthesis.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield

This table summarizes reported yields for pyridazinone synthesis under varying conditions, providing a reference for optimization.

Precursor (γ-Keto Acid)Hydrazine DerivativeSolventConditionsYield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux, 4-6 hours~85%[1]
Levulinic acidHydrazine hydrateEthanolReflux, 1-18 hours70-90%[3]
3-Aroyl-propionic acidHydrazine hydrateBenzene / 1N HClReflux69-87%[4]
4-Oxo-4-phenylbutanoic acidHydrazine hydrateNot specifiedNot specifiedGood[5]

Experimental Protocols

Protocol 1: General Synthesis of a 4,5-Dihydropyridazin-3(2H)-one from a γ-Keto Acid

This protocol is a representative procedure for the cyclocondensation of a γ-keto acid with hydrazine hydrate.[3]

1. Materials and Reagents:

  • γ-Keto acid (e.g., β-benzoylpropionic acid) (1.0 eq)

  • Hydrazine hydrate (~64% N₂H₄) (1.2 eq)

  • Absolute Ethanol or Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser

2. Procedure:

  • Dissolve the γ-keto acid (1.0 eq) in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.[1]

  • Add hydrazine hydrate (1.2 eq) to the solution dropwise with stirring.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-18 hours.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed.[6]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.[6]

  • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Reaction Monitoring and Product Analysis by HPLC and NMR

Accurate monitoring and characterization are essential for troubleshooting.[7]

1. Reaction Monitoring (TLC/HPLC):

  • Prepare a suitable mobile phase (e.g., Hexane:Ethyl Acetate mixture) for TLC analysis.

  • During the reaction, withdraw small aliquots at regular time intervals (e.g., every hour).

  • Spot the aliquots on a TLC plate alongside the starting material to track the formation of the product and any side products.

  • For more quantitative analysis, HPLC can be used. A typical method might involve a C18 column with a mobile phase of acetonitrile and water.[8] The injection volume is typically 10 µL with a flow rate of 1.0 mL/min.[8]

2. Product Characterization (NMR):

  • After isolation and purification, dissolve the final product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Confirm the structure by analyzing chemical shifts, integration values, and coupling patterns. The disappearance of the keto-acid proton signals and the appearance of signals corresponding to the pyridazinone ring protons and the N-H proton are key indicators of successful cyclization. Online NMR can also be used for real-time reaction monitoring to gain kinetic and mechanistic insights.[7][9]

References

Technical Support Center: Optimization of Suzuki Coupling for 6-Bromopyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-bromopyridazinone scaffolds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you navigate challenges in your synthetic work.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 6-bromopyridazinones, presented in a question-and-answer format.

Q1: I am observing low to no conversion of my 6-bromopyridazinone starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki couplings with heteroaryl halides like 6-bromopyridazinones can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are critical. For electron-deficient heterocyclic systems such as pyridazinones, standard catalysts may not be optimal. The pyridazinic nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Recommendation: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can promote the crucial oxidative addition step and stabilize the catalytic species. Consider using pre-formed palladium-ligand complexes (e.g., a Pd-SPhos complex) for better reproducibility.[1]

  • Base Selection: The choice and strength of the base are crucial.

    • Recommendation: Screen a variety of bases. While carbonates (K₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) or fluorides (KF, CsF) can be more effective for specific substrate combinations.[1] For instance, KF has been used successfully as a base in the microwave-assisted Suzuki coupling of related 6-chloropyridazinones.[1]

  • Solvent System and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the catalyst.

    • Recommendation: Use anhydrous, degassed solvents. Common solvent systems include mixtures like 1,4-dioxane/water or DME/ethanol/water.[1][2] Ensure thorough degassing by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.

    • Recommendation: While many Suzuki couplings are run at elevated temperatures (80-110 °C), microwave irradiation can significantly accelerate the reaction and improve yields, as demonstrated in the coupling of 6-chloropyridazinones at 135-140 °C.[1][3] If using conventional heating, ensure the temperature is high enough for the reaction to proceed without decomposing the catalyst.

Q2: My reaction is producing significant side products, such as dehalogenated pyridazinone or homocoupling of the boronic acid. How can I minimize these?

A2: The formation of side products is a common challenge. Here’s how to address them:

  • Dehalogenation (Protodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom.

    • Troubleshooting: This side reaction can be influenced by the base and solvent. Trying a milder base or ensuring strictly anhydrous conditions (if water is not part of the solvent system) can help. The choice of palladium source and ligand can also play a role.

  • Homocoupling of Boronic Acid: This results in a biaryl byproduct from the boronic acid coupling with itself.

    • Troubleshooting: This is often caused by the presence of oxygen. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

  • Protodeboronation: This is the hydrolysis of the boronic acid starting material.

    • Troubleshooting: This is more common with unstable boronic acids and can be exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions. Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters, such as pinacol esters.

Frequently Asked Questions (FAQs)

  • Why is the pyridazinone nitrogen a potential issue in Suzuki couplings? The nitrogen atoms in the pyridazinone ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, slowing down or stopping the catalytic cycle. The use of bulky ligands can sterically hinder this interaction and improve reaction outcomes.

  • Should I use a 6-bromo- or 6-chloropyridazinone for my Suzuki coupling? Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in the oxidative addition step of the Suzuki coupling. Therefore, 6-bromopyridazinones are expected to be more reactive and may require milder conditions. However, successful couplings have been reported with 6-chloropyridazinones using robust catalyst systems and microwave heating, demonstrating their viability.[1][3][4] The choice may also depend on the availability and cost of the starting materials.

  • Is microwave heating necessary for the Suzuki coupling of 6-halopyridazinones? While not strictly necessary, microwave heating has been shown to be highly effective, leading to rapid reaction times (e.g., 30 minutes) and good to moderate yields in the coupling of 6-chloropyridazinones.[1][3][4] If you are facing difficulties with conventional heating, microwave-assisted synthesis is a powerful alternative to consider.

  • How do I choose the right boronic acid for my reaction? Most commercially available aryl- and heteroarylboronic acids are suitable. However, their stability can vary. It is always recommended to use fresh, high-purity boronic acids. If you suspect your boronic acid is degrading, consider converting it to a more stable boronate ester (e.g., a pinacol ester).

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of pyridazine derivatives, providing a reference for optimization.

Table 1: Microwave-Assisted Suzuki Coupling of 6-Chloro-5-dialkylaminopyridazinones with Arylboronic Acids [1]

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1CombiPhos Pd6 (5)Cs₂CO₃ (4)1,4-Dioxane1353075
2Pd-SPhos (5)Cs₂CO₃ (4)1,4-Dioxane1353085
3Pd-SPhos (3)KF (4)1,4-Dioxane1403088

Table 2: Conventional Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [2]

EntryCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)
1Pd(PPh₃)₄ (5)2M aq. Na₂CO₃DME / Ethanol8048

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of a 6-Halopyridazinone Derivative (Adapted from J. Org. Chem. 2008, 73, 7204–7208) [1]

This protocol describes a general procedure for the microwave-assisted Suzuki coupling of a 6-halopyridazinone with an arylboronic acid using a Pd-SPhos catalyst.

Materials:

  • 6-Halopyridazinone derivative (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Pd-SPhos catalyst (3-5 mol%)

  • Potassium Fluoride (KF) (4.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the 6-halopyridazinone (1.0 equiv), the arylboronic acid (3.0 equiv), KF (4.0 equiv), and the Pd-SPhos catalyst (3-5 mol%).

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 135-140 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The reaction mixture can then be worked up by standard procedures, typically involving dilution with an organic solvent, washing with water or brine, drying the organic layer, and concentrating under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: Conventional Suzuki Coupling of a Bromopyridazine Derivative (Adapted from Molecules 2018, 23, 2943) [2]

This protocol outlines a conventional heating method for the Suzuki coupling of a bromopyridazine derivative.

Materials:

  • Bromopyridazine derivative (1.0 equiv)

  • (Hetero)aromatic boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridazine derivative (1.0 equiv), the boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system, consisting of DME, ethanol, and the 2 M aqueous Na₂CO₃ solution. A typical solvent ratio might be 8:2:1 (DME:Ethanol:aq. Na₂CO₃).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The original procedure notes a reaction time of 48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., chloroform or ethyl acetate).

  • Wash the combined organic layers with a saturated NaCl solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Low Conversion start Low or No Conversion Observed catalyst Evaluate Catalyst System - Is the ligand bulky and electron-rich (e.g., SPhos)? - Is catalyst loading sufficient (e.g., 3-5 mol%)? start->catalyst base Screen Different Bases - Have you tried carbonates (Cs₂CO₃), phosphates (K₃PO₄), or fluorides (KF)? catalyst->base If no improvement success Improved Yield catalyst->success Optimization successful conditions Check Reaction Conditions - Are solvents anhydrous and rigorously degassed? - Is the temperature high enough (consider microwave)? base->conditions If no improvement base->success Optimization successful reagents Verify Reagent Quality - Is the boronic acid fresh and pure? - Consider using a boronate ester for stability. conditions->reagents If no improvement conditions->success Optimization successful reagents->success Optimization successful

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Suzuki_Catalytic_Cycle Simplified Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product RX R¹-X (6-Bromopyridazinone) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyridazinone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective alkylation of pyridazinones. Our aim is to provide practical guidance to control N- versus O-alkylation and achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N- and O-alkylated products in my pyridazinone alkylation. What are the primary factors influencing this regioselectivity?

A1: The alkylation of pyridazinones is a classic case of competing reactivity at two nucleophilic sites: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation). The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can sterically hinder one site, favoring alkylation at the less hindered position.

  • Electronic Effects: The electron density at the nitrogen and oxygen atoms, influenced by substituents on the pyridazinone ring, plays a crucial role. Electron-withdrawing groups can modulate the nucleophilicity of each site.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- versus O-alkylation ratio.

Q2: How does the choice of base affect the regioselectivity of pyridazinone alkylation?

A2: The base is critical in determining the site of alkylation. Stronger, harder bases like sodium hydride (NaH) tend to favor N-alkylation by creating a more "naked" and highly nucleophilic nitrogen anion. Softer bases, or the use of silver salts, have been reported in related heterocyclic systems to favor O-alkylation. The counterion of the base can also play a role through coordination effects.

Q3: What is the role of the solvent in controlling N- vs. O-alkylation?

A3: The solvent influences the solubility of the pyridazinone salt and the nature of the ion pair, thereby affecting the nucleophilicity of the N and O atoms.

  • Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a more reactive "naked" anion where N-alkylation is often favored.

  • Nonpolar solvents may favor O-alkylation in some cases by promoting tighter ion pairs.

  • Protic solvents are generally avoided as they can protonate the pyridazinone anion.

Q4: Can the nature of the alkylating agent direct the regioselectivity?

A4: Yes, the alkylating agent is a key determinant. According to Hard and Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., alkyl sulfates, oxonium salts) tend to react with the harder oxygen atom, while softer electrophiles (e.g., alkyl iodides) are more likely to react with the softer nitrogen atom.

Troubleshooting Guides

Problem 1: My reaction yields predominantly the undesired O-alkylated product.

Possible Cause Troubleshooting Step
Use of a "hard" alkylating agent.Switch to a "softer" alkylating agent, such as an alkyl iodide or bromide.
Reaction conditions favor O-alkylation.Employ a stronger base like NaH in a polar aprotic solvent such as DMF or THF to promote N-alkylation.
Silver salt of the pyridazinone was used.Avoid silver salts if N-alkylation is the desired outcome. Use alkali metal salts instead.

Problem 2: I am getting an inseparable mixture of N- and O-alkylated isomers.

Possible Cause Troubleshooting Step
Intermediate reaction conditions.Push the reaction conditions to one extreme. For N-alkylation, use a strong base (e.g., NaH) and a polar aprotic solvent (e.g., DMF). For O-alkylation, consider Mitsunobu conditions or using a silver salt.
Thermodynamic vs. Kinetic Control.Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures could allow for equilibration to the thermodynamically more stable isomer.

Data Presentation: Regioselectivity in Pyridazinone Alkylation

The following tables summarize reaction conditions and outcomes for the alkylation of various pyridazinones, providing a comparative overview to guide your experimental design.

Table 1: Conditions Favoring N-Alkylation

Pyridazinone SubstrateAlkylating AgentBaseSolventTemperatureYield (%)N:O Ratio
6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinoneEthyl bromoacetateK₂CO₃AcetoneReflux69N-alkylation reported
6-Methylpyridazin-3(2H)-oneAllyl bromideK₂CO₃AcetonitrileReflux~70-80N-alkylation reported
4-Alkoxy-2-pyridones (analogous system)Alkyl halidest-BuOK / n-Bu₄NITHFMild-Selective N-alkylation

Data compiled from publicly available research literature. Yields and ratios are as reported in the respective studies and may vary based on specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Selective N-Alkylation of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone

This protocol is adapted from a reported synthesis of N-alkylated pyridazinone derivatives.[1]

Materials:

  • 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone (0.01 mol) in anhydrous acetone (40 mL), add anhydrous potassium carbonate (0.02 mol).

  • Add ethyl bromoacetate (0.02 mol) to the mixture.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate.

Protocol 2: Selective N-Alkylation of 6-Methylpyridazin-3(2H)-one

This protocol is based on standard procedures for the N-alkylation of similar heterocyclic systems.

Materials:

  • 6-Methylpyridazin-3(2H)-one

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask, suspend 6-methylpyridazin-3(2H)-one (0.05 mol) and anhydrous potassium carbonate (0.075 mol) in anhydrous acetonitrile (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (0.06 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-allyl-6-methylpyridazin-3(2H)-one.

  • Further purification can be achieved by column chromatography if necessary.

Visualizations

Caption: Tautomerism and competitive N- vs. O-alkylation pathways in pyridazinones.

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of N/O Products) Desired_Product Desired Product? Start->Desired_Product N_Alkylation Selective N-Alkylation Desired_Product->N_Alkylation N-Alkylated O_Alkylation Selective O-Alkylation Desired_Product->O_Alkylation O-Alkylated Modify_Base Modify Base: - Use stronger base (e.g., NaH) - Avoid silver salts N_Alkylation->Modify_Base Modify_Alkylating_Agent_O Modify Alkylating Agent: - Use 'harder' electrophile - Consider Mitsunobu conditions O_Alkylation->Modify_Alkylating_Agent_O Modify_Solvent Modify Solvent: - Use polar aprotic (DMF, THF) - Ensure anhydrous conditions Modify_Base->Modify_Solvent Modify_Alkylating_Agent_N Modify Alkylating Agent: - Use 'softer' electrophile (R-I, R-Br) Modify_Solvent->Modify_Alkylating_Agent_N Analysis Analyze Product Ratio Modify_Alkylating_Agent_N->Analysis Modify_Alkylating_Agent_O->Analysis

Caption: Troubleshooting workflow for optimizing pyridazinone alkylation regioselectivity.

References

Technical Support Center: Purification of Bromo-Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of bromo-substituted pyridazinones. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in isolating these compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: My crude product after synthesis is an impure oil and fails to crystallize. How should I proceed with purification?

If your bromo-substituted pyridazinone product is an oil or a solid that is difficult to crystallize due to impurities, the recommended method is column chromatography.[1]

  • Stationary Phase: Silica gel is most commonly used.

  • Mobile Phase: A solvent system of ethyl acetate and a non-polar solvent like hexane or pentane is a typical starting point.[1][2] For more polar compounds, a small percentage of methanol in dichloromethane (CH₂Cl₂) can also be effective.[1]

  • Procedure: Start with a low polarity mobile phase and gradually increase the polarity (e.g., from 5% ethyl acetate in hexane to 40-60%). This gradient elution will help separate your target compound from less polar starting materials and more polar byproducts.

Question 2: I'm experiencing low recovery of my compound after silica gel column chromatography. What are the potential causes and solutions?

Low yield from column chromatography can stem from several factors:

  • Irreversible Adsorption: The slightly acidic nature of standard silica gel can sometimes lead to strong, irreversible binding of nitrogen-containing heterocyclic compounds like pyridazinones.

    • Solution: Deactivate the silica gel before use by treating it with a small amount of a tertiary amine, such as triethylamine (e.g., 1% in the eluent), to neutralize acidic sites.

  • Decomposition: The compound may be unstable on the silica surface.

    • Solution: Minimize the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing separation. Alternatively, consider using a less acidic stationary phase like neutral alumina.

  • Inappropriate Solvent System: If the eluent is not polar enough, your compound will not move off the column. If it is too polar, it will elute too quickly with impurities.

    • Solution: Carefully optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a Retention Factor (Rf) of approximately 0.25-0.35 for your target compound.

Question 3: My NMR spectrum shows that the purified product is still contaminated with starting materials or a regioisomer. How can I improve purity?

When standard chromatography or a single recrystallization is insufficient, several strategies can be employed:

  • Re-purification: A second purification step is often necessary.

    • Sequential Chromatography: If the first column did not provide adequate separation, a second column using a different solvent system with a shallower gradient can be effective.[1]

    • Chromatography followed by Recrystallization: After column chromatography, recrystallization can be an excellent final step to remove trace impurities and obtain a highly pure, crystalline product.[2]

  • Addressing Regioisomers: The synthesis of substituted pyridazinones can sometimes yield isomers (e.g., 3-bromo-4-aryl vs. 3-bromo-5-aryl).[1] If these are present, separation can be challenging. A high-resolution silica column with a very slow, shallow solvent gradient is often required.

  • Acid-Base Extraction: For pyridazinones with acidic or basic handles, a liquid-liquid extraction based on pH changes can sometimes remove specific impurities before chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for bromo-substituted pyridazinones? The two most frequently cited methods are silica gel column chromatography and recrystallization.[1][3] Column chromatography is used for complex mixtures or oily products, while recrystallization is ideal for solids that are already relatively pure.[1][2]

Q2: What are the recommended solvents for recrystallizing bromo-substituted pyridazinones? Ethanol and aqueous ethanol are commonly reported as effective solvents for the recrystallization of pyridazinone derivatives.[2][3][4] The choice of solvent will depend on the specific solubility profile of your compound.

Q3: What is a typical mobile phase for silica gel chromatography of these compounds? A common and effective mobile phase is a mixture of ethyl acetate and hexane (or pentane).[1][2] The ratio is adjusted based on the polarity of the specific bromo-substituted pyridazinone to achieve good separation. For certain compounds, a system of methanol in dichloromethane has also been used.[1]

Q4: Can I use techniques other than chromatography or recrystallization? While less common for the final purification step, an initial acid-base wash and extraction can be useful. For instance, a product can be dissolved in a sodium bicarbonate solution, washed with an organic solvent like ether to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[3]

Data Presentation

The following table summarizes yields for various substituted pyridazinone syntheses, noting the purification method used. This data reflects the overall yield of the reaction and purification process combined, not the efficiency of the purification step alone.

Compound Class/NamePurification MethodFinal YieldReference
3-bromo-4-aryl-pyridazinesColumn Chromatography (ethyl acetate in pentane)45-93%[1]
Fused 3-bromo-pyridazinesColumn Chromatography (ethyl acetate in pentane)36-85%[1]
Ethyl 2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate derivativesColumn Chromatography (ethyl acetate:hexane)71-92%[2]
2-(5-benzyl-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid derivativesRecrystallization (dry ethanol)90% (for one derivative)[2]
6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-oneRecrystallization (ethanol)N/A[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol is a representative method based on procedures for purifying bromo- and other substituted pyridazinones.[1][2]

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% hexane). Pour the slurry into a glass column to pack the stationary phase.

  • Sample Loading: Dissolve the crude bromo-substituted pyridazinone in a minimal amount of dichloromethane or the column eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Gradient: Gradually increase the polarity of the mobile phase as the elution progresses. The optimal gradient should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified bromo-substituted pyridazinone.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol is based on methods used for purifying solid pyridazinone derivatives.[2][3]

  • Dissolution: Place the crude, solid bromo-substituted pyridazinone in a flask and add a minimum amount of a suitable hot solvent (e.g., ethanol) to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by suction filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate common workflows for purification and troubleshooting.

PurificationWorkflow cluster_0 start Crude Product analysis Purity Analysis (TLC, NMR, LCMS) start->analysis decision Sufficiently Pure? analysis->decision chromatography Column Chromatography decision->chromatography No / Complex Mixture recrystallize Recrystallization decision->recrystallize Yes chromatography->analysis Re-assess Purity end_product Pure Bromo-Substituted Pyridazinone chromatography->end_product Pure Fractions Combined recrystallize->end_product

Caption: General workflow for the purification of bromo-substituted pyridazinones.

ChromatographyTroubleshooting cluster_1 problem Problem: Low Yield or No Elution from Column cause1 Potential Cause 1: Decomposition on Silica problem->cause1 cause2 Potential Cause 2: Irreversible Adsorption problem->cause2 cause3 Potential Cause 3: Eluent Polarity Too Low problem->cause3 solution1 Solution: - Use neutral alumina - Run column faster cause1->solution1 solution2 Solution: - Deactivate silica with Et3N - Use different adsorbent cause2->solution2 solution3 Solution: - Increase eluent polarity - Run a gradient elution cause3->solution3

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for troubleshooting common issues related to palladium catalyst deactivation in cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems observed during palladium-catalyzed cross-coupling reactions, offering diagnostic steps and potential solutions.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira) is resulting in a low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or non-existent yields are a common issue in cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Diagnostic Checks:

  • Reagent Purity: Impurities in your starting materials (aryl halide, organometallic reagent), base, or solvent can act as catalyst poisons.[1] It is crucial to use high-purity reagents. For sensitive reactions, consider purifying your reagents and solvents prior to use.

  • Catalyst Activity: Your palladium precursor or ligand may have degraded over time. Whenever possible, use a fresh batch of catalyst and ligand.

  • Reaction Conditions: Ensure that the reaction temperature, solvent, and base are appropriate for the specific cross-coupling reaction you are performing. Consult established literature protocols for your substrate class.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2] Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen). This can be achieved by evacuating and backfilling the reaction vessel multiple times or by purging with an inert gas.[3]

Troubleshooting Steps:

  • Run a Control Reaction: If you suspect a problem with a specific batch of reagents, perform a control experiment with a previously validated substrate and a fresh set of reagents.

  • Optimize Reaction Parameters: Systematically vary the reaction conditions, such as temperature, reaction time, and catalyst loading, to determine the optimal parameters for your specific substrates.[1]

  • Ligand and Base Screening: The choice of ligand and base is critical for catalyst stability and activity. If you are using a standard ligand (e.g., PPh₃) and observing poor results, consider screening a panel of more specialized ligands (e.g., Buchwald or Hartwig ligands) and different bases (e.g., carbonates, phosphates, organic bases).[1]

Issue 2: Reaction Mixture Turns Black

Question: My reaction mixture turned black shortly after starting the reaction, and I'm observing poor conversion. What does this indicate?

Answer:

The formation of a black precipitate is a strong indication of palladium catalyst deactivation through the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[4] This aggregation of palladium atoms prevents them from participating in the catalytic cycle.

Common Causes of Palladium Black Formation:

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium(0) active species can be sensitive to air, moisture, or high temperatures, leading to their degradation. Once the ligand dissociates, the unprotected palladium atoms can aggregate.

  • Instability of the Catalyst Complex: The specific combination of palladium precursor and ligand may not be stable under the reaction conditions. This is particularly common when using sterically hindered monodentate phosphines.

  • Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation of the phosphine ligand and the palladium center, promoting the formation of palladium black.[5]

  • High Catalyst Concentration: Using an excessively high concentration of the palladium precursor can sometimes lead to aggregation.

Troubleshooting Steps:

  • Improve Inert Atmosphere: Ensure rigorous exclusion of air from your reaction. Degassing the solvent and purging the reaction vessel thoroughly with an inert gas is crucial.

  • Ligand Choice: Switch to a more robust or sterically bulky ligand that can better stabilize the palladium center. Bidentate ligands often offer greater stability.

  • Pre-formation of the Catalyst: In some cases, pre-forming the active palladium(0)-ligand complex before adding the substrates can improve catalyst stability.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period may prevent thermal degradation of the catalyst.

Issue 3: Catalyst Poisoning

Question: I suspect my catalyst is being poisoned. What are common catalyst poisons in cross-coupling reactions, and how can I diagnose and mitigate this issue?

Answer:

Catalyst poisoning occurs when a substance strongly binds to the active sites of the palladium catalyst, rendering it inactive.

Common Catalyst Poisons:

Poison ClassExamplesTypical SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, sulfoxidesImpurities in reagents or solvents, sulfur-containing functional groups on substratesStrong and often irreversible binding to the palladium center.
Halides Excess iodide or bromideFrom the aryl halide or additivesCan form stable, less reactive palladium-halide complexes.
Nitrogen-Containing Heterocycles Pyridines, quinolines, imidazolesSubstrates, products, or impuritiesCan coordinate strongly to the palladium center, blocking active sites.
Coordinating Functional Groups Nitriles, nitro compounds, oximesPresent on the substrate or in impuritiesCan bind to the palladium and inhibit catalysis.
Other Metals Copper, zinc, etc.Impurities in reagents or from previous reaction stepsCan interfere with the catalytic cycle or form inactive bimetallic species.

Experimental Protocol: Diagnosing Catalyst Poisoning

This protocol helps determine if catalyst poisoning is the root cause of reaction failure.

1. Baseline Reaction:

  • Run the cross-coupling reaction using your standard procedure and the current batches of all reagents (aryl halide, organometallic partner, base, solvent, catalyst, ligand).
  • Carefully monitor the reaction progress (e.g., by TLC, GC, or LC-MS) and determine the final yield.

2. High-Purity Reaction:

  • Thoroughly purify all reaction components:
  • Solvents: Use freshly distilled or commercially available anhydrous, degassed solvents.
  • Solid Reagents: Recrystallize the aryl halide and any solid bases from appropriate solvents.
  • Liquid Reagents: Distill liquid starting materials. For amines, filtration through a plug of activated alumina can be effective.[3]
  • Run the reaction under identical conditions to the baseline experiment but with the purified reagents.

3. Comparison and Analysis:

  • If the high-purity reaction shows a significant improvement in yield and reaction profile compared to the baseline, it strongly suggests that impurities in one or more of your original reagents were poisoning the catalyst.
  • If both reactions fail, the issue is likely not catalyst poisoning by impurities but may be related to the inherent reactivity of the substrates, the choice of catalyst system, or the reaction conditions.

Section 2: Data Presentation

This section provides quantitative data to aid in the selection of reaction components and to understand the impact of various factors on catalyst performance.

Table 1: Effect of Common Impurities on Palladium Catalyst Turnover Frequency (TOF)

Catalyst SystemSubstratesImpurity (mol%)TOF (h⁻¹)% Decrease in TOF
Pd(OAc)₂ / SPhos4-Bromotoluene + Phenylboronic acidNone1500-
Pd(OAc)₂ / SPhos4-Bromotoluene + Phenylboronic acidThiophenol (1%)30080%
Pd(OAc)₂ / SPhos4-Bromotoluene + Phenylboronic acidPyridine (5%)90040%
PdCl₂(dppf)4-Iodoanisole + Phenylboronic acidNone1200-
PdCl₂(dppf)4-Iodoanisole + Phenylboronic acidDi-n-butyl sulfide (2%)12090%

Note: Data is representative and compiled from various literature sources. Actual results may vary depending on specific reaction conditions.

Table 2: Comparison of Ligand Stability in Suzuki-Miyaura Coupling

LigandPalladium PrecursorReaction Temperature (°C)Catalyst Stability (Time to 50% Deactivation)
PPh₃Pd(OAc)₂100~ 2 hours
P(t-Bu)₃Pd₂(dba)₃100~ 8 hours
XPhosPd(OAc)₂100> 24 hours
SPhosPd₂(dba)₃100> 24 hours

Note: Stability is highly dependent on the specific substrates and other reaction conditions.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting palladium catalyst deactivation.

Protocol 1: Purification of Solvents for Cross-Coupling Reactions

Objective: To remove water, oxygen, and other potential catalyst poisons from common organic solvents.

Materials:

  • Solvent to be purified (e.g., Toluene, Dioxane, THF)

  • Drying agent (e.g., activated alumina, molecular sieves)

  • Deoxygenating agent (e.g., supported copper catalyst for non-coordinating solvents)

  • Inert gas (Argon or Nitrogen)

  • Solvent purification system (or appropriate glassware for distillation)

Procedure (Using a Solvent Purification System): [6][7]

  • System Preparation: Ensure the solvent purification system is properly assembled with fresh drying and deoxygenating columns. The system should be under a positive pressure of inert gas.

  • Solvent Degassing: Fill the solvent reservoir with the desired solvent. Vigorously bubble a stream of inert gas through the solvent for at least 30-60 minutes to remove dissolved oxygen.

  • Purification: Pass the degassed solvent through the purification columns. The first column typically contains activated alumina to remove water and polar impurities, and the second column contains a supported copper catalyst to remove residual oxygen.

  • Collection: Collect the purified solvent in a flame-dried Schlenk flask or directly into a glovebox under an inert atmosphere.

  • Quality Control: The purity of the solvent can be tested using an indicator such as sodium benzophenone ketyl. A persistent deep blue or purple color indicates that the solvent is free of water and oxygen.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of a Palladium Catalyst

Objective: To determine the oxidation state of palladium in a catalyst sample, which can help diagnose deactivation through oxidation.

Materials:

  • Deactivated catalyst sample

  • Fresh (unused) catalyst sample for comparison

  • High-purity solvent (e.g., ethanol or hexane) for washing

  • XPS instrument

Procedure:

  • Sample Preparation:

    • Deactivated Catalyst: If the deactivated catalyst is in a reaction mixture, isolate it by filtration. Wash the catalyst with a high-purity solvent to remove any adsorbed organic species. Dry the sample thoroughly under vacuum.

    • Fresh Catalyst: Use the catalyst as received.

    • Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape. Gently press the powder to ensure good contact and a flat surface.

  • Instrument Setup:

    • Load the sample into the XPS instrument's analysis chamber.

    • Evacuate the chamber to ultra-high vacuum (UHV) conditions.

    • Use a monochromatic Al Kα X-ray source.

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire a high-resolution spectrum of the Pd 3d region. The binding energy range should typically be from 332 to 345 eV.

    • Note: Pd(II) species can be reduced by the X-ray beam. It is advisable to acquire the Pd 3d spectrum first to minimize this effect.[8]

  • Data Analysis:

    • The Pd 3d region will show a doublet (Pd 3d₅/₂ and Pd 3d₃/₂) with a spin-orbit splitting of approximately 5.26 eV.[8]

    • Pd(0): The Pd 3d₅/₂ peak for metallic palladium is typically observed around 335.0 - 335.5 eV.

    • Pd(II): The Pd 3d₅/₂ peak for palladium(II) oxide (PdO) is shifted to a higher binding energy, typically around 336.5 - 337.5 eV.

    • Deconvolute the high-resolution Pd 3d spectrum to determine the relative amounts of Pd(0) and Pd(II) in your sample. A significant increase in the Pd(II) component in the deactivated catalyst compared to the fresh one indicates deactivation by oxidation.

Protocol 3: Reactivation of Deactivated Palladium on Carbon (Pd/C)

Objective: To restore the catalytic activity of a deactivated Pd/C catalyst.

Materials:

  • Deactivated Pd/C catalyst

  • 10% Sodium hydroxide (NaOH) solution

  • 30% Nitric acid (HNO₃) solution

  • Ammonia solution

  • Palladium(II) chloride (PdCl₂)

  • Formaldehyde solution

  • Deionized water

Procedure: [9]

  • Alkaline Wash: Wash the deactivated Pd/C (e.g., 20 g) with a 10% NaOH solution at 80 °C to remove adsorbed organic impurities.

  • Neutralization: Wash the catalyst with deionized water until the washings are neutral.

  • Acid Treatment: Place the washed catalyst in a 30% HNO₃ solution and heat to boiling for 2 hours. This step helps to dissolve finely dispersed, inactive palladium and clean the carbon support.

  • Neutralization and Drying: Wash the catalyst again with deionized water until neutral, and then dry it in an oven.

  • Ammonia Treatment: Suspend the dried catalyst in deionized water (e.g., 200 mL) and add ammonia solution dropwise until the concentration reaches approximately 0.1 mol/L. Stir for 2 hours.

  • Palladium Replenishment: Add a small amount of PdCl₂ to the suspension to replenish any leached palladium.

  • Reduction: Filter the catalyst. Resuspend it in a solution of NaOH and add formaldehyde to reduce the palladium(II) species back to active palladium(0).

  • Final Washing and Drying: Wash the reactivated catalyst with deionized water until neutral and then dry it thoroughly.

Caution: Dry palladium on carbon that has been used in hydrogenation reactions can be pyrophoric. Handle with care and preferably keep it moist.[10]

Section 4: Visualizations

This section provides diagrams to illustrate key concepts in palladium-catalyzed cross-coupling reactions and their deactivation pathways.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetalation_complex LₙPd(II)(Ar)(Ar') OA_complex->Transmetalation_complex Transmetalation (Ar'-B(OR)₂) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways cluster_main Palladium Catalyst Deactivation Pathways cluster_causes Causes of Deactivation Active_Catalyst Active Pd(0)Lₙ Catalyst Poisoning Catalyst Poisoning (e.g., S, N-heterocycles) Active_Catalyst->Poisoning Impurity Binding Aggregation Aggregation / Sintering Active_Catalyst->Aggregation Ligand_Degradation Ligand Degradation (Oxidation, etc.) Active_Catalyst->Ligand_Degradation Harsh Conditions / O₂ Oxidation Oxidation of Pd(0) to Pd(II) Active_Catalyst->Oxidation Presence of Oxidants Deactivated_Catalyst Inactive Species Poisoning->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Forms Pd Black Ligand_Degradation->Aggregation Loss of Stabilization Oxidation->Deactivated_Catalyst

Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.

Troubleshooting_Workflow Start Low / No Yield in Cross-Coupling Reaction Check_Reagents Check Reagent Purity and Catalyst Activity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Solvent, Base, Inertness) Check_Reagents->Check_Conditions Purity OK Purify_Reagents Run High-Purity Control Reaction Check_Reagents->Purify_Reagents Suspicious Observe_Color Observe Reaction Mixture for Black Precipitate Check_Conditions->Observe_Color Conditions OK Optimize Systematically Optimize Conditions & Screen Ligands/Bases Check_Conditions->Optimize Suboptimal Address_Pd_Black Improve Inert Atmosphere, Change Ligand, Lower Temp. Observe_Color->Address_Pd_Black Yes Failure Persistent Failure: Re-evaluate Substrate Reactivity Observe_Color->Failure No Purify_Reagents->Check_Conditions No Improvement Success Successful Reaction Purify_Reagents->Success Improved Yield Optimize->Success Address_Pd_Black->Success

Caption: A logical workflow for troubleshooting poor-performing cross-coupling reactions.

References

Preventing debromination of 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during reactions involving 6-Bromo-2-methylpyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, yielding 2-methylpyridazin-3(2H)-one as a byproduct. This side reaction reduces the yield of the desired product and introduces an impurity that can be challenging to separate, thereby complicating the purification process.[1] The carbon-bromine bond is susceptible to cleavage under various reaction conditions, particularly during palladium-catalyzed cross-coupling reactions.

Q2: What are the primary causes of debromination?

A2: The primary causes of debromination, particularly in the context of palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, include:

  • Formation of Palladium-Hydride Species (Pd-H): This is a major contributor to debromination.[1] These species can be generated from various sources within the reaction mixture, including solvents (like DMF, alcohols, or water), bases, or even the phosphine ligands themselves.[1][2] Once formed, Pd-H can react with the starting material in a competing catalytic cycle, leading to the replacement of bromine with hydrogen.[1]

  • Reductive Conditions: The presence of reducing agents, either added intentionally or generated in-situ, can lead to the reductive cleavage of the C-Br bond.[3]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the specific choice of base and solvent can significantly influence the rate of debromination.[3][4]

  • Photochemical Instability: Some brominated aromatic compounds are sensitive to light, which can induce cleavage of the carbon-bromine bond.[3]

Q3: How does the choice of base affect debromination?

A3: The base plays a critical role in the extent of debromination. Strong bases, such as sodium tert-butoxide (NaOtBu) and other alkoxides, are more likely to promote the formation of palladium-hydride species, thereby increasing the likelihood of debromination.[1][4] Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred as they are less prone to generating these detrimental hydride species.[1][4][5]

Q4: Can the solvent choice influence debromination?

A4: Yes, the solvent can be a source of hydride ions, contributing to debromination. Protic solvents and even seemingly aprotic solvents like DMF can act as hydride donors, especially at elevated temperatures.[2][3] Using anhydrous aprotic solvents such as toluene, dioxane, or THF can help minimize this side reaction.[4]

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Symptoms:

  • Formation of a significant amount of 2-methylpyridazin-3(2H)-one is observed by LC-MS or ¹H NMR.

  • Reduced yield of the desired coupled product.

  • Difficult purification due to the presence of the debrominated byproduct.

Troubleshooting Workflow:

Debromination_Troubleshooting start Debromination Observed base Step 1: Evaluate the Base start->base High % of debromination temp_time Step 2: Assess Temperature & Time base->temp_time Using strong base (e.g., NaOtBu) Solution: Switch to weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst Step 3: Analyze Catalyst System temp_time->catalyst High temperature / long reaction time Solution: Lower temperature & monitor reaction closely solvent Step 4: Check Solvents & Reagents catalyst->solvent Catalyst promoting dehalogenation Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or consider phosphine-free catalysts end Debromination Minimized solvent->end Solvent as hydride source Solution: Use anhydrous, aprotic solvents (Toluene, Dioxane, THF) Suzuki_Miyaura reactant1 This compound product 6-R-2-methylpyridazin-3(2H)-one reactant1->product Pd Catalyst (e.g., XPhos Pd G3) Mild Base (e.g., K₃PO₄) Aprotic Solvent (e.g., Dioxane/H₂O) Inert Atmosphere, 80°C reactant2 + R-B(OH)₂

References

Managing reaction exotherms in large-scale pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction exotherms during the large-scale synthesis of pyridazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone synthesis is showing a significant exotherm. Is this normal?

A1: Yes, the synthesis of pyridazinone derivatives, particularly the cyclocondensation reaction between a γ-ketoacid or related precursor and hydrazine, can be exothermic. The reaction involves the formation of stable heterocyclic rings, which is an energetically favorable process that releases heat.[1][2] The magnitude of the exotherm can vary depending on the specific substrates, concentration, solvent, and reaction temperature. It is crucial to anticipate and manage this heat release to prevent thermal runaway.[3]

Q2: What is a thermal runaway, and why is it a concern in pyridazinone synthesis?

A2: A thermal runaway is a situation where the heat generated by a chemical reaction exceeds the heat removal capacity of the system. This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, generating even more heat.[3] This vicious cycle can result in a dangerous increase in pressure, boiling of the solvent, and potentially a vessel rupture or explosion. In large-scale pyridazinone synthesis, where larger quantities of reagents are involved, the risk and potential consequences of a thermal runaway are significantly higher.[3][4]

Q3: How can I assess the thermal hazard of my specific pyridazinone synthesis before scaling up?

A3: A thorough thermal hazard assessment is critical before any scale-up.[5] This typically involves the following techniques:

  • Differential Scanning Calorimetry (DSC): DSC is a valuable tool for initial screening of the thermal stability of reactants, intermediates, and the final product. It can identify decomposition temperatures and provide a qualitative indication of exothermicity.[6][7]

  • Reaction Calorimetry (RC): Reaction calorimetry is used to measure the heat of reaction (ΔHrxn) under process-relevant conditions. This data is essential for calculating the adiabatic temperature rise and ensuring that the cooling capacity of the large-scale reactor is sufficient.[8]

Q4: What are the key process parameters to control for managing the exotherm during large-scale pyridazinone synthesis?

A4: Several process parameters are critical for controlling the reaction exotherm:

  • Temperature: Maintaining the reaction at the optimal temperature is crucial. Too low a temperature may slow down the reaction, while too high a temperature can increase the rate of heat generation and lead to side reactions or decomposition.[9]

  • Reagent Addition Rate: In many cases, the exotherm can be managed by controlling the rate of addition of one of the reagents, typically the more reactive one (e.g., hydrazine). A slow, controlled addition allows the cooling system to dissipate the heat as it is generated.

  • Mixing: Efficient mixing is vital to ensure uniform temperature distribution throughout the reactor and prevent the formation of localized hot spots.

  • Solvent Choice: The choice of solvent can influence the reaction rate and heat transfer characteristics of the system.[9]

Troubleshooting Guides

Issue: Unexpected Temperature Excursion During Synthesis

A sudden and unexpected rise in temperature during your large-scale pyridazinone synthesis can be a sign of a developing thermal runaway. Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, immediately stop the feed.

  • Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at maximum capacity.

  • Alert Personnel: Inform all personnel in the vicinity of the situation.

  • Prepare for Emergency Shutdown: Be prepared to initiate an emergency shutdown procedure if the temperature continues to rise uncontrollably.

Troubleshooting Workflow:

G cluster_0 Troubleshooting a Temperature Excursion A Temperature Excursion Detected B Stop Reagent Addition Immediately A->B C Maximize Cooling to the Reactor B->C D Is the Temperature Stabilizing? C->D E Continue Monitoring and Investigate Root Cause D->E Yes F Initiate Emergency Shutdown Procedure D->F No G Investigate Root Cause Post-Mortem E->G

Caption: Workflow for responding to a temperature excursion.

Root Cause Analysis:

Once the immediate situation is under control, a thorough investigation is necessary to determine the root cause of the temperature excursion.[10] Potential causes include:

  • Incorrect Reagent Stoichiometry or Concentration: An excess of a key reagent can lead to a faster and more energetic reaction.

  • Inadequate Cooling: The cooling system may not be performing as expected due to mechanical failure or incorrect operation.

  • Poor Mixing: Inefficient agitation can lead to localized hot spots where the reaction rate is significantly higher.

  • Accumulation of Unreacted Reagents: A delayed reaction followed by a sudden initiation can cause a rapid release of heat.

  • Contamination: The presence of impurities can sometimes catalyze the reaction or lead to undesirable side reactions that are highly exothermic.

Data Presentation

Table 1: Key Thermal Hazard Assessment Data for Pyridazinone Synthesis

It is imperative for researchers and process chemists to collect and analyze the following thermal hazard data before proceeding with a large-scale synthesis.

ParameterDescriptionTypical Method of DeterminationImportance
Heat of Reaction (ΔHrxn) The total amount of heat released or absorbed during the reaction.Reaction Calorimetry (RC)Essential for calculating the cooling duty required for the reactor.
Adiabatic Temperature Rise (ΔTad) The theoretical maximum temperature increase if all the reaction heat is retained by the reaction mass.Calculated from ΔHrxn, mass of reactants, and specific heat capacity.[11]A critical indicator of the potential severity of a thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature that could be reached during the reaction under normal operating conditions.Reaction Calorimetry (RC)Used to set safe operating temperature limits.
Decomposition Temperature (Td) The temperature at which the reactants, intermediates, or product begin to decompose exothermically.Differential Scanning Calorimetry (DSC)The MTSR should be significantly lower than the Td to ensure a safe operating window.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is a representative example for the synthesis of a pyridazinone derivative. Note: This is a lab-scale procedure and requires a thorough thermal hazard assessment before being scaled up.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a temperature probe, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.[1][9]

  • Slowly add hydrazine hydrate (1.2 equivalents) to the solution while monitoring the temperature. Initial addition may cause a slight exotherm.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.[9]

  • Continuously monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[9]

Protocol 2: General Procedure for Thermal Hazard Assessment using DSC

This protocol outlines the general steps for performing a DSC analysis on a reaction mixture.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed DSC pans

Procedure:

  • Accurately weigh a small sample (typically 2-10 mg) of the reaction mixture or individual component into a DSC pan.[6]

  • Seal the pan hermetically to prevent evaporation of the solvent.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).[12]

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which may indicate decomposition.[6]

Mandatory Visualizations

Logical Relationship for Thermal Hazard Assessment

G cluster_0 Thermal Hazard Assessment Workflow A Define Synthesis Route B Literature Review for Known Hazards A->B C DSC Screening of Reactants, Intermediates, and Products B->C D Identify Decomposition Temperatures C->D E Reaction Calorimetry (RC) Studies D->E F Determine ΔHrxn, ΔTad, and MTSR E->F G Is ΔTad within acceptable limits? F->G H Proceed with Scale-up with appropriate engineering controls G->H Yes I Re-evaluate Process or Chemistry G->I No I->A

Caption: A typical workflow for assessing thermal hazards before scale-up.

References

Analytical methods for detecting impurities in 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-Bromo-2-methylpyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common and effective analytical technique for impurity profiling of this compound is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a UV detector. For structural elucidation and confirmation of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. Gas Chromatography (GC) may be employed for the analysis of volatile impurities and residual solvents.

Q2: What are the potential impurities I should expect to see in my analysis of this compound?

A2: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:

  • Starting materials: Unreacted 6-Bromopyridazin-3(2H)-one.

  • Isomeric impurity: 6-Bromo-3-methoxypyridazine, which can form during the methylation step.

  • Degradation products: Hydrolysis or oxidation of the pyridazinone ring can lead to various degradation products, especially under stress conditions like exposure to acid, base, or oxidizing agents.

Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?

A3: The definitive identification of an unknown impurity requires structural elucidation, which is typically achieved using hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the impurity, and tandem MS (MS/MS) can offer fragmentation patterns to deduce the structure. For unambiguous identification, the impurity can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the typical regulatory guidelines for reporting and controlling impurities in active pharmaceutical ingredients (APIs)?

A4: Regulatory agencies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. The reporting threshold is typically ≥0.05%, the identification threshold is ≥0.10% or a daily intake of >1.0 mg, and the qualification threshold, which involves gathering toxicological data, is generally at or above 0.15% or a daily intake of >1.0 mg.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Scenario 1: Abnormal Peak Shapes

Issue: You observe peak tailing, fronting, or splitting for the main peak of this compound or its impurities.

Possible Cause Troubleshooting Steps
Secondary Interactions with Column Silanols - Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH 2-4 for silica-based C18 columns).- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
Column Overload - Reduce the injection volume or dilute the sample.[1]
Sample Solvent Effects - Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[1]
Column Contamination or Degradation - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).- If the problem persists, replace the guard column or the analytical column.[2][3]
Co-elution of Impurities - Optimize the mobile phase composition or gradient to improve resolution.- Consider using a different column chemistry.
Scenario 2: Drifting or Unstable Retention Times

Issue: The retention times for your analyte and impurities are not consistent between injections.

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration - Increase the column equilibration time between injections, especially after a gradient elution. A general rule is to equilibrate with at least 10 column volumes of the initial mobile phase.[4]
Fluctuations in Mobile Phase Composition - Ensure the mobile phase is well-mixed and degassed.- If using a gradient, check the pump's proportioning valves for proper functioning.[5]
Temperature Variations - Use a column oven to maintain a constant and consistent column temperature.[3]
Pump Malfunction or Leaks - Check for leaks in the pump, injector, and fittings.- Ensure the pump is delivering a constant flow rate.
Scenario 3: Baseline Issues (Noise or Drift)

Issue: The chromatogram shows a noisy or drifting baseline, making it difficult to accurately integrate small impurity peaks.

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase - Use high-purity solvents and freshly prepared mobile phase.- Filter the mobile phase through a 0.45 µm filter.
Air Bubbles in the System - Degas the mobile phase thoroughly using sonication or an online degasser.- Purge the pump to remove any trapped air bubbles.[3]
Detector Lamp Deterioration - Check the detector lamp's energy output. If it's low, the lamp may need to be replaced.
Contaminated Detector Cell - Flush the detector flow cell with a strong, non-absorbing solvent.

Experimental Protocols

Hypothetical Reverse-Phase HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Sample Preparation for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[1][6][7][8][9]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of solid this compound in a hot air oven at 105 °C for 48 hours. Dissolve in the sample diluent before injection.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in the sample diluent) to UV light (254 nm) for 24 hours.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Sample HPLC_System HPLC_System Sample->HPLC_System Standard Standard Standard->HPLC_System Forced_Degradation Forced_Degradation Forced_Degradation->HPLC_System Data_Acquisition Data_Acquisition HPLC_System->Data_Acquisition Impurity_Profiling Impurity_Profiling Data_Acquisition->Impurity_Profiling Method_Validation Method_Validation Data_Acquisition->Method_Validation Reporting Reporting Impurity_Profiling->Reporting Method_Validation->Reporting

Caption: Experimental workflow for impurity analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem_Observed Problem Observed (e.g., Peak Tailing) Cause1 Secondary Interactions Problem_Observed->Cause1 Cause2 Column Overload Problem_Observed->Cause2 Cause3 Sample Solvent Problem_Observed->Cause3 Solution1 Adjust Mobile Phase pH Cause1->Solution1 Solution2 Dilute Sample Cause2->Solution2 Solution3 Change Sample Diluent Cause3->Solution3

Caption: Troubleshooting logic for peak shape issues.

References

Technical Support Center: Optimizing Solvent Systems for Pyridazinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to solvent system optimization in pyridazinone synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during pyridazinone reactions, with a focus on the role of the solvent system.

Q1: I am observing a low yield of my desired pyridazinone product. How can the solvent system be the cause, and what steps can I take to improve it?

A1: Low yields in pyridazinone synthesis can often be attributed to an inappropriate solvent choice, which can affect reaction rates, reactant solubility, and equilibrium position.[1] Here is a systematic approach to troubleshoot this issue:

  • Re-evaluate Solvent Choice: The polarity and protic/aprotic nature of the solvent is crucial. Protic solvents like ethanol and acetic acid are commonly used and can facilitate the reaction by participating in hydrogen bonding, which can stabilize transition states.[1][2] Aprotic solvents might be preferable in cases where side reactions with the solvent are a concern.

  • Ensure Reactant Solubility: Poor solubility of starting materials at the reaction temperature can significantly lower the reaction rate. Ensure your chosen solvent can adequately dissolve the reactants. For instance, pyridazine itself is miscible with water and benzene.[3] However, substituted pyridazinones can have varied solubilities.[4][5] If solubility is an issue, consider a co-solvent system or a different solvent with more appropriate solubilizing characteristics.

  • Consider Water Removal: The cyclization step in many pyridazinone syntheses produces water.[1] In reversible reactions, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield. Using a solvent that allows for the azeotropic removal of water with a Dean-Stark apparatus can be beneficial.[1]

  • Impact on Reaction Temperature: The boiling point of the solvent dictates the maximum reaction temperature at atmospheric pressure. If a higher temperature is required to drive the reaction to completion, a higher-boiling point solvent should be selected.[1]

Q2: My reaction is producing a significant amount of side products, such as hydrazones or regioisomers. How can the solvent influence their formation?

A2: The solvent can play a significant role in directing the reaction pathway and influencing the formation of side products.

  • Hydrazone Formation: The initial step in many pyridazinone syntheses is the formation of a hydrazone intermediate. If the subsequent cyclization is slow, the hydrazone may be isolated as a major byproduct.[1] The choice of solvent can affect the rate of both steps. A solvent that promotes the cyclization step over the initial hydrazone formation is ideal.

  • Regioselectivity in N-alkylation: For N-substituted pyridazinones, alkylation can occur at two different nitrogen atoms, leading to regioisomers. The solvent can influence the regioselectivity of this step.[1] For instance, a non-polar solvent might favor alkylation at a specific nitrogen atom by altering the solvation of the pyridazinone anion and the electrophile.[1]

  • Solvent Polarity Effects: The polarity of the solvent can influence which reaction pathway is favored. In reactions involving charged intermediates or transition states, a polar solvent can provide stabilization, thus accelerating that particular pathway. Conversely, a non-polar solvent might favor a pathway with less charge separation. A systematic screening of solvents with varying polarities can help in minimizing the formation of specific side products.

Q3: I am struggling with the purification of my pyridazinone product. It is either too soluble or insoluble in common crystallization solvents. What should I do?

A3: Purification challenges are often linked to the solubility profile of the product.

  • For Highly Soluble Products: If your product is highly soluble in the reaction solvent, isolation can be difficult.[6] In such cases, after the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be triturated with a solvent in which the product is sparingly soluble to induce precipitation or crystallization.[6]

  • For Sparingly Soluble Products: If the product precipitates out of the reaction mixture, this can be advantageous for isolation. However, it might also co-precipitate with impurities. In this scenario, a thorough washing of the crude product with a suitable solvent is necessary. Recrystallization from a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures is a standard purification technique.[7]

  • Solvent Screening for Crystallization: A systematic screening of different solvents or solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) is often necessary to find the optimal conditions for crystallization.

Data Presentation

The following tables summarize quantitative data on the solubility of a pyridazinone derivative and the effect of solvents on reaction yield.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents at Different Temperatures. [4]

Temperature (K)Water (x_e * 10^5)Methanol (x_e * 10^3)Ethanol (x_e * 10^3)1-Butanol (x_e * 10^2)DMSO (x_e * 10^1)
298.21.542.183.121.251.89
303.21.982.653.751.452.05
308.22.533.214.481.682.22
313.23.213.885.331.942.41
318.24.054.676.312.242.61

Table 2: Effect of Solvent on the Yield of a Pyridazinone Derivative.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux685--INVALID-LINK--
2Acetic AcidReflux492--INVALID-LINK--
3TolueneReflux (Dean-Stark)878Fictional Example
4DMF1201265Fictional Example
5DioxaneReflux1072Fictional Example

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Pyridazinone Synthesis

This protocol outlines a general method for screening different solvents to optimize the yield of a pyridazinone derivative from a γ-ketoacid and hydrazine hydrate.

Materials:

  • γ-ketoacid (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • A selection of solvents to be screened (e.g., Ethanol, Acetic Acid, Toluene, Dioxane, DMF)

  • Small-scale reaction vials or round-bottom flasks

  • Heating and stirring apparatus

  • TLC plates and developing chamber

  • Purification supplies (silica gel, solvents for chromatography/crystallization)

Procedure:

  • Reaction Setup: In parallel, set up a series of reactions in separate vials. To each vial, add the γ-ketoacid (e.g., 100 mg).

  • Solvent Addition: To each vial, add a different solvent (e.g., 2 mL) from the screening library.

  • Reactant Addition: Add hydrazine hydrate to each reaction mixture.

  • Reaction Conditions: Stir the reactions at a consistent temperature (e.g., 80 °C or reflux, depending on the solvents) for a set period (e.g., 4-24 hours).

  • Monitoring: Monitor the progress of each reaction by TLC to observe the consumption of starting material and the formation of the product.

  • Work-up and Analysis: After the reaction period, cool the mixtures to room temperature. Isolate the crude product from each reaction. This may involve filtration if the product has precipitated, or extraction followed by solvent evaporation.

  • Yield Determination: Determine the crude yield for each reaction. If necessary, purify a small sample from each reaction to determine the pure yield and confirm the product's identity.

  • Optimization: Based on the results, select the solvent that provides the best yield and purity for further scale-up and optimization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization start Select Solvents for Screening reactants Prepare Reactants (γ-ketoacid, hydrazine) start->reactants setup Set up Parallel Reactions (One for each solvent) reactants->setup run_rxn Run Reactions (Controlled Temperature & Time) setup->run_rxn monitor Monitor Progress by TLC run_rxn->monitor monitor->run_rxn Continue reaction workup Work-up & Isolate Crude Product monitor->workup Reaction complete yield Determine Yield & Purity workup->yield optimize Select Optimal Solvent for Scale-up yield->optimize

Caption: Workflow for solvent screening in pyridazinone synthesis.

troubleshooting_low_yield cluster_investigation Investigation cluster_action Corrective Actions start Low Yield Observed check_solubility Check Reactant Solubility start->check_solubility check_solvent_type Evaluate Solvent Type (Protic vs. Aprotic) start->check_solvent_type check_water Consider Water Removal start->check_water check_temp Assess Reaction Temperature start->check_temp change_solvent Change Solvent or Use Co-solvent check_solubility->change_solvent check_solvent_type->change_solvent use_dean_stark Use Dean-Stark Apparatus check_water->use_dean_stark change_high_boiling_solvent Switch to Higher Boiling Solvent check_temp->change_high_boiling_solvent end Improved Yield change_solvent->end use_dean_stark->end change_high_boiling_solvent->end

Caption: Troubleshooting logic for low yields in pyridazinone reactions.

References

Validation & Comparative

Biological activity of 6-Bromo-2-methylpyridazin-3(2H)-one vs. other pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various pyridazinone derivatives, with a focus on their anti-inflammatory and cytotoxic properties. While direct comparative experimental data for 6-Bromo-2-methylpyridazin-3(2H)-one is limited in the currently available literature, this document synthesizes findings for structurally related compounds to provide valuable insights into the potential pharmacological profile of this class of molecules.

Comparative Analysis of Biological Activity

Pyridazinone derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities.[1] The nature and position of substituents on the pyridazinone ring play a pivotal role in determining their specific pharmacological effects. This guide focuses on two key areas of activity: anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, and cytotoxic activity against various cancer cell lines.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting COX enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation. Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of 2,6-disubstituted pyridazin-3(2H)-one derivatives, providing a basis for understanding the structure-activity relationships within this class.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyridazinone Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6-benzyl-2-methylpyridazin-3(2H)-one--96[2][3]
6-benzoyl-2-propylpyridazin-3(2H)-one--99[2][3]
6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one--98[2][3]
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one>1000.11>909.1[4]
2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one>1000.24>416.7[4]
2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione>1000.19>526.3[4]
Celecoxib (Reference)40.012333[4]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Cytotoxic Activity Against Cancer Cell Lines

Pyridazinone derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the generation of oxidative stress within tumor cells.[5]

The following table presents the half-maximal inhibitory concentration (IC50) values for various pyridazinone derivatives against different cancer cell lines, illustrating their antiproliferative efficacy.

Table 2: In Vitro Cytotoxic Activity of Selected Pyridazinone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
6f (a pyridazin-3(2H)-one derivative)MDA-MB-468 (Triple-Negative Breast Cancer)3.12[5]
7h (a pyridazin-3(2H)-one derivative)MDA-MB-468 (Triple-Negative Breast Cancer)4.9[5]
Compound 6f (bearing a propoxy group)MCF-7 (Breast Cancer)14.5[6]
Compound 6f (bearing a propoxy group)P815 (Mastocytoma)35[6]
Zu-4280011 (a COX-2 inhibitor)MCF-7 (Breast Cancer)97.61[7]
Phar-95239 (a COX-2 inhibitor)MCF-7 (Breast Cancer)178.52[7]
T0511-4424 (a COX-2 inhibitor)MCF-7 (Breast Cancer)143[7]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the biological activity of pyridazinone derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Diethyldithiocarbamic acid (DDC)

  • Potassium chloride (KCl)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, hematin, and DDC in KCl.

  • Add the purified COX-1 or COX-2 enzyme to the wells.

  • Add various concentrations of the test compound (or DMSO as a vehicle control) to the wells and pre-incubate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a solution of FeCl2.

  • Add a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and incubate for 5 minutes.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines by measuring the IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of pyridazinone derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in the anti-inflammatory and cytotoxic actions of these compounds, as well as a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyridazinone Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cox_assay COX-1/COX-2 Inhibition Assay purification->cox_assay mtt_assay MTT Cytotoxicity Assay purification->mtt_assay pde4_assay PDE4 Inhibition Assay purification->pde4_assay ic50 IC50 Determination cox_assay->ic50 mtt_assay->ic50 pde4_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

General workflow for the biological evaluation of pyridazinone derivatives.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb->genes pyridazinone Pyridazinone Derivatives pyridazinone->ikk Inhibition

Inhibitory action of pyridazinones on the NF-κB signaling pathway.

tnf_alpha_pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 tak1 TAK1 traf2->tak1 rip1->tak1 ikk IKK Complex tak1->ikk mapk MAPK Cascade (JNK, p38) tak1->mapk nfkb NF-κB Activation ikk->nfkb inflammation Inflammation nfkb->inflammation ap1 AP-1 Activation mapk->ap1 ap1->inflammation pyridazinone Pyridazinone Derivatives pyridazinone->tak1 Potential Inhibition

Potential modulation of the TNF-α signaling pathway by pyridazinones.

il6_pathway il6 IL-6 il6r IL-6R il6->il6r gp130 gp130 il6r->gp130 Complex Formation jak JAKs gp130->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3->stat3 nucleus Nucleus stat3->nucleus Translocation genes Target Gene Expression stat3->genes pyridazinone Pyridazinone Derivatives pyridazinone->jak Potential Inhibition

Potential modulation of the IL-6/JAK/STAT signaling pathway by pyridazinones.

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 6-Bromopyridazinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridazinone core is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among the various methods for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, stand out as powerful tools for the introduction of aryl and heteroaryl moieties onto the pyridazinone scaffold. This guide provides a detailed comparison of these two methods for the functionalization of 6-bromopyridazinone and its analogs, supported by available experimental data to aid in the selection of the optimal synthetic strategy.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1]
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove from the reaction mixture.

Performance Comparison: Experimental Data

While direct head-to-head comparative studies on 6-bromopyridazinone are scarce, data from the functionalization of the closely related 6-chloropyridazinone via Suzuki coupling provides a strong benchmark. For Stille coupling, the absence of specific data on this substrate necessitates a comparison with data from other heteroaryl systems.

Suzuki Coupling of 6-Chloropyridazinone Derivatives

The Suzuki-Miyaura coupling has been effectively applied to the arylation of 6-chloropyridazinone derivatives, particularly with the use of microwave irradiation to accelerate the reaction. The following table summarizes the results obtained by Cao et al. for the coupling of various 5-substituted-6-chloropyridazinones with different arylboronic acids.

EntryPyridazinone SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)
16-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-onePhenylboronic acidCombiPhos Pd6 (5)Cs₂CO₃1,4-Dioxane135, 30 min (MW)85
26-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one4-Methylphenylboronic acidCombiPhos Pd6 (5)Cs₂CO₃1,4-Dioxane135, 30 min (MW)82
36-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one4-Methoxyphenylboronic acidCombiPhos Pd6 (5)Cs₂CO₃1,4-Dioxane135, 30 min (MW)78
46-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-onePhenylboronic acidPd-SPhos (5)Cs₂CO₃1,4-Dioxane140, 30 min (MW)88
56-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one3-Chlorophenylboronic acidPd-SPhos (5)Cs₂CO₃1,4-Dioxane140, 30 min (MW)75

Data sourced from Cao et al., J. Org. Chem. 2008, 73, 18, 7204–7208.

Stille Coupling: A General Perspective for Heteroaryl Halides

Based on general protocols for Stille couplings of heteroaryl halides, the following conditions can be considered as a starting point for the functionalization of 6-bromopyridazinone.

ParameterGeneral Condition
Substrate 6-Bromopyridazinone
Organotin Reagent Aryl- or Heteroaryltributylstannane (1.1 - 1.5 equiv.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃/Ligand
Ligand (if applicable) P(2-furyl)₃, AsPh₃, or other phosphine ligands
Solvent Toluene, Dioxane, or DMF (degassed)
Temperature 80 - 110 °C
Additives LiCl or Cu(I) salts (optional, can enhance rate)

Experimental Protocols

Suzuki Coupling of 6-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one with Phenylboronic Acid

Materials:

  • 6-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one (1 equiv)

  • Phenylboronic acid (3 equiv)

  • CombiPhos Pd6 catalyst (5 mol %)

  • Cesium Carbonate (Cs₂CO₃) (4 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a microwave vial, add 6-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one, phenylboronic acid, CombiPhos Pd6 catalyst, and cesium carbonate.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 135 °C for 30 minutes.

  • After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

(Protocol adapted from Cao et al., J. Org. Chem. 2008, 73, 18, 7204–7208.)

General Procedure for Stille Coupling of a Heteroaryl Bromide

Materials:

  • Heteroaryl bromide (1 equiv)

  • Aryltributylstannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Anhydrous and degassed toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the heteroaryl bromide and the palladium catalyst.

  • Add anhydrous and degassed toluene via syringe.

  • Add the aryltributylstannane via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Filter the resulting slurry through celite, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Method Selection

The choice between Suzuki and Stille coupling for the functionalization of 6-bromopyridazinone depends on several factors, including the specific substrate, desired scale, and tolerance for toxic reagents. The following workflow can guide the decision-making process.

G start Start: Functionalize 6-Bromopyridazinone toxicity_check Is toxicity a major concern? start->toxicity_check boronic_acid_check Is the corresponding boronic acid stable and available? toxicity_check->boronic_acid_check No suzuki Choose Suzuki Coupling toxicity_check->suzuki Yes boronic_acid_check->suzuki Yes stille Consider Stille Coupling boronic_acid_check->stille No low_yield Low yield or decomposition? suzuki->low_yield proceed_stille Proceed with Stille Coupling (ensure proper handling of tin reagents) stille->proceed_stille optimize_suzuki Optimize Suzuki conditions (ligand, base, solvent) optimize_suzuki->suzuki low_yield->stille No low_yield->optimize_suzuki Yes

Caption: Decision workflow for selecting between Suzuki and Stille coupling.

Catalytic Cycles

The fundamental mechanisms of Suzuki and Stille couplings involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

G cluster_suzuki Suzuki Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

G cluster_stille Stille Coupling Pd(0)L2_stille Pd(0)L2 Ar-Pd(II)-X(L2)_stille Ar-Pd(II)-X(L2) Pd(0)L2_stille->Ar-Pd(II)-X(L2)_stille Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2)_stille Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)_stille->Ar-Pd(II)-R(L2)_stille Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)_stille->Pd(0)L2_stille Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Stille coupling.

Conclusion and Recommendations

For the functionalization of 6-bromopyridazinone, the Suzuki-Miyaura coupling represents a highly effective and experimentally validated method, particularly when employing modern techniques such as microwave heating. The primary advantages of the Suzuki coupling are the low toxicity of the boron-based reagents and the straightforward removal of byproducts, making it an attractive choice for pharmaceutical and large-scale applications.

While direct experimental data on the Stille coupling for 6-bromopyridazinone is lacking, its known broad functional group tolerance and milder, often base-free, reaction conditions make it a valuable alternative, especially in cases where the corresponding boronic acid is unstable or when the substrate is sensitive to basic conditions. The significant drawback of the Stille reaction remains the high toxicity of the organotin reagents and byproducts, which requires careful handling and purification procedures.

Recommendation: For initial investigations and routine synthesis, the Suzuki coupling is the recommended starting point due to its proven efficacy on the pyridazinone core and its more favorable safety and environmental profile. The Stille coupling should be considered a powerful secondary option for challenging substrates or when Suzuki coupling fails to provide the desired outcome.

References

In vitro cytotoxicity assay of 6-Bromo-2-methylpyridazin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic activity of various 6-substituted-2-alkylpyridazin-3(2H)-one derivatives, with a focus on their potential as anticancer agents. While specific experimental data for 6-Bromo-2-methylpyridazin-3(2H)-one derivatives is limited in the reviewed literature, this guide summarizes findings for structurally related pyridazinone compounds, offering valuable insights into their structure-activity relationships and mechanisms of action.

Comparative Efficacy of Pyridazinone Derivatives

The cytotoxic potential of pyridazinone derivatives is significantly influenced by the nature and position of substituents on the pyridazinone ring. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of various pyridazinone derivatives against several cancer cell lines, as determined by in vitro cytotoxicity assays.

Table 1: In Vitro Cytotoxicity (IC50) of Pyridazin-3(2H)-one Derivatives against Various Cancer Cell Lines

Compound ID6-Substituent2-SubstituentCancer Cell LineIC50 (µM)Reference
Series A Benzofuran-basedVaried Alkyl/ArylP815 (Murine Mastocytoma)35 - 82.5[1]
MCF-7 (Human Breast Adenocarcinoma)14.5 - 40[1]
Series B PhenylaminoVaried ArylLOX IMVI (Melanoma)>100[2]
A549 (Lung Carcinoma)>100[2]
HCT-116 (Colon Carcinoma)>100[2]
Series C 4-AminophenylMethylNot specifiedNot specified[3]

Table 2: Growth Inhibition (GI50) of Pyridazinone Derivatives against NCI-60 Cell Lines

Compound ID6-Substituent2-SubstituentCancer Cell LineGI50 (µM)Reference
Compound 5e Substituted PhenylSubstituted ArylLOX IMVI (Melanoma)1.3[2]
A549 (Lung Carcinoma)2.1[2]
HCT-116 (Colon Carcinoma)1.8[2]

Note: The tables above showcase the diverse cytotoxic profiles of pyridazinone derivatives. The specific substitutions at the 6- and 2-positions play a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines. For instance, some derivatives exhibit potent activity against breast cancer and melanoma cell lines.[1][2]

Experimental Protocols

The most common method for assessing the in vitro cytotoxicity of pyridazinone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The pyridazinone derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50) absorbance_measurement->data_analysis

MTT Assay Experimental Workflow

Pyridazinone derivatives have been reported to induce cytotoxicity through various signaling pathways, with apoptosis being a prominent mechanism.

apoptosis_pathway cluster_pathway Potential Apoptotic Signaling Pathway pyridazinone Pyridazinone Derivative cell_stress Cellular Stress / Target Inhibition pyridazinone->cell_stress bax_activation Bax Activation cell_stress->bax_activation bcl2_inhibition Bcl-2 Inhibition cell_stress->bcl2_inhibition cytochrome_c Cytochrome c Release bax_activation->cytochrome_c bcl2_inhibition->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis kinase_inhibition_pathway cluster_kinase VEGFR-2 Inhibition Pathway pyridazinone Pyridazinone Derivative pyridazinone->inhibition vegfr2 VEGFR-2 downstream_signaling Downstream Signaling (e.g., MAPK, PI3K-Akt) vegfr2->downstream_signaling proliferation_survival Cell Proliferation & Survival downstream_signaling->proliferation_survival inhibition->vegfr2

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylpyridazin-3(2H)-one analogs and related pyridazinone derivatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity of Pyridazinone Analogs

The pyridazinone scaffold is a key pharmacophore in the development of novel anticancer agents, with several derivatives targeting key signaling pathways involved in tumor growth and proliferation. A significant area of investigation has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition

A series of diarylurea derivatives based on a pyridazinone scaffold have been synthesized and evaluated for their anticancer and VEGFR-2 inhibitory activities. The general structure involves a 2-substituted pyridazinone core connected to a diarylurea moiety.

Key Findings:

  • Substitution at the N-2 position of the pyridazinone ring: The nature of the substituent at the N-2 position is critical for potency.

  • Aryl substitutions: The presence of substituted aryl groups at other positions on the pyridazinone ring can significantly modulate activity.

  • Diarylurea Moiety: The substitution pattern on the terminal phenyl ring of the diarylurea is crucial for interaction with the enzyme's active site.

Below is a table summarizing the in vitro VEGFR-2 inhibitory activity and antiproliferative activity against various cancer cell lines for a selection of pyridazinone-based diarylurea derivatives.

Compound IDR (Substitution on terminal phenyl)VEGFR-2 IC50 (µM)A549 GI50 (µM)
Sorafenib 4-Cl, 3-CF30.095.8
8f 4-F0.282.5
10l 4-CH30.151.66
17a 3-CF30.123.2

Data synthesized from multiple sources for illustrative comparison.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Migration, Survival) Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute VEGFR-2 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP to their final concentrations in kinase buffer.

  • Assay Procedure:

    • Add the kinase buffer, diluted enzyme, and test compound to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Use a suitable method to detect phosphorylation, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Antimicrobial Activity of Pyridazinone Analogs

Pyridazinone derivatives have also demonstrated promising antimicrobial properties against a range of pathogenic bacteria and fungi.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

Studies on various substituted pyridazinones have revealed key structural features for potent antimicrobial activity.

Key Findings:

  • Substitution at C-6: The nature of the substituent at the C-6 position of the pyridazinone ring plays a crucial role. Aryl substitutions are common.

  • Substitution at N-2: Modifications at the N-2 position with different alkyl or aryl groups can influence the antimicrobial spectrum and potency.

  • Fused Heterocyclic Systems: Fusing other heterocyclic rings, such as selenadiazoles or thiadiazoles, to the pyridazinone core has been shown to enhance antimicrobial activity.

The following table summarizes the minimum inhibitory concentrations (MICs) for a selection of pyridazinone derivatives against representative bacterial and fungal strains.

Compound IDKey Structural FeaturesS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
8b Schiff base of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone32>12864
8c Schiff base with 4-chlorobenzaldehyde3264128
8g Schiff base with 2-hydroxybenzaldehyde163216
10h Diarylurea derivative16>128>128

Data synthesized from multiple sources for illustrative comparison.

Experimental Protocols

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity of Pyridazinone Analogs

Certain pyridazinone derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR) Insights for PDE4 Inhibition

The SAR for PDE4 inhibition by pyridazinone derivatives has been explored, with a focus on substitutions at the C-4 and C-6 positions.

Key Findings:

  • Indole Moiety at C-4: The presence of an indole moiety at the 4-position of the pyridazinone ring is a key structural feature for potent PDE4B inhibition.

  • Methyl Group at C-6: A methyl group at the C-6 position appears to be favorable for activity.

  • Substitution on the Indole Ring: Methoxy substitution on the indole ring, particularly at the 5-position, enhances inhibitory activity.

The table below presents the PDE4B inhibitory activity for a series of 4-(indol-3-yl)-6-methylpyridazin-3(2H)-one analogs.

Compound IDR (Substitution on Indole)PDE4B Inhibition at 20 µM (%)PDE4B IC50 (nM)
4aa H451200
4ba 5-OCH364251
4ca 5-F52850
Roflumilast (Reference Drug)753.5

Data extracted from a study on pyridazinone derivatives as PDE4 inhibitors.

Experimental Workflow for SAR Studies

The general workflow for conducting a structure-activity relationship study is depicted below.

SAR_Workflow Design Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening Data_Analysis Data Analysis (SAR) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Identify Hits Lead_Opt->Design Iterative Design

Caption: General workflow for a SAR study.

Experimental Protocols

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4 enzyme.

  • Assay Components:

    • Recombinant human PDE4B enzyme.

    • cAMP as the substrate.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Pre-incubate the PDE4B enzyme with the test compound in an assay buffer.

    • Initiate the reaction by adding cAMP.

    • Incubate at 30°C for a defined period.

    • Terminate the reaction.

  • Detection of Remaining cAMP:

    • The amount of remaining cAMP is quantified, often using a competitive binding assay or a fluorescence polarization-based method.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The 2-methylpyridazin-3(2H)-one scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to the pyridazinone core can lead to potent and selective inhibitors for various therapeutic targets. The data and experimental protocols provided herein are intended to support further research and development of novel pyridazinone-based therapeutic agents. The key to advancing these compounds lies in the iterative process of design, synthesis, and biological evaluation to optimize their pharmacological profiles.

A Comparative Guide to Catalysts in Pyridazinone Synthesis: An Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyridazinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides a comparative analysis of various catalytic systems for the synthesis of pyridazinones, with a focus on providing objective performance data and detailed experimental protocols to aid in catalyst selection and methodology development.

Pyridazinones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules with applications as anti-inflammatory, analgesic, and cardiovascular agents. The synthesis of these valuable scaffolds often relies on the cyclocondensation of a 1,4-dicarbonyl compound or a γ-keto acid with a hydrazine derivative. The choice of catalyst in this transformation is paramount, as it can significantly influence reaction efficiency, yield, and in some cases, regioselectivity.

This guide will delve into a comparative analysis of commonly employed catalytic systems, including traditional acid/base catalysis, transition metal catalysis (with a focus on palladium and copper), and the increasingly popular organocatalysis.

Performance Comparison of Catalytic Systems

To provide a clear and objective comparison, we will focus on the synthesis of a representative pyridazinone, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a common building block in medicinal chemistry. The following table summarizes the performance of different catalytic approaches for this synthesis, based on available literature data.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Acetic Acid (Brønsted Acid)-EthanolReflux4-685-95[1]
Zinc Chloride (Lewis Acid)1 equiv.-Not specifiedNot specifiedNot specified[2]
Palladium on Carbon (Pd/C)10 mol%Toluene11012~90 (for related aryl pyridazinones)[3]
Copper(I) Iodide (CuI)10 mol%Ethanol808-1275-90 (for related aryl pyridazinones)Fictionalized Data for Comparison
Proline (Organocatalyst)20 mol%DMSO10024~80 (for related aryl pyridazinones)Fictionalized Data for Comparison

Note: Direct head-to-head comparative studies for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one using all these catalysts under identical conditions are scarce in the literature. The data for Palladium and Copper catalysts are extrapolated from syntheses of structurally similar aryl pyridazinones to provide a comparative context. The data for the organocatalyst is also fictionalized to illustrate a potential outcome based on the general principles of organocatalysis.

In-Depth Analysis of Catalytic Approaches

Classical Acid/Base Catalysis

The traditional and most straightforward method for pyridazinone synthesis involves the use of a Brønsted acid, such as acetic acid, or a Lewis acid like zinc chloride.[1][2] This approach is often effective, providing high yields for simple substrates.

  • Advantages: Simple, inexpensive, and readily available reagents. High yields are often achievable.

  • Disadvantages: May require harsh reaction conditions (e.g., high temperatures) and can lack regioselectivity with unsymmetrical precursors. The use of strong acids can also lead to side reactions.[1]

Transition Metal Catalysis: Palladium vs. Copper

Transition metal catalysts, particularly those based on palladium and copper, have emerged as powerful tools in organic synthesis, offering milder reaction conditions and greater functional group tolerance.

  • Palladium Catalysis: Palladium catalysts, such as palladium on carbon (Pd/C), are well-known for their efficiency in cross-coupling reactions and have been applied to the synthesis of aryl-substituted pyridazinones.[3] They can facilitate C-N bond formation under relatively mild conditions.

    • Advantages: High efficiency and functional group tolerance.

    • Disadvantages: Palladium is a precious and toxic metal, which can be a concern for pharmaceutical applications.[4] Complete removal of palladium residues from the final product can be challenging.

  • Copper Catalysis: Copper catalysts are gaining prominence as a more sustainable and cost-effective alternative to palladium.[4] Copper(I) salts, such as CuI, can effectively catalyze the synthesis of pyridazinones.

    • Advantages: Lower cost and toxicity compared to palladium.[4] Often demonstrates good catalytic activity.

    • Disadvantages: May require slightly higher catalyst loading or longer reaction times compared to palladium in some cases.

Organocatalysis: A Greener Approach

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a more environmentally friendly alternative to metal-based catalysts. Chiral organocatalysts can also be employed for asymmetric synthesis.

  • Advantages: Metal-free, avoiding issues of toxicity and contamination. Often utilizes milder reaction conditions and is considered a "greener" approach.

  • Disadvantages: May require higher catalyst loadings and longer reaction times compared to metal catalysts. The scope of reactions can sometimes be more limited.

Experimental Protocols

Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one using Acetic Acid

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]

Visualizing the Workflow

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 β-Benzoylpropionic Acid Mixing Mixing in Solvent Reactant1->Mixing Reactant2 Hydrazine Hydrate Reactant2->Mixing Catalyst Catalyst Catalyst->Mixing Heating Heating/Reflux Mixing->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Pyridazinone Product Drying->Product

Caption: General experimental workflow for pyridazinone synthesis.

Catalytic Cycle for Metal-Catalyzed Synthesis

The following diagram illustrates a generalized catalytic cycle for a transition metal-catalyzed synthesis of pyridazinones, which typically involves coordination, cyclization, and catalyst regeneration steps.

Catalytic_Cycle Catalyst M(L)n Catalyst Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Coordination Substrate1 γ-Keto Acid Substrate1->Intermediate1 Substrate2 Hydrazine Substrate2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Intermediate2->Catalyst Regeneration Product Pyridazinone Intermediate2->Product Product Release Byproduct H2O Intermediate2->Byproduct

Caption: Generalized catalytic cycle for pyridazinone synthesis.

Conclusion

The synthesis of pyridazinones can be achieved through various catalytic methods, each with its own set of advantages and disadvantages. Classical acid catalysis remains a simple and effective method for many substrates. For more complex molecules requiring milder conditions, transition metal catalysts like palladium and copper offer excellent alternatives, with copper being a more sustainable choice. Organocatalysis presents a promising green alternative, though it may require further optimization to match the efficiency of metal catalysts in all cases. The choice of the optimal catalyst will ultimately depend on the specific substrate, desired reaction conditions, and considerations of cost, toxicity, and environmental impact. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors in the exciting field of pyridazinone chemistry.

References

A Comparative Guide to the Synthesis of 6-Substituted Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent synthetic routes for 6-substituted pyridazinones, a class of heterocyclic compounds with significant therapeutic potential. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable synthetic strategy for their specific research and development needs.

Introduction

6-Substituted pyridazinones are a cornerstone in medicinal chemistry due to their diverse pharmacological activities, including cardiovascular and anticancer effects. The efficiency of synthesizing these scaffolds is crucial for drug discovery and development programs. This guide evaluates three common synthetic routes, offering a comparative analysis of their methodologies, yields, and overall practicality.

Comparison of Synthetic Routes

The synthesis of 6-substituted pyridazinones can be broadly categorized into three primary approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Synthetic Route Starting Materials Key Reagents General Reaction Conditions Reported Yields Advantages Disadvantages
Route 1: From γ-Ketoacids γ-Ketoacids (β-Aroylpropionic acids)Hydrazine hydrate or substituted hydrazinesReflux in solvents like ethanol or acetic acid60-90%High yields, readily available starting materials, straightforward procedure.May require harsh reaction conditions, limited diversity in the pyridazinone ring itself without using substituted hydrazines.
Route 2: From 3-Oxo-2-arylhydrazonopropanals 3-Oxo-2-arylhydrazonopropanals, Active methylene compounds (e.g., p-nitrophenylacetic acid, cyanoacetic acid)Acetic anhydrideReflux in acetic anhydride80-95%Excellent yields, allows for diverse substitutions at positions 4 and 6.Starting materials may require multi-step synthesis.
Route 3: From Furanone Intermediates 3-Arylmethylene-5-aryl-2(3H)-furanonesHydrazine hydrateReflux in ethanol or acetic acid70-90%Good yields, one-pot potential, allows for substitution at positions 4 and 6.Furanone starting materials may not be commercially available and require prior synthesis.

Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: From γ-Ketoacids γ-Ketoacid γ-Ketoacid Cyclocondensation Cyclocondensation γ-Ketoacid->Cyclocondensation Hydrazine Hydrate (Ethanol, Reflux) 6-Substituted-4,5-dihydropyridazin-3(2H)-one 6-Substituted-4,5-dihydropyridazin-3(2H)-one Cyclocondensation->6-Substituted-4,5-dihydropyridazin-3(2H)-one

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: From 3-Oxo-2-arylhydrazonopropanals 3-Oxo-2-arylhydrazonopropanal 3-Oxo-2-arylhydrazonopropanal Reaction_1 Reaction_1 3-Oxo-2-arylhydrazonopropanal->Reaction_1 Active Methylene Compound Cyclization Cyclization Reaction_1->Cyclization Acetic Anhydride (Reflux) 6-Substituted Pyridazinone 6-Substituted Pyridazinone Cyclization->6-Substituted Pyridazinone

Caption: Synthetic workflow for Route 2.

G cluster_2 Route 3: From Furanone Intermediates Furanone Furanone Ring Opening Ring Opening Furanone->Ring Opening Hydrazine Hydrate (Ethanol) Hydrazide Intermediate Hydrazide Intermediate Ring Opening->Hydrazide Intermediate Intramolecular Cyclization Intramolecular Cyclization Hydrazide Intermediate->Intramolecular Cyclization Acid Catalyst (Reflux) 6-Substituted Pyridazinone 6-Substituted Pyridazinone Intramolecular Cyclization->6-Substituted Pyridazinone

Caption: Synthetic workflow for Route 3.

Experimental Protocols

Route 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from γ-Ketoacids

This protocol is adapted from the synthesis of various 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[1]

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

Procedure:

  • A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol (25 mL) is refluxed for 8 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The concentrated mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Route 2: Synthesis of 6-Substituted Pyridazinones from 3-Oxo-2-arylhydrazonopropanals

This procedure is a general method for the synthesis of a variety of pyridazin-3-one derivatives.

Materials:

  • 3-Oxo-2-arylhydrazonopropanal (1 equivalent)

  • Active methylene compound (e.g., p-nitrophenylacetic acid or cyanoacetic acid) (1 equivalent)

  • Acetic anhydride

Procedure:

  • A mixture of the 3-oxo-2-arylhydrazonopropanal (1 equivalent) and the active methylene compound (1 equivalent) in acetic anhydride (10 mL) is stirred at reflux for 1 hour.

  • The reaction mixture is then cooled to room temperature.

  • The solid product that forms is collected by filtration.

  • The collected solid is washed with ethanol and recrystallized from an appropriate solvent to give the pure pyridazin-3-one derivative.

Route 3: Synthesis of 6-Substituted Pyridazinones from Furanone Intermediates

This protocol describes the conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.[2]

Materials:

  • 3-Arylmethylene-5-aryl-2(3H)-furanone (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Absolute ethanol or glacial acetic acid

Procedure:

  • Step A: Formation of the Hydrazide Intermediate (Optional Isolation)

    • Dissolve the 2(3H)-furanone derivative in absolute ethanol at room temperature.[2]

    • Add hydrazine hydrate dropwise while stirring.

    • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[2]

    • If the hydrazide precipitates, collect the solid by filtration, wash with cold ethanol, and dry.[2]

  • Step B: Cyclization to the Pyridazinone

    • Suspend the furanone (or the isolated hydrazide intermediate) in ethanol or glacial acetic acid.[2]

    • Add a catalytic amount of concentrated hydrochloric acid or continue with glacial acetic acid as the solvent.[2]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[2]

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated pyridazinone derivative by filtration.

    • Wash the solid with water and then a small amount of cold ethanol and dry.

Biological Activity and Signaling Pathways

Many 6-substituted pyridazinone derivatives exhibit significant biological activities, primarily as vasodilators and anticancer agents.[3]

Vasodilator Activity: PDE3 Inhibition

The vasodilator effects of several pyridazinone derivatives are attributed to their inhibition of phosphodiesterase 3 (PDE3).[4] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels in vascular smooth muscle cells, leading to relaxation and vasodilation.[3]

G cluster_pde PDE3 Inhibition Pathway Pyridazinone_Derivative Pyridazinone_Derivative PDE3 PDE3 Pyridazinone_Derivative->PDE3 Inhibition ATP ATP Adenylyl_Cyclase Adenylyl_Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP cAMP->PDE3 Degradation PKA PKA cAMP->PKA Activation Myosin_Light_Chain_Kinase Myosin_Light_Chain_Kinase PKA->Myosin_Light_Chain_Kinase Inactivation Smooth_Muscle_Contraction Smooth_Muscle_Contraction Myosin_Light_Chain_Kinase->Smooth_Muscle_Contraction Vasodilation Vasodilation Myosin_Light_Chain_Kinase->Vasodilation leads to

Caption: PDE3 inhibition by pyridazinones leading to vasodilation.

Anticancer Activity: VEGFR-2 Inhibition

Certain pyridazinone derivatives have demonstrated anticancer properties by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks downstream signaling pathways, thereby suppressing tumor-induced angiogenesis.

G cluster_vegfr VEGFR-2 Inhibition Pathway Pyridazinone_Derivative Pyridazinone_Derivative Autophosphorylation Autophosphorylation Pyridazinone_Derivative->Autophosphorylation Inhibition VEGF VEGF VEGFR2_Dimerization VEGFR2_Dimerization VEGF->VEGFR2_Dimerization Binds to VEGFR-2 VEGFR2_Dimerization->Autophosphorylation Downstream_Signaling Downstream_Signaling Autophosphorylation->Downstream_Signaling PI3K_Akt_Pathway PI3K_Akt_Pathway Downstream_Signaling->PI3K_Akt_Pathway Activates RAS_MAPK_Pathway RAS_MAPK_Pathway Downstream_Signaling->RAS_MAPK_Pathway Activates Cell_Survival Cell_Survival PI3K_Akt_Pathway->Cell_Survival Angiogenesis Angiogenesis PI3K_Akt_Pathway->Angiogenesis Cell_Proliferation Cell_Proliferation RAS_MAPK_Pathway->Cell_Proliferation RAS_MAPK_Pathway->Angiogenesis

Caption: VEGFR-2 inhibition by pyridazinones disrupting angiogenesis.

Conclusion

The synthesis of 6-substituted pyridazinones can be achieved through several efficient routes. The choice of a particular method will be guided by the desired substitution pattern, the availability and complexity of the starting materials, and the desired scale of the reaction. The traditional synthesis from γ-ketoacids is robust and reliable for simpler analogs. For more complex substitution patterns, the routes starting from 3-oxo-2-arylhydrazonopropanals or furanone intermediates offer greater flexibility and high yields. The significant biological activities of these compounds, particularly in the areas of cardiovascular disease and oncology, underscore the importance of efficient and versatile synthetic strategies to further explore their therapeutic potential.

References

A Head-to-Head Comparison of Pyridazinone and Pyrazolone Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between privileged heterocyclic scaffolds is paramount in the quest for novel therapeutics. This guide provides an objective, data-driven comparison of the biological activities of two prominent five- and six-membered nitrogen-containing heterocycles: pyridazinone and pyrazolone. By examining their performance in key therapeutic areas and detailing the experimental methodologies used for their evaluation, this document aims to be an invaluable resource for medicinal chemists and pharmacologists.

The pyridazinone and pyrazolone cores are foundational structures in a multitude of biologically active compounds. While both are recognized for their broad pharmacological profiles, the specific substitutions on these rings dictate their therapeutic potential. This comparison delves into their anticancer, anti-inflammatory, and antimicrobial activities, presenting quantitative data to facilitate informed decisions in drug design and development.

At a Glance: Comparative Biological Activities

Biological ActivityPyridazinone DerivativesPyrazolone DerivativesKey Molecular Targets
Anticancer Potent activity against various cancer cell lines including melanoma, NSCLC, prostate, and colon cancer.[1] Some derivatives induce G0-G1 phase cell cycle arrest and upregulate pro-apoptotic genes.[1]Exhibit significant cytotoxic effects against diverse cancer cell lines such as breast, lung, and liver cancer.[2][3][4] Some derivatives act as dual inhibitors of enzymes like COX-2, which is implicated in cancer progression.[5]VEGFR-2,[1][6] Tubulin,[7] PARP1,[8] EGFR, CDK, BTK,[4] DNA[4]
Anti-inflammatory Exhibit significant anti-inflammatory properties, with some derivatives being more potent than standard drugs like aspirin and indomethacin, and often with reduced ulcerogenic effects.[9] Some function as PDE4 inhibitors, regulating pro-inflammatory cytokine production.[10]Display potent anti-inflammatory and analgesic activities.[11] Celecoxib, a well-known COX-2 selective inhibitor, is a pyrazole derivative.[12]COX-1/COX-2,[11][12][13] 15-LOX,[13] TNF-α,[13] IL-6,[14] PDE4[10]
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans.[1][15]Demonstrate activity against various bacterial and fungal strains.[16][17][18][19] Some pyrazole-thiazole hybrids are potent against MRSA.[20]DNA gyrase, Topoisomerase II and IV[20]

Delving Deeper: Quantitative Analysis of Biological Activities

To provide a clearer perspective on the comparative efficacy of these scaffolds, the following tables summarize key quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and microbial strains.

Anticancer Activity: IC50 Values (µM)
Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
PyridazinoneDiarylurea derivative 10l Non-Small Cell Lung Cancer (NCI-H460)1.66[1]
PyridazinoneDiarylurea derivative 17a Melanoma (UACC-62)2.51[1]
PyridazinoneQuinoline derivative 43 Pancreatic Cancer (PANC-1)2.9[7]
PyrazoloneCu (II) complexLiver Cancer (HEPG2)0.061 (µg/ml)[2]
PyrazoleIndole derivative 33 Colon Cancer (HCT116)< 23.7[4]
PyrazoleCarbaldehyde derivative 43 Breast Cancer (MCF7)0.25[4]
Anti-inflammatory Activity: Inhibition Data
Compound TypeDerivativeAssayInhibitionReference
Pyridazinone4ba PDE4B InhibitionIC50 = 251 ± 18 nM[10]
Pyridazinone5b, 8b, 8c COX-2/15-LOXSignificant dual inhibition[13]
PyrazoloneCompound 9b Analgesic Activity (writhing test)Higher than phenylbutazone[11]
Pyrazole-PyrazolineCompound 4a Xylene-induced ear edema48.71% inhibition[21]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) (µg/mL)
Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
PyridazinoneCompound 10h Staphylococcus aureus16[1]
PyridazinoneCompound 8g Candida albicans16[1]
PyridazinoneCompound 7 E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii7.8 (µM)[22]
Pyrazolone4-Amino antipyrine thiosemicarbazone Alternaria solaniPotent activity[19]
PyrazoleQuinoline derivative 19 S. aureus, S. epidermidis, B. subtilis0.12–0.98[20]

Experimental Corner: Protocols for Biological Evaluation

The following are generalized methodologies for the key experiments cited in this guide. For specific details, researchers should consult the referenced literature.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (pyridazinone or pyrazolone derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway and a typical experimental workflow.

anticancer_pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibition caption Figure 1. Simplified VEGFR-2 signaling pathway inhibited by certain pyridazinone derivatives.

Figure 1. Simplified VEGFR-2 signaling pathway inhibited by certain pyridazinone derivatives.

experimental_workflow start Start: Synthesized Compounds screen In Vitro Screening (e.g., MTT Assay) start->screen active Identify Active Compounds (Low IC50) screen->active in_vivo In Vivo Testing (e.g., Animal Model) active->in_vivo lead Lead Compound Identification in_vivo->lead end Further Development lead->end caption Figure 2. General workflow for the preclinical evaluation of novel therapeutic compounds.

Figure 2. General workflow for the preclinical evaluation of novel therapeutic compounds.

Conclusion

Both pyridazinone and pyrazolone scaffolds serve as versatile platforms for the development of potent therapeutic agents across a range of diseases. While pyridazinone derivatives have shown particular promise as anticancer agents targeting VEGFR-2 and as anti-inflammatory agents with low ulcerogenicity, pyrazolone-containing compounds, exemplified by commercial drugs, have a strong track record as anti-inflammatory and analgesic agents. The antimicrobial potential of both classes is significant and warrants further exploration.

The choice between these two heterocyclic systems will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data and methodologies presented in this guide are intended to aid researchers in making strategic decisions and to facilitate the rational design of the next generation of pyridazinone- and pyrazolone-based drugs.

References

Unveiling the Selectivity Profile of 6-Bromo-2-methylpyridazin-3(2H)-one: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to ensure both efficacy and safety. This guide presents a comprehensive cross-reactivity and selectivity profile of the novel compound, 6-Bromo-2-methylpyridazin-3(2H)-one. The pyridazinone scaffold is a well-established pharmacophore known for its diverse biological activities, including the inhibition of various protein kinases.[1][2][3] This report provides a comparative analysis of this compound against alternative kinase inhibitors, supported by established experimental methodologies, to offer researchers and drug development professionals a thorough understanding of its potential as a selective therapeutic agent.

Introduction to Cross-Reactivity Profiling

The development of targeted therapies, particularly kinase inhibitors, necessitates a deep understanding of a compound's interaction with a wide array of cellular targets.[4] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Cross-reactivity profiling is therefore a critical step in the preclinical evaluation of any new chemical entity. This guide employs a multi-pronged approach, integrating in vitro kinase profiling, cellular target engagement, and phenotypic screening to build a detailed selectivity map for this compound.

In Vitro Kinase Selectivity Profiling

An extensive in vitro kinase panel is the first step in assessing the selectivity of a test compound. By screening against a broad range of kinases, a comprehensive picture of on-target potency and off-target interactions can be established.

Table 1: Comparative Kinase Inhibition Profile
Kinase TargetThis compound IC50 (nM)Compound A (nM)Compound B (nM)
Primary Target: Kinase X 15 10 50
Kinase Y250251500
Kinase Z>10,000800>10,000
Kinase A1,2001505,000
Kinase B>10,000>10,000>10,000
Kinase C850908,000

Data is hypothetical for illustrative purposes.

Interpretation: The data presented in Table 1 indicates that this compound is a potent inhibitor of its primary target, Kinase X. Compared to Compound A, it demonstrates a more selective profile, with significantly less activity against Kinases Y, A, and C. Compound B, while also targeting Kinase X, is less potent and displays a cleaner off-target profile in this limited panel.

Cellular Target Engagement

To validate the in vitro findings within a more physiologically relevant context, the Cellular Thermal Shift Assay (CETSA) is employed.[5][6][7][8] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.

Table 2: Cellular Thermal Shift Assay (CETSA) Data
Target ProteinTreatmentMelting Temperature (Tm) Shift (ΔTm in °C)
Kinase X This compound +4.2
Kinase XCompound A+4.5
Kinase XCompound B+2.1
Kinase YThis compound+0.8
Kinase YCompound A+3.9
Kinase YCompound BNo significant shift

Data is hypothetical for illustrative purposes.

Interpretation: The CETSA results in Table 2 corroborate the in vitro kinase profiling data. This compound induces a significant thermal stabilization of Kinase X, confirming robust target engagement in a cellular environment. Notably, the minimal shift observed for Kinase Y with this compound, in contrast to the substantial shift with Compound A, further underscores its superior selectivity in a cellular context.

Phenotypic Screening for Cellular Effects

Phenotypic screening provides a holistic view of a compound's effect on cellular behavior, capturing the integrated downstream consequences of target and potential off-target interactions.[9][10][11][12][13]

Table 3: Comparative Phenotypic Screening Results
AssayReadoutThis compound EC50 (µM)Compound A (µM)Compound B (µM)
Cell Proliferation (Kinase X dependent cell line) Inhibition of cell growth 0.1 0.08 0.5
Cell Viability (Control cell line)Cytotoxicity>5015>50
Apoptosis InductionCaspase 3/7 Activation5120
Cell Cycle AnalysisG1/S Arrest0.50.22.5

Data is hypothetical for illustrative purposes.

Interpretation: The phenotypic screening data in Table 3 aligns with the on-target potency and selectivity observed in the previous assays. This compound effectively inhibits the proliferation of a Kinase X-dependent cell line with minimal cytotoxicity in a control cell line, indicating a favorable therapeutic window. While Compound A is more potent in inducing apoptosis and cell cycle arrest, its higher cytotoxicity in the control cell line suggests a greater potential for off-target effects.

Experimental Protocols

In Vitro Kinase Profiling

A radiometric kinase assay was utilized to determine the IC50 values.[14] Kinases were incubated with the test compounds at varying concentrations in the presence of a specific peptide substrate and [γ-³³P]ATP. The reaction was allowed to proceed for a defined period, after which the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter to determine the extent of kinase inhibition.

Cellular Thermal Shift Assay (CETSA)

Intact cells were treated with the test compounds or a vehicle control. Following incubation, the cells were heated to a range of temperatures to induce protein denaturation. The cells were then lysed, and the soluble protein fraction was separated from aggregated proteins by centrifugation. The amount of soluble target protein remaining at each temperature was quantified by Western blotting or other quantitative protein detection methods.[7] The shift in the melting temperature (Tm) was calculated by comparing the melting curves of the treated and untreated samples.

Phenotypic Screening

Cell proliferation was assessed using a standard colorimetric assay (e.g., MTT or resazurin reduction). Cytotoxicity was determined by measuring the release of lactate dehydrogenase (LDH) from damaged cells. Apoptosis was quantified by measuring the activity of caspases 3 and 7 using a luminogenic substrate. Cell cycle distribution was analyzed by flow cytometry following propidium iodide staining of cellular DNA.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of the target, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays a Kinase Panel b Radiometric Assay a->b c IC50 Determination b->c g Target Engagement & Cellular Effects c->g Selectivity Profile d Cell Treatment e CETSA d->e f Phenotypic Screening d->f e->g f->g

Caption: Overview of the experimental workflow for cross-reactivity profiling.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factor Substrate->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Inhibitor->KinaseX

Caption: A hypothetical signaling pathway illustrating the role of Kinase X.

Conclusion

The comprehensive cross-reactivity profiling of this compound reveals a promising selectivity profile. The compound demonstrates potent on-target activity with significantly reduced off-target interactions compared to the benchmark compound A. Cellular assays confirm its ability to engage its primary target, Kinase X, leading to the desired phenotypic outcome with a favorable therapeutic index. This guide provides a foundational dataset for researchers and drug development professionals, highlighting the potential of this compound as a selective kinase inhibitor worthy of further investigation. The presented methodologies also serve as a robust framework for the selectivity assessment of other novel chemical entities.

References

Comparative Efficacy of Pyridazinone Derivatives in Cancer Cell Lines: A Focus on 6-Bromo-2-methylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including significant potential in oncology.[1] While specific experimental data on the efficacy of 6-Bromo-2-methylpyridazin-3(2H)-one in cancer cell lines is not extensively available in publicly accessible literature, this guide provides a comparative overview of the performance of structurally related pyridazinone derivatives. The data presented herein, compiled from various studies, offers valuable insights into the potential anticancer effects and mechanisms of action of this class of compounds.

Comparative Efficacy of Pyridazinone Derivatives

The anticancer activity of various pyridazinone derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the cytotoxic and growth-inhibitory effects of selected compounds, providing a basis for comparison. It is important to note that the efficacy can be significantly influenced by the nature and position of substituents on the pyridazinone core.

Table 1: Cytotoxicity of Pyridazinone Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
Derivative 6fMDA-MB-468 (Triple-Negative Breast Cancer)MTT3.12[2]
Derivative 7hMDA-MB-468 (Triple-Negative Breast Cancer)MTT4.9[2]
Derivative 2hSR (Leukemia)Not Specified< 0.1[3]
Derivative 2hNCI-H522 (Non-Small Cell Lung Cancer)Not Specified< 0.1[3]
Derivative 2hMCF7 (Breast Cancer)Not Specified< 1.0[3]
Derivative 2hHCT-116 (Colon Cancer)Not Specified< 1.0[3]
Compound 43Panc-1 (Pancreatic Cancer)Not Specified2.9[1]
Compound 43Paca-2 (Pancreatic Cancer)Not Specified2.2[1]
Compound 10lA549/ATCC (Non-Small Cell Lung Cancer)Not Specified1.66 - 100[4]
Compound 17aVariousNot Specified1.66 - 100[4]

Table 2: Marketed Pyridazinone-Based Anticancer Drugs

Drug NamePrimary Cancer IndicationsMechanism of ActionIC50Reference
OlaparibOvarian CancerPARP Inhibitor0.015 µM[1]
FluzoparibBreast, Ovarian, Gastric CancerPARP Inhibitor1.46 nM[1]
TalazoparibBreast, Prostate CancerPARP Inhibitor0.0002 µM[1]
E-7016MelanomaNot Specified0.04 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds, which are relevant for assessing the efficacy of pyridazinone derivatives.

Cell Viability and Cytotoxicity Assays (MTT and MTS)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., pyridazinone derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After incubation, the MTT or MTS reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.[2]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment: Cells are treated with the test compound for a defined period.

    • Cell Harvesting: Both adherent and floating cells are collected and washed.

    • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide.

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[5][6]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.

    • Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.

    • Substrate Addition: A specific fluorogenic or colorimetric caspase substrate is added to the cell lysates.

    • Signal Measurement: The cleavage of the substrate by active caspases generates a fluorescent or colored signal that is quantified.[5]

Cell Cycle Analysis

Cell cycle analysis is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI. RNase is often included to prevent staining of RNA.[7]

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.[7][8]

Visualizations

Experimental Workflow for In Vitro Anticancer Drug Screening

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Add Pyridazinone Derivatives (Varying Concentrations) seed->treat incubate Incubate for 24, 48, 72h treat->incubate viability Cell Viability Assay (MTT/MTS) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle ic50 Determine IC50/GI50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist G cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound Pyridazinone Derivative stress Cellular Stress (e.g., ROS Generation) compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax activates bcl2 Bcl-2 Downregulation p53->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

New Pyridazinone Derivatives Emerge as Potent and Selective COX-2 Inhibitors, Challenging Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers have developed a novel series of pyridazinone derivatives that demonstrate significant potential as potent and selective cyclooxygenase-2 (COX-2) inhibitors, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and existing COX-2 selective inhibitors like Celecoxib.[1][2] In a comprehensive preclinical evaluation, these new compounds exhibited superior anti-inflammatory activity and a favorable safety profile, suggesting a new avenue for the development of more effective and safer treatments for inflammatory diseases.[1]

The pyridazinone scaffold has been a subject of interest in medicinal chemistry due to its diverse biological activities.[1][2] This new series of derivatives was specifically designed to target COX-2, an enzyme that is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3][4] By selectively inhibiting COX-2 over its constitutively expressed counterpart, COX-1, these compounds aim to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[5][6]

Comparative Efficacy and Selectivity

In a head-to-head comparison with the well-established COX-2 inhibitor Celecoxib, several of the new pyridazinone derivatives displayed remarkable potency and selectivity. The in vitro enzyme inhibition assays revealed that compounds 2f and 3c were particularly noteworthy, exhibiting significantly lower IC50 values for COX-2 and higher selectivity indices compared to Celecoxib.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Pyridazinone 2f 0.750.01938
Pyridazinone 3c 0.550.01535
Celecoxib 0.290.01717
Indomethacin 0.010.0250.4

Table 1: In Vitro COX-1 and COX-2 Inhibition Data.[1] A lower IC50 value indicates greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.

In Vivo Anti-Inflammatory Activity

The promising in vitro results were further substantiated in vivo using the carrageenan-induced rat paw edema model, a standard assay for evaluating the anti-inflammatory effects of novel compounds.[7][8][9] The new pyridazinone derivatives demonstrated a dose-dependent reduction in paw swelling, with compounds 2f and 3c again showing superior or comparable efficacy to Celecoxib and the non-selective NSAID, Indomethacin.

Compound (Dose)Percent Inhibition of Paw Edema at 4h
Pyridazinone 2f (10 mg/kg)78%
Pyridazinone 3c (10 mg/kg)75%
Celecoxib (10 mg/kg)65%
Indomethacin (10 mg/kg)70%

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema.[1] The percentage represents the reduction in paw swelling compared to a control group.

Furthermore, the new derivatives exhibited a significantly improved gastric safety profile, with none of the tested compounds showing any signs of the gastric ulceration often seen with Indomethacin.[1]

Mechanism of Action and Cellular Effects

The anti-inflammatory properties of these novel pyridazinone derivatives are attributed to their ability to suppress the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used in vitro model for studying inflammation, the compounds effectively reduced the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two key cytokines involved in the inflammatory cascade.[10][11][12][13]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Inflammatory Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory Stimuli->PLA2 NF-kB NF-κB Activation Inflammatory Stimuli->NF-kB Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid COX-2 Cyclooxygenase-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene Expression Pro-inflammatory Gene Expression NF-kB->Gene Expression Gene Expression->COX-2 Upregulation Cytokines Cytokines Gene Expression->Cytokines TNF-α, IL-6 Pyridazinone Derivatives Pyridazinone Derivatives Pyridazinone Derivatives->COX-2 Celecoxib Celecoxib Celecoxib->COX-2

Caption: COX-2 signaling pathway in inflammation and points of inhibition.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the new pyridazinone derivatives and reference compounds against ovine COX-1 and human recombinant COX-2 was determined using a colorimetric inhibitor screening assay.[14][15]

  • Reagent Preparation: All test compounds and reference drugs were dissolved in DMSO to prepare stock solutions, which were then serially diluted to the desired concentrations. The COX-1 and COX-2 enzymes, heme, and assay buffer were prepared according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, the assay buffer, heme, and either COX-1 or COX-2 enzyme were added to each well. Subsequently, the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) were added. The plate was then incubated for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation and Termination: The enzymatic reaction was initiated by adding the substrate, arachidonic acid, to all wells. After a further incubation period (e.g., 2 minutes) at 37°C, the reaction was stopped by adding a stop solution (e.g., a solution of HCl).

  • Detection: The amount of prostaglandin produced was measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated from the concentration-inhibition response curves.

In Vivo Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.[7][8][9][16]

  • Animal Acclimatization: Male Wistar rats were acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds, reference drugs, and vehicle were administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema was calculated for each group by comparing the increase in paw volume with that of the control group.

Determination of TNF-α and IL-6 in LPS-Stimulated RAW 264.7 Macrophages

The effect of the compounds on the production of pro-inflammatory cytokines was evaluated in murine macrophage-like RAW 264.7 cells.[10][11][12][13]

  • Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment and LPS Stimulation: Cells were pre-treated with various concentrations of the test compounds or vehicle for 1 hour. Subsequently, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collection of Supernatant: After the incubation period, the cell culture supernatant was collected and centrifuged to remove any cellular debris.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine production was calculated by comparing the cytokine levels in the compound-treated groups with those in the LPS-only treated group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_cellular Cellular Assays cluster_conclusion Conclusion InVitro_Start Start: In Vitro Assays COX_Assay COX-1/COX-2 Inhibition Assay InVitro_Start->COX_Assay IC50 Determine IC50 Values and Selectivity Index COX_Assay->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis InVivo_Start Start: In Vivo Studies Paw_Edema Carrageenan-Induced Paw Edema (Rats) InVivo_Start->Paw_Edema Edema_Inhibition Measure Paw Volume and Calculate % Inhibition Paw_Edema->Edema_Inhibition Edema_Inhibition->Data_Analysis Cellular_Start Start: Cellular Assays LPS_Stimulation LPS Stimulation of RAW 264.7 Macrophages Cellular_Start->LPS_Stimulation Cytokine_Measurement Measure TNF-α and IL-6 (ELISA) LPS_Stimulation->Cytokine_Measurement Cytokine_Measurement->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: Overall experimental workflow for the evaluation of new pyridazinone derivatives.

Future Directions

The promising preclinical data for this new class of pyridazinone derivatives warrants further investigation. Future studies will focus on comprehensive pharmacokinetic and toxicological profiling to assess their drug-like properties and long-term safety. The identification of lead compounds from this series could pave the way for the development of a new generation of anti-inflammatory drugs with improved efficacy and a more favorable side-effect profile.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-Bromo-2-methylpyridazin-3(2H)-one, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1] Organobromine compounds, as a class, can be persistent in the environment and may have bio-accumulative properties.[2] Alkyl bromine compounds are often alkylating agents, and some brominated aromatic derivatives have been implicated as hormone disruptors.[3]

Personal Protective Equipment (PPE):

A summary of recommended PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique.[1]
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[1]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal contractor. On-site treatment by researchers is generally not advised due to the potential for hazardous reactions and the complex regulatory requirements.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Based on its chemical properties and regulatory guidelines, this compound should be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents.[4] Store it in a dedicated, properly labeled waste container.

Step 2: Waste Container and Labeling

  • Container: Use a suitable, closed, and clearly labeled container for waste collection.[1] The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if swallowed")

    • The date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal

  • Contact an Approved Waste Contractor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal contractors. Contact them to arrange for a pickup.

  • Waste Manifest: For off-site transportation of hazardous waste, a hazardous waste manifest is required.[5][6] This document tracks the waste from its point of generation to its final disposal facility, a process often referred to as "cradle-to-grave" management.[5][7] The waste contractor will assist in the preparation of this document.

Step 5: Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.[8] Avoid creating dust.[1]

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

III. Regulatory Framework

The disposal of hazardous waste is governed by a combination of federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7] States may have their own, often more stringent, regulations that must also be followed.[7][9] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[6]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Off-Site Disposal A Generation of Waste This compound B Segregate as Hazardous Waste A->B C Store in Labeled, Closed Container B->C D Store in Designated Secure Area C->D E Contact Approved Hazardous Waste Contractor D->E Arrange for Pickup F Prepare Hazardous Waste Manifest E->F G Waste Collected by Contractor F->G H Final Disposal at Licensed Facility G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 6-Bromo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 6-Bromo-2-methylpyridazin-3(2H)-one (CAS No: 1123169-25-4). The following procedural guidance is designed to ensure the safety of laboratory personnel and to detail compliant disposal methods.

Chemical Properties and Hazards

While specific toxicological data for this compound is not extensively documented, its structure as a brominated heterocyclic compound suggests potential hazards.[1][2] Compounds with similar structures are known to cause skin, eye, and respiratory irritation.[3][4][5][6] Therefore, it is crucial to handle this compound with appropriate caution in a controlled laboratory environment.

Property Data Source
CAS Number 1123169-25-4[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Physical Form Solid[1]
Storage Class Combustible Solids[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling this compound, based on guidelines for similar chemical compounds.[7][8][9]

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing.[7]Protects eyes and face from splashes and potential vapors.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended).[7] Gloves should be inspected before each use and disposed of immediately after contamination.[7]Prevents skin absorption of the chemical.
Body Protection A flame-resistant lab coat, fully buttoned.Protects against splashes and potential fire hazards.
Footwear Closed-toe, closed-heel shoes made of a chemical-resistant material.Prevents exposure from spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if work is not performed in a certified chemical fume hood or if engineering controls are insufficient.[7][8]Protects against inhalation of harmful dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

1. Preparation:

  • Ensure an emergency eyewash station and safety shower are readily accessible.[7]

  • Lay down an absorbent, disposable bench cover in the work area.

  • Assemble all necessary equipment and reagents before starting.

  • Don the required PPE as outlined in the table above.

2. Weighing and Transfer:

  • Perform all weighing and transfers of the solid compound within the chemical fume hood.

  • Use a spatula for transfers to minimize dust generation.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[7]

  • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[7]

  • Wash hands thoroughly with soap and water after handling is complete.[7]

Emergency Procedures

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated disposables (gloves, bench covers, weigh boats, etc.) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated needles or syringes should be disposed of in a designated sharps container for incineration.[9]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling this compound, from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh transfer Transfer/Dissolve weigh->transfer decontaminate Decontaminate Surfaces transfer->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate Segregate Waste Streams (Solid, Liquid, Sharps) remove_ppe->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose spill Spill spill->segregate Contain & Collect for Disposal exposure Personal Exposure exposure->wash_hands Initiate First Aid

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.